molecular formula C4H5N3O2S B1285071 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid CAS No. 61336-27-4

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Cat. No.: B1285071
CAS No.: 61336-27-4
M. Wt: 159.17 g/mol
InChI Key: GNVKJHXSZWAYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is a useful research compound. Its molecular formula is C4H5N3O2S and its molecular weight is 159.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c8-3(9)1-7-2-5-6-4(7)10/h2H,1H2,(H,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVKJHXSZWAYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=S)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589212
Record name (5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61336-27-4
Record name (5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Properties of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Foreword

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents.[1] Its unique chemical architecture imparts metabolic stability, favorable hydrogen bonding capabilities, and a rigid framework for precise pharmacophore presentation. This guide focuses on a specific, functionally rich derivative: this compound. The incorporation of a thione group and an acetic acid moiety creates a molecule with intriguing potential for chelation, targeted biological interactions, and further synthetic elaboration. This document provides a comprehensive analysis of its fundamental properties, synthesis, and biological context, designed for researchers and drug development professionals.

Molecular Structure and Physicochemical Profile

A compound's efficacy and developability are fundamentally governed by its physicochemical properties. These parameters dictate its solubility, membrane permeability, and interaction with biological targets.

Chemical Identity and Tautomerism

This compound is a heterocyclic compound that can exist in equilibrium between two tautomeric forms: the thione and the thiol form. Spectroscopic evidence, particularly from IR and NMR, suggests that in the solid state and in most common solvents, the thione form is predominant.[2] This equilibrium is crucial as it can influence the molecule's reactivity and its ability to act as a hydrogen bond donor or acceptor.

Caption: Thione-thiol tautomeric equilibrium of the title compound.

Core Physicochemical Data

The quantitative properties of a molecule are essential for predicting its behavior in biological systems and for designing appropriate formulation strategies.

PropertyValueData Source
Molecular Formula C₄H₅N₃O₂S[3]
Molecular Weight 159.17 g/mol [3]
CAS Number 61336-27-4[4][5]
Appearance Crystalline solid[6]
pKa₁ (Carboxylic Acid) ~3.5 (Estimated)N/A
pKa₂ (Triazole N-H) ~7.8 (Estimated)N/A
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[6][6]
LogP (Predicted) -0.5 to 0.5N/A

Synthesis and Structural Elucidation

The synthesis of this scaffold is well-established in heterocyclic chemistry, typically involving the cyclization of a thiosemicarbazide or thiocarbohydrazide precursor. This approach provides a reliable and scalable route to the core triazole structure.

Synthetic Workflow: A Representative Protocol

The most common synthetic strategy involves the reaction of thiocarbohydrazide with a dicarboxylic acid, followed by cyclization. The causality behind this choice lies in the nucleophilicity of the hydrazinic nitrogens and the subsequent intramolecular condensation to form the stable five-membered triazole ring.

synthesis_workflow Start Starting Materials: - (Benzothiazol-2(3H)-one-3-yl)acetic acid - Thiocarbohydrazide Step1 Step 1: Condensation Formation of Hydrazide Intermediate Start->Step1 Reflux Step2 Step 2: Base-Catalyzed Cyclization Intramolecular Condensation Step1->Step2 e.g., K₂CO₃ Product Final Product: 3-[(4-Amino-5-thioxo-1,2,4-triazol-3-yl)methyl] benzothiazol-2(3H)-one Step2->Product Purification Purification (Recrystallization) Product->Purification

Caption: A validated workflow for the synthesis of related triazole thiones.[2]

Detailed Experimental Protocol:

  • Hydrazide Formation: A mixture of (benzothiazol-2(3H)-one-3-yl)acetic acid (1 eq) and thiocarbohydrazide (1.1 eq) is refluxed in a suitable high-boiling solvent (e.g., n-propanol) for several hours. The causality for using reflux is to provide sufficient activation energy for the condensation reaction.[2]

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Cyclization: An aqueous solution of a base, such as potassium carbonate, is added to the reaction mixture, and reflux is continued. The base catalyzes the intramolecular cyclization by deprotonating the hydrazide, facilitating the nucleophilic attack to form the triazole ring.[2]

  • Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated by acidification with a dilute mineral acid (e.g., HCl). The solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure compound. This self-validating step ensures the removal of unreacted starting materials and by-products, confirmed by melting point analysis and spectroscopy.

Structural Characterization

The identity and purity of the synthesized compound are unequivocally confirmed through a combination of spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. Expected signals include a singlet for the methylene (-CH₂-) protons of the acetic acid side chain and a broad singlet for the acidic N-H proton of the triazole ring, which is exchangeable with D₂O.[7]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (δ ≈ 170-175 ppm) and the thione carbon (C=S) of the triazole ring (δ ≈ 160-165 ppm).[8]

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Characteristic absorption bands include a strong C=O stretch for the carboxylic acid (1680-1736 cm⁻¹), a C=S stretch (1250-1275 cm⁻¹), and N-H stretching bands (3200-3400 cm⁻¹).[2][9] The absence of a strong S-H band around 2550-2600 cm⁻¹ further supports the thione tautomer's predominance.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental formula with high precision.

Biological Significance and Potential Applications

The 1,2,4-triazole-3-thione scaffold is a recognized pharmacophore with a broad spectrum of biological activities.[10] This activity is often attributed to the ability of the nitrogen and sulfur atoms to coordinate with metal ions in enzyme active sites or to participate in crucial hydrogen bonding interactions with biological receptors.[11]

Established Bioactivities of the Scaffold

Derivatives of this core structure have been extensively investigated and shown to possess a wide range of pharmacological effects:

  • Antimicrobial and Antifungal Activity: This is one of the most prominent activities. Many commercial antifungal drugs, such as fluconazole and itraconazole, contain the 1,2,4-triazole ring.[12] The thione derivatives are also potent antibacterial and antifungal agents.[11][13]

  • Anticancer Activity: Numerous 1,2,4-triazole derivatives, including FDA-approved drugs like letrozole and anastrozole, function as anticancer agents.[14] The thione-substituted variants have demonstrated significant antiproliferative effects against various cancer cell lines.[14][15]

  • Antitubercular and Antiviral Activity: The triazole scaffold is also being explored for its potential against Mycobacterium tuberculosis and various viruses.[12][15]

Hypothesized Mechanism of Action

While the precise target of this compound is not definitively established, a plausible mechanism involves the inhibition of metalloenzymes. The thione and carboxylic acid groups can act as a bidentate ligand, chelating essential metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) within an enzyme's active site, thereby disrupting its catalytic function.

mechanism Compound This compound Enzyme Metalloenzyme Active Site (e.g., containing Zn²⁺) Compound->Enzyme Chelation of Metal Cofactor Pathway Essential Metabolic Pathway (e.g., Microbial cell wall synthesis) Enzyme->Pathway Catalyzes Step Response Biological Outcome (e.g., Bacterial Growth Inhibition) Pathway->Response Leads to

Caption: Hypothesized enzyme inhibition mechanism via metal chelation.

Conclusion and Future Outlook

This compound represents a molecule of significant academic and industrial interest. Its well-defined synthesis, versatile chemical handles (thione and carboxylic acid), and the proven biological relevance of its core scaffold make it an excellent starting point for drug discovery campaigns. Future research should focus on the experimental determination of its physicochemical properties, elucidation of its specific molecular targets, and the synthesis of derivative libraries to explore structure-activity relationships for various therapeutic indications.

References

  • MDPI. (n.d.). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]

  • Verma, A., et al. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

  • Royal Society of Chemistry. (2024, August 7). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

  • ResearchGate. (2024, August). Examples of 1,2,4-triazole derivatives used in drugs. [Link]

  • Zaporozhye Medical Journal. (n.d.). Synthesis and investigation of the physicochemical properties of 2-(5-((theophylline-7'-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)-acetic acid salts. [Link]

  • Chemcasts. (n.d.). 2-[(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid Properties vs Pressure. [Link]

  • PubMed. (n.d.). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. [Link]

  • National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Biological Activity of Some 3-[(4-Amino-5-thioxo- 1,2,4-triazol-3-yl)methyl]benzothiazol-2(3H)-one Derivatives. [Link]

  • ResearchGate. (2024, November 26). (PDF) Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. [Link]

  • African Journals Online (AJOL). (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. [Link]

  • Semantic Scholar. (2020, November 14). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. [Link]

  • Current issues in pharmacy and medicine: science and practice. (n.d.). Creation, study of physical and chemical properties of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanоic(propanоic, benzoic)acids and salts of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanoic acid. [Link]

Sources

An In-Depth Technical Guide to 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (CAS Number: 61336-27-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents. This technical guide focuses on a specific derivative, 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (CAS: 61336-27-4), a molecule holding considerable, yet largely untapped, therapeutic potential. While extensive research into its direct analogues suggests significant biological activity, this guide synthesizes the available information to provide a comprehensive technical overview. We will delve into its chemical properties, a probable synthetic route, and its predicted therapeutic applications based on the well-established activities of the broader 1,2,4-triazole-3-thione class of compounds, including antimicrobial and anticancer effects. This document aims to serve as a foundational resource to stimulate and guide future research into this promising molecule.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif confers a unique combination of properties desirable in drug design, such as metabolic stability, the capacity for hydrogen bonding, and a rigid framework that allows for the precise orientation of substituents.[1] These characteristics have led to the successful development of a wide array of drugs, including the widely used antifungal agent fluconazole and the antiviral medication ribavirin. The incorporation of a thione group at the 5-position and an acetic acid moiety at the N4-position of the triazole ring, as seen in this compound, introduces key functional groups that can modulate pharmacokinetic properties and serve as critical interaction points with biological targets.[2]

The thione/thiol tautomerism of the 1,2,4-triazole-3-thione core is a key feature influencing its biological activity. This, combined with the carboxylic acid group, makes this compound an intriguing candidate for further investigation in drug discovery programs.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 61336-27-4[3]
Molecular Formula C4H5N3O2S[3]
Molecular Weight 159.17 g/mol [3]
Predicted Boiling Point 306.3±44.0 °C
Predicted Density 1.73±0.1 g/cm3
Predicted pKa 3.17±0.10

Synthesis and Characterization

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds. The proposed synthesis involves a two-step process starting from thiocarbohydrazide.

Proposed Synthetic Pathway

The synthesis of the title compound can be logically approached through the initial formation of a 4-amino-5-mercapto-1,2,4-triazole intermediate, followed by N-alkylation with chloroacetic acid.

Synthesis_Pathway cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: N-Alkylation A Thiocarbohydrazide C 4-Amino-5-mercapto-1,2,4-triazole A->C Reflux B Formic Acid B->C E This compound C->E Base (e.g., KOH) Ethanolic Solution D Chloroacetic Acid D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Amino-5-mercapto-1,2,4-triazole

  • To a solution of thiocarbohydrazide (0.1 mol) in a suitable solvent such as ethanol, add an equimolar amount of formic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-amino-5-mercapto-1,2,4-triazole.[4]

Step 2: Synthesis of this compound

  • Dissolve 4-amino-5-mercapto-1,2,4-triazole (0.01 mol) in an ethanolic solution of potassium hydroxide (0.01 mol).

  • To this solution, add sodium chloroacetate (0.01 mol) portion-wise while stirring.[2]

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling, acidify the solution with a dilute mineral acid (e.g., HCl) to a pH of 3-4, leading to the precipitation of the crude product.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or an ethanol-water mixture to obtain pure this compound.[5]

Characterization

The structure of the synthesized compound should be confirmed using modern analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=S (thione), C=O (carboxylic acid), N-H, and O-H stretching vibrations.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and S, which should be within ±0.4% of the theoretical values.

Potential Biological Activities and Therapeutic Applications

While direct experimental data on the biological activities of this compound is sparse, the extensive body of research on its close analogues provides a strong foundation for predicting its therapeutic potential. The 1,2,4-triazole-3-thione scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[6][7]

Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thione are widely reported to possess significant antibacterial and antifungal properties.[8] The proposed mechanism of action for many of these compounds involves the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid synthesis. The presence of the thione group is often crucial for this activity, potentially through chelation of metal ions vital for enzymatic function. The acetic acid side chain could enhance the compound's solubility and ability to interact with biological targets.

Future Research Directions:

  • In Vitro Antimicrobial Screening: The compound should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. Minimum Inhibitory Concentration (MIC) values should be determined to quantify its potency.

  • Mechanism of Action Studies: Investigations into how the compound exerts its antimicrobial effects are crucial. This could involve enzyme inhibition assays or studies on its impact on microbial cell morphology and integrity.

Anticancer Activity

The 1,2,4-triazole nucleus is a key component of several approved anticancer drugs, such as letrozole and anastrozole.[9] Numerous studies have demonstrated the antiproliferative effects of 1,2,4-triazole-3-thione derivatives against various cancer cell lines, including breast, liver, and lung cancer.[6][10][11]

Potential Mechanisms of Anticancer Action:

  • Enzyme Inhibition: Many triazole derivatives are known to inhibit enzymes crucial for cancer cell proliferation, such as aromatase or tyrosine kinases.[6]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

  • Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cell division and growth.[6]

Anticancer_Mechanism A This compound B Enzyme Inhibition (e.g., Aromatase, Kinases) A->B C Induction of Apoptosis A->C D Cell Cycle Arrest A->D E Reduced Cancer Cell Proliferation B->E C->E D->E

Caption: Potential multi-target anticancer mechanisms of this compound.

Future Research Directions:

  • In Vitro Cytotoxicity Assays: The compound's antiproliferative activity should be evaluated against a panel of human cancer cell lines to determine its IC50 values.

  • Mechanistic Studies: Further research should focus on elucidating the specific molecular targets and signaling pathways affected by the compound in cancer cells. This could involve cell cycle analysis, apoptosis assays, and enzyme inhibition studies.

Conclusion and Future Outlook

This compound is a molecule of significant interest within the field of medicinal chemistry. While direct experimental evidence of its biological activity is currently limited, the well-established therapeutic potential of the 1,2,4-triazole-3-thione scaffold strongly suggests that this compound warrants further investigation. Its predicted antimicrobial and anticancer properties, coupled with a straightforward synthetic route, make it an attractive candidate for drug discovery and development programs. This technical guide provides a foundational framework to inspire and direct future research efforts, which are essential to fully uncover the therapeutic potential of this promising heterocyclic compound.

References

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. National Institutes of Health. Available at: [Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. Journal of Biomolecular Structure and Dynamics. (2025). Available at: [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. (2022). Available at: [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Advances. (2025).
  • The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). ResearchGate. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Structure of 1,2,4-triazole derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Scheme 2 Reaction of the aminomeraptotriazole 3 with both chloroacetyl chloride and chloro acetic acid. ResearchGate. Available at: [Link]

  • Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. (2017). Available at: [Link]

  • Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4 - Arkivoc. Available at: [Link]

  • Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids, 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]propionic acids and related derivatives. Arzneimittelforschung. (2006). Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. (2021). Available at: [Link]

  • 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Wikipedia. Available at: [Link]

  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives.
  • Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.
  • This compound. AccelaChem. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. (2019). Available at: [Link]

  • methyl-1 ,2,3-triazol-4-yl)-5-mercapto-s. Indian Journal of Chemistry. (2000).
  • SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. Acta Poloniae Pharmaceutica. (2008). Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Journal of Toxicology. (2025). Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and physicochemical properties of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. This heterocyclic compound, belonging to the versatile 1,2,4-triazole class, is of significant interest due to the broad spectrum of biological activities exhibited by its structural analogs. This document details a validated synthetic protocol, provides an in-depth analysis of its spectroscopic characteristics, and discusses the rationale behind the experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and other advanced materials incorporating the 1,2,4-triazole scaffold.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds. Its unique structural features, including the presence of three nitrogen atoms, impart favorable properties such as metabolic stability, hydrogen bonding capability, and the ability to coordinate with metal ions. Consequently, 1,2,4-triazole derivatives have found extensive applications in medicinal chemistry, demonstrating a wide array of pharmacological activities including antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2]

The subject of this guide, this compound, incorporates both the 1,2,4-triazole-5-thione core and a carboxylic acid functional group. The thione/thiol tautomerism of the triazole ring and the acidic proton of the acetic acid moiety present opportunities for diverse chemical modifications and biological interactions. Understanding the synthesis and detailed molecular characteristics of this compound is therefore a critical step in harnessing its potential for various scientific applications, from drug discovery to materials science, where triazole derivatives have shown promise as corrosion inhibitors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a 1,2,4-triazole ring substituted at the 4-position with an acetic acid group. The presence of a thione group at the 5-position gives rise to thione-thiol tautomerism.

Graphviz Diagram: Molecular Structure and Tautomerism

Caption: Thione-thiol tautomerism of the title compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 61336-27-4[3]
Molecular Formula C₄H₅N₃O₂S[3]
Molecular Weight 159.17 g/mol [3]
Predicted Boiling Point 306.3 ± 44.0 °CCommercial Supplier Data
Predicted Density 1.73 ± 0.1 g/cm³Commercial Supplier Data
Predicted pKa 3.17 ± 0.10Commercial Supplier Data

Synthesis of this compound

The synthesis of 4-substituted-5-mercapto-1,2,4-triazoles is most commonly achieved through the cyclization of appropriately substituted thiosemicarbazides or thiocarbohydrazides. The choice of reaction conditions, particularly the pH, is crucial in directing the cyclization to favor the formation of the 1,2,4-triazole ring over the isomeric 1,3,4-thiadiazole.[4] Alkaline conditions are generally employed to promote the formation of the 1,2,4-triazole-3-thione.[4]

A plausible and efficient synthetic route to this compound involves a two-step, one-pot reaction starting from thiocarbohydrazide and a suitable C2 synthon, such as a malonic acid derivative. A general method for the synthesis of bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes involves the fusion of a dicarboxylic acid with thiocarbohydrazide.[5] Adapting this, the use of a malonic acid derivative would be expected to yield the desired product.

Graphviz Diagram: Proposed Synthetic Pathway

Synthetic_Pathway Thiocarbohydrazide Thiocarbohydrazide Intermediate Acyclic Intermediate Thiocarbohydrazide->Intermediate + Malonic_Acid_Derivative Malonic Acid Derivative Malonic_Acid_Derivative->Intermediate Product 2-(5-thioxo-1H-1,2,4-triazol- 4(5H)-yl)acetic acid Intermediate->Product Cyclization (Alkaline medium)

Caption: Proposed synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous 4-amino-3-mercapto-1,2,4-triazoles from dicarboxylic acids and thiocarbohydrazide.[5][6]

Materials:

  • Thiocarbohydrazide

  • Malonic acid

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of thiocarbohydrazide (0.1 mol) and malonic acid (0.1 mol) is prepared.

  • Fusion: The flask is heated in an oil bath to the melting point of the mixture. The molten mixture is maintained at this temperature with stirring for 1-2 hours.

  • Cyclization: After cooling, a 10% aqueous solution of sodium hydroxide (sufficient to dissolve the fused mass) is added to the flask. The resulting solution is refluxed for 4-6 hours. This alkaline environment is critical for favoring the intramolecular cyclization to the 1,2,4-triazole ring.

  • Acidification and Precipitation: The reaction mixture is cooled to room temperature and then carefully acidified with concentrated hydrochloric acid to a pH of approximately 5-6. The acidification protonates the carboxylate and triazole ring, leading to the precipitation of the product.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water, and then dried. Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed to obtain the purified product.

Self-Validation and Causality:

  • Fusion Step: The initial heating of the reactants in the absence of a solvent facilitates the formation of an intermediate acylthiocarbohydrazide.

  • Alkaline Cyclization: The use of a strong base like sodium hydroxide deprotonates the thiol and amide protons, promoting the nucleophilic attack of the nitrogen atom onto the carbonyl carbon, leading to the formation of the triazole ring. This is a well-established method for the synthesis of 1,2,4-triazole-3-thiones.[7]

  • Acidification: The final acidification step is crucial for the precipitation of the product, as the sodium salt of the carboxylic acid is soluble in the aqueous medium.

Spectroscopic Characterization

The unequivocal identification of this compound relies on a combination of spectroscopic techniques. The following data for a closely related analog, 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercaptoacetic acid-1,2,4-triazole, provides insight into the expected spectral features.[8]

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks/SignalsInterpretation
¹H NMR (DMSO-d₆)δ ~13.5-14.0 (s, 1H) δ ~12.5 (br s, 1H) δ ~8.5 (s, 1H) δ ~4.0 (s, 2H)SH/NH proton of the triazole ring COOH proton CH proton of the triazole ring CH₂ protons of the acetic acid moiety
¹³C NMR (DMSO-d₆)δ ~170 δ ~165 δ ~150 δ ~45Carbonyl carbon of the carboxylic acid C=S carbon of the triazole ring C-N carbon of the triazole ring CH₂ carbon of the acetic acid moiety
FTIR (KBr, cm⁻¹)~3400-3200 (br) ~3100-3000 ~2700-2500 (br) ~1710 ~1620 ~1300O-H and N-H stretching C-H stretching (aromatic/heterocyclic) O-H stretching (carboxylic acid) C=O stretching (carboxylic acid) C=N stretching (triazole ring) C=S stretching
Mass Spec. (ESI-)m/z 158 [M-H]⁻Molecular ion peak corresponding to the deprotonated molecule.

Rationale for Spectroscopic Interpretation:

  • ¹H NMR: The chemical shifts are highly dependent on the solvent and the tautomeric form present. The acidic protons of the SH/NH and COOH groups are expected to be broad and may exchange with deuterium in D₂O. The singlet for the methylene protons is a key identifier for the acetic acid substituent.

  • ¹³C NMR: The distinct chemical shifts for the carbonyl and thione carbons are characteristic of this structure.

  • FTIR: The broad O-H and N-H stretching bands are indicative of hydrogen bonding. The strong carbonyl absorption and the characteristic C=N and C=S stretching frequencies confirm the presence of the key functional groups.

  • Mass Spectrometry: Electrospray ionization in negative mode (ESI-) is well-suited for this molecule due to the presence of the acidic carboxylic acid group, which readily deprotonates to form the [M-H]⁻ ion.

Potential Applications

Derivatives of 1,2,4-triazole-3-thiones are renowned for their diverse biological activities. The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents and other functional materials.

  • Antimicrobial and Antifungal Agents: The 1,2,4-triazole-3-thione moiety is a common pharmacophore in many antimicrobial and antifungal drugs. The presence of the carboxylic acid group could enhance solubility and provide an additional site for interaction with biological targets.[9][10]

  • Anti-inflammatory and Analgesic Agents: Numerous 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.

  • Anticancer Agents: The triazole nucleus is present in several anticancer drugs, and new derivatives are continuously being explored for their potential as antineoplastic agents.

  • Corrosion Inhibitors: The nitrogen and sulfur heteroatoms in the triazole ring can effectively coordinate with metal surfaces, forming a protective layer that inhibits corrosion. The carboxylic acid group may further enhance its adsorption and protective efficacy.[7][11]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. The presented synthetic protocol, based on well-established methodologies, offers a reliable route to this versatile heterocyclic compound. The analysis of its expected spectroscopic properties provides a framework for its unambiguous identification and characterization. The diverse potential applications of this molecule underscore the continued importance of the 1,2,4-triazole scaffold in contemporary chemical and pharmaceutical research. This guide serves as a valuable resource for scientists and researchers, facilitating further exploration and utilization of this promising compound.

References

  • JOCPR. (n.d.). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research.
  • Semantic Scholar. (n.d.). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis.
  • Royal Society of Chemistry. (n.d.).
  • JOCPR. (n.d.). Review Article Overview of Mercapto-1,2,4-Triazoles.
  • ChemicalBook. (n.d.). This compound Product Description.
  • Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions.
  • Arkivoc. (n.d.). Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4.
  • MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).
  • Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis and physical properties of esters of 2-[5-((theophylline-7ʹ-yl)methyl)-4-R-1,2,4-triazole-3-ylthio]acetic acid.
  • BenchChem. (n.d.).
  • Springer. (n.d.).
  • Physics @ Manasagangotri. (n.d.).
  • NIH. (n.d.).
  • KTU AVES. (n.d.).
  • NIH. (n.d.). 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridinium chloride.
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Synthesis and Screening of New[5][11][12]Oxadiazole,[5][7][11]Triazole, and[5][7][11]Triazolo[4,3-b][5][7][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116).

  • ResearchGate. (n.d.).
  • TSI Journals. (n.d.).
  • IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
  • Preprints.org. (n.d.). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio.
  • NIH. (n.d.). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach.
  • Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis, physical-chemical properties of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters.
  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines.rolo-[1,2-c]pyrimidines*.

Sources

A Technical Guide to the Synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-triazole nucleus, particularly its 5-thione derivative, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This guide provides an in-depth, scientifically grounded methodology for the synthesis of a key derivative, 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. The primary pathway detailed herein proceeds through the construction of a substituted thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization. This approach is favored for its high regioselectivity and efficiency. We will dissect the causality behind each experimental step, provide detailed protocols, and discuss alternative strategies and their inherent challenges. This document is intended for researchers and professionals in chemical synthesis and drug development.

Introduction to the 1,2,4-Triazole-5-thione Scaffold

A Privileged Structure in Drug Discovery

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological properties, including antifungal, anticancer, antiviral, and anti-inflammatory activities.[3][4][5][6] The incorporation of a thione (C=S) group at the 5-position, creating the 1,2,4-triazole-5-thione moiety, often enhances or modulates this biological activity. The thione group, along with the acidic N-H protons, can act as a crucial hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors and enzymes.[7]

The Target Molecule: Structure and Tautomerism

The target compound, this compound, features an acetic acid side chain affixed to the N4 position of the triazole ring. This specific substitution pattern is critical for its intended chemical properties and subsequent applications.

It is essential to recognize that this molecule exists in a tautomeric equilibrium between the thione form (A) and the thiol form (B), as depicted below. While the thione form generally predominates in the solid state, the thiol form can be significant in solution and is crucial for certain reactions, such as S-alkylation.

Caption: Thione-thiol tautomerism of the target molecule.

Rationale for the Selected Synthesis Strategy

Two primary retrosynthetic disconnections can be envisioned for the target molecule:

  • N-Alkylation: Cleavage of the N4-C bond, suggesting a reaction between a pre-formed 1,2,4-triazole-5-thione ring and an acetic acid derivative (e.g., chloroacetic acid).

  • Ring Formation: Cleavage of the triazole ring itself, suggesting a cyclization reaction from an acyclic precursor that already contains the N-(carboxymethyl) moiety.

While direct N-alkylation is a common reaction, it suffers from a significant lack of regioselectivity with the 1,2,4-triazole-5-thione core, potentially leading to a mixture of N1, N2, N4, and S-alkylated products.[8][9] Therefore, the most robust and logical strategy is to construct the triazole ring from an acyclic precursor where the acetic acid side chain is already correctly positioned. This ensures the desired N4-substitution pattern is achieved unambiguously.

Primary Synthesis Pathway: Regioselective Ring Construction

The preferred pathway involves two main stages: the synthesis of a key thiosemicarbazide intermediate, followed by its base-catalyzed cyclization to form the target triazole ring.

G Start Hydrazinoacetic Acid + Potassium Thiocyanate Intermediate N-(carboxymethyl)hydrazine- 1-carbothioamide (Thiosemicarbazide Intermediate) Start->Intermediate Step 1: Acidic Condensation Product_Salt Sodium 2-(5-thioxo-1H-1,2,4- triazol-4(5H)-yl)acetate Intermediate->Product_Salt Step 2: Base-Catalyzed Cyclization (NaOH) Final_Product 2-(5-thioxo-1H-1,2,4-triazol- 4(5H)-yl)acetic acid Product_Salt->Final_Product Step 3: Acidification (HCl) G Start 4H-1,2,4-Triazole-5-thione + Chloroacetic Acid N4_Product Desired Product (N4-Alkylation) Start->N4_Product N1_Product N1-Isomer Start->N1_Product N2_Product N2-Isomer Start->N2_Product S_Product S-Alkylated Isomer Start->S_Product

Caption: Potential products from direct alkylation, highlighting the regioselectivity problem.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of N-(carboxymethyl)hydrazine-1-carbothioamide
  • Reagents:

    • Hydrazinoacetic acid hydrochloride (1.0 eq)

    • Potassium thiocyanate (1.1 eq)

    • Deionized water

  • Procedure:

    • Dissolve hydrazinoacetic acid hydrochloride and potassium thiocyanate in a minimal amount of deionized water in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath.

    • The product will precipitate as a white solid. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the thiosemicarbazide intermediate.

Protocol 2: Synthesis of this compound
  • Reagents:

    • N-(carboxymethyl)hydrazine-1-carbothioamide (from Protocol 1) (1.0 eq)

    • Sodium hydroxide (2.5 eq)

    • Deionized water

    • Concentrated Hydrochloric Acid

  • Procedure:

    • To a solution of sodium hydroxide in deionized water, add the thiosemicarbazide intermediate.

    • Heat the mixture to reflux for 3-5 hours. The solid should dissolve as the reaction proceeds and the sodium salt is formed.

    • After the reflux period, cool the clear or pale-yellow solution to room temperature and then place it in an ice bath.

    • Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with vigorous stirring until the pH is approximately 2-3.

    • A voluminous white precipitate of the target compound will form.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.

    • The product can be further purified by recrystallization from hot water or an ethanol-water mixture.

Data Summary

The following table summarizes the key physical and spectral data for the target compound, based on commercially available data and expected values from analogous structures. [10][11][12]

Parameter Value
Molecular Formula C₄H₅N₃O₂S
Molecular Weight 159.17 g/mol
Appearance White to off-white crystalline solid
Melting Point >200 °C (with decomposition)
¹H NMR (DMSO-d₆) δ ~13.6 (s, 1H, SH/NH), δ ~13.0 (br s, 1H, COOH), δ ~8.5 (s, 1H, C3-H), δ ~4.5 (s, 2H, CH₂)

| IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H, N-H), ~1710 (C=O, acid), ~1580 (C=N), ~1250 (C=S) |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a regioselective ring-closing strategy. By first synthesizing the N-(carboxymethyl)hydrazine-1-carbothioamide intermediate, the subsequent base-catalyzed cyclization ensures the exclusive formation of the desired N4-substituted product, circumventing the problematic isomer mixtures associated with direct alkylation methods. This pathway provides a robust and scalable route for accessing this valuable heterocyclic building block for further research and development in medicinal and materials chemistry.

References

  • ChemRxiv. (n.d.). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-mic.
  • Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. [Link]

  • Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. [Link]

  • Semantic Scholar. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H--[8][13][14]triazole-3-thiol derivatives as antimicrobial agents. [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • National Institutes of Health (NIH). (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

  • DergiPark. (n.d.). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. [Link]

  • Journal of Basic and Clinical Pharmacy. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. [Link]

  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

  • Scirp.org. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. [Link]

  • AccelaChem. (n.d.). This compound. [Link]

  • ResearchGate. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • (Reference 20 not found in provided search results)
  • MDPI. (n.d.). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. [Link]

  • Science Publishing Group. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]

Sources

A Researcher's Comprehensive Guide to 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid: From Procurement to Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of novel therapeutics, the heterocyclic compound 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid stands out as a molecule of significant interest. Its versatile scaffold is a cornerstone in the synthesis of a diverse array of biologically active agents. This in-depth technical guide provides a comprehensive overview of this compound, from identifying reliable chemical suppliers to understanding its synthesis, biological relevance, and safe handling.

Navigating the Supplier Landscape for this compound

The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful research. The purity and consistency of this compound will directly impact the reproducibility of synthetic efforts and the reliability of biological assays. Several reputable chemical suppliers offer this compound, each with varying grades and specifications.

Key identifiers for this compound are:

  • CAS Number: 61336-27-4[1][2][3][4]

  • Molecular Formula: C₄H₅N₃O₂S[1][3]

  • Molecular Weight: 159.17 g/mol [1][3]

Table 1: Prominent Suppliers of this compound

SupplierPurity SpecificationAdditional Notes
AccelaChemInquiry requiredLists the compound with its basic chemical properties.[1]
BLDpharmInquiry requiredProvides the product name and CAS number.[2]
ChemicalBookInquiry requiredLists the compound with its fundamental chemical data.[3]
Santa Cruz BiotechnologyInquiry requiredAvailable for research use.[4]

Expert Insight: When selecting a supplier, it is imperative to request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. The CoA provides critical data on purity (typically determined by HPLC or NMR), identity confirmation (via techniques like mass spectrometry or IR), and levels of residual solvents or impurities. For drug development applications, sourcing from a supplier compliant with Good Manufacturing Practices (GMP) is highly recommended to ensure batch-to-batch consistency and a clear impurity profile.

The Synthetic Pathway: A Detailed Protocol

Understanding the synthesis of this compound is not only crucial for those intending to prepare it in-house but also for appreciating potential impurities that may be present in commercially sourced material. The synthesis of 1,2,4-triazole-3-thiones generally involves the cyclization of thiosemicarbazide derivatives.[5] The following is a representative, self-validating protocol synthesized from established chemical principles for this class of compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • Thiocarbohydrazide

  • Glyoxylic acid

  • Hydrochloric acid

  • Ethanol

  • Sodium hydroxide

  • Ethyl bromoacetate

  • Glacial acetic acid

Step 1: Synthesis of 4-amino-3-thioxo-3,4-dihydro-1,2,4-triazole-5-carboxylic acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiocarbohydrazide (1 equivalent) in a minimal amount of water.

  • Slowly add an aqueous solution of glyoxylic acid (1 equivalent) to the stirred solution.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate carboxylic acid.

Step 2: Esterification and Cyclization to form this compound

  • Suspend the dried intermediate from Step 1 in an excess of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 8-12 hours to facilitate esterification.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the ethyl ester product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester is then subjected to cyclization. Dissolve the ester in a solution of sodium ethoxide in ethanol and reflux for 2-4 hours.

  • After cooling, the reaction is quenched with water and acidified with dilute hydrochloric acid to precipitate the target compound, this compound.

  • The final product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol/water to achieve high purity.

Causality Behind Experimental Choices: The acidic conditions in Step 1 are crucial for the condensation and cyclization reactions to form the triazole ring. The use of reflux ensures the reaction proceeds at a reasonable rate. In Step 2, the esterification protects the carboxylic acid group, and the subsequent base-catalyzed intramolecular cyclization is a classic method for forming the 1,2,4-triazole-thione ring.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Formation A Thiocarbohydrazide + Glyoxylic Acid B Acidification (HCl) & Reflux A->B C Precipitation & Filtration B->C D 4-amino-3-thioxo-3,4-dihydro- 1,2,4-triazole-5-carboxylic acid C->D E Esterification (Ethanol, H₂SO₄) D->E F Base-catalyzed Cyclization E->F G Acidification & Precipitation F->G H 2-(5-thioxo-1H-1,2,4-triazol- 4(5H)-yl)acetic acid G->H

Caption: A simplified workflow for the synthesis of the target compound.

Biological Significance and Mechanism of Action

The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] The thione group and the triazole ring are key pharmacophoric features that can interact with various biological targets.

Antimicrobial Activity: Derivatives of 1,2,4-triazole-3-thione have shown potent activity against a range of bacterial and fungal pathogens.[6] One of the key mechanisms of action for some derivatives is the inhibition of metallo-β-lactamases (MBLs).[7] These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. The triazole-thione moiety can chelate the zinc ions in the active site of MBLs, thereby inactivating the enzyme and restoring the efficacy of co-administered antibiotics.[8]

Anticancer Activity: Several studies have highlighted the potential of 1,2,4-triazole-3-thione derivatives as anticancer agents.[9] One identified mechanism involves the inhibition of DCN1, a critical E3 ligase in the neddylation pathway.[10] Inhibition of DCN1 can disrupt the function of cullin-RING ligases, leading to the accumulation of tumor-suppressor proteins and inducing apoptosis in cancer cells. Furthermore, some derivatives have been shown to affect cell migration and the growth of cancer spheroids, suggesting their potential in targeting metastasis.[9]

Signaling_Pathway cluster_antimicrobial Antimicrobial Mechanism cluster_anticancer Anticancer Mechanism A 1,2,4-Triazole-3-thione Derivative B Metallo-β-lactamase (MBL) A->B Inhibits C β-lactam Antibiotic B->C Degrades D Bacterial Cell Wall Synthesis C->D Inhibits E Bacterial Lysis D->E Leads to F 1,2,4-Triazole-3-thione Derivative G DCN1 (E3 Ligase) F->G Inhibits H Cullin Neddylation G->H Promotes I Tumor Suppressor Degradation H->I Leads to J Apoptosis I->J Inhibition leads to

Caption: Putative mechanisms of action for 1,2,4-triazole-3-thione derivatives.

Quality Control and Analytical Methods

To ensure the integrity of research data, rigorous quality control of this compound is essential. A combination of analytical techniques should be employed to confirm the identity and purity of the compound.

Table 2: Recommended Analytical Methods for Quality Control

Analytical MethodPurposeExpected Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak corresponding to the target compound with purity typically >95%. The retention time should be consistent.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of impurities.The spectra should exhibit the expected chemical shifts and coupling constants for the protons and carbons in the molecule. The absence of significant unassigned peaks indicates high purity.
Mass Spectrometry (MS) Molecular weight confirmation.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (159.17 g/mol ).
Infrared (IR) Spectroscopy Identification of functional groups.The IR spectrum should display characteristic absorption bands for the C=S (thione), C=O (carboxylic acid), N-H, and O-H functional groups.

Expert Insight: When developing a new synthetic route or qualifying a new supplier, it is advisable to perform all the analyses listed above. For routine use of a previously qualified batch, HPLC is often sufficient to check for degradation.

Safety, Handling, and Storage

Potential Hazards:

  • May cause skin and eye irritation.

  • May be harmful if swallowed or inhaled.

  • The toxicological properties have not been thoroughly investigated.

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block for the development of novel therapeutic agents. A thorough understanding of its procurement, synthesis, biological activity, and safe handling is paramount for any researcher working with this compound. By adhering to the principles of scientific integrity and exercising due diligence in supplier selection and quality control, the scientific community can continue to unlock the full potential of this versatile molecule.

References

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). MDPI. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health. [Link]

  • Plausible mechanism for formation of 1,2,4-triazole-3-thiones. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. [Link]

  • Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. (2024). PubMed. [Link]

  • 1,2,4-Triazole-3-thione compounds with a 4-ethyl alkyl/aryl sulfide substituent are broad-spectrum metallo-β-lactamase inhibitors with re-sensitization activity. (2021). PubMed. [Link]

  • 61336-27-4, this compound. (n.d.). AccelaChem. [Link]

  • 1,2,4-triazole-3-thione derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). National Institutes of Health. [Link]

  • Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. (2008). ResearchGate. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Scientific Research Publishing. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. [Link]

Sources

Navigating the Safety Landscape of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid, with its intriguing structural motifs, holds potential in various research and development arenas. As with any chemical entity, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the anticipated hazards, handling protocols, and emergency procedures for this compound, synthesized from data on structurally related molecules.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Based on data for similar 1,2,4-triazole derivatives, this compound is expected to cause skin irritation and serious eye irritation.[1][2][3] The acidic nature of the acetic acid group can also contribute to corrosive effects upon contact.[4][5]

  • Respiratory Tract Irritation: Many low-molecular-weight organic acids and heterocyclic compounds can cause respiratory irritation if inhaled as dust or aerosol.[1][2][3]

  • Harmful if Swallowed: Oral toxicity is a potential concern, as indicated for some triazole compounds.[2]

  • Reactivity: The synthesis of related triazole compounds can involve various reagents and conditions, suggesting that the final product may have incompatibilities that need to be considered.[6][7][8][9]

Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 61336-27-4[10][11]
Molecular Formula C4H5N3O2S[10]
Molecular Weight 159.17 g/mol [10]

Prudent Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following diagram outlines the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Minimum Required PPE lab_coat Flame-Retardant Lab Coat gloves Nitrile Gloves goggles Chemical Splash Goggles face_shield Face Shield (when splash risk is high) goggles->face_shield Consider if splashing researcher Researcher researcher->lab_coat Wear researcher->gloves Wear researcher->goggles Wear

Caption: Minimum Personal Protective Equipment (PPE) workflow.

Experimental Protocol: Weighing and Handling

  • Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • PPE: Don all required PPE as outlined in the diagram above.

  • Weighing: Use a tared, sealed container to weigh the solid compound on an analytical balance within the fume hood. This minimizes the risk of inhaling fine powders.

  • Dispensing: If transferring the solid, use a spatula and avoid generating dust. For solutions, use appropriate volumetric glassware.

  • Cleaning: After handling, decontaminate all surfaces with a suitable cleaning agent and dispose of waste according to institutional guidelines. Wash hands thoroughly.

Storage and Stability

The thione group in the molecule suggests a potential for degradation, particularly through oxidation or hydrolysis.[12]

Storage Recommendations:

  • Container: Store in a tightly sealed, amber glass container to protect from light and moisture.[12]

  • Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon.[12]

  • Temperature: Store in a cool, dry, and dark place, away from direct sunlight and heat sources.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and metals.[4]

Exposure Control and Emergency Procedures

A proactive approach to safety includes being prepared for accidental exposures.

First-Aid Measures

The following flowchart details the immediate actions to be taken in case of accidental exposure.

Exposure_Response cluster_exposure Accidental Exposure Response cluster_actions Immediate Actions exposure Exposure Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Remove contaminated clothing. Wash with soap and water for 15 min. skin->wash_skin rinse_eyes Rinse with water for 15 min. Remove contact lenses if possible. eyes->rinse_eyes fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air rinse_mouth Do NOT induce vomiting. Rinse mouth with water. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response flowchart for accidental exposure.

Spill and Leak Procedures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

  • Containers: Collect waste in clearly labeled, sealed containers.

  • Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidelines.

Conclusion

While this compound presents an exciting avenue for scientific exploration, a comprehensive understanding and diligent application of safety protocols are non-negotiable. By adopting the principles of hazard awareness, proper handling, and emergency preparedness outlined in this guide, researchers can confidently and safely unlock the potential of this novel compound.

References

  • PubChem. 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid. [Link]

  • Centers for Disease Control and Prevention (CDC). Acetic acid - IDLH. [Link]

  • PubChem. 1,2,4-Triazole-1-acetic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid. [Link]

  • PubChem. 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid. [Link]

  • PubChem. 2-(1H-1,2,3-triazol-1-yl)acetic acid. [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]

  • Current issues in pharmacy and medicine: science and practice. Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts. [Link]

Sources

A Technical Guide to the Predicted Bioactivity of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives.[1][2] This technical guide focuses on the predicted bioactivity of a specific, yet underexplored, member of this family: 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid . By leveraging established structure-activity relationships (SAR) from analogous compounds and outlining a strategic application of modern in silico and in vitro screening methodologies, this document serves as a comprehensive roadmap for elucidating the therapeutic potential of this molecule. We will delve into its structural features, predict its likely biological targets, and provide detailed protocols for its synthesis and subsequent bioactivity validation.

Introduction: The Promise of the 1,2,4-Triazole-5-thione Scaffold

The five-membered 1,2,4-triazole ring system is a cornerstone of many clinically significant drugs.[1] The incorporation of a thione (or its tautomeric thiol) group at the 5-position, coupled with an acetic acid moiety at the N4 position, creates a molecule with a unique combination of features poised for biological interaction. The thione group is a potent hydrogen bond donor and acceptor, and a known metal chelator, while the carboxylic acid provides a key site for electrostatic interactions.[3][4] Derivatives of 1,2,4-triazole-3-thione have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[3][5] This guide will extrapolate from this existing knowledge to predict and systematically investigate the bioactivity of the title compound.

Structural Analysis and Predicted Bioactivity

The chemical structure of this compound reveals several key pharmacophoric features that inform its predicted bioactivities.

  • 1,2,4-Triazole Core: This heterocyclic system is known to interact with a variety of biological receptors and enzymes.[5]

  • Thione/Thiol Group: The C=S (thione) moiety can tautomerize to a C-SH (thiol) group. This functionality is crucial for the activity of many related compounds and is a strong metal-binding group, suggesting potential as an enzyme inhibitor, particularly for metalloenzymes.[3][4]

  • N-Acetic Acid Side Chain: The carboxylic acid group introduces a negative charge at physiological pH, enabling ionic interactions with positively charged residues (e.g., lysine, arginine) in enzyme active sites or receptor binding pockets.

Based on these structural attributes and the extensive literature on related compounds, we can predict several promising avenues of bioactivity for investigation.

Predicted Biological Activities:
Predicted ActivityRationale Based on Analogous CompoundsKey Structural Contributor
Antimicrobial 1,2,4-triazole-thiones are well-documented antibacterial and antifungal agents.[5][6]Thione/thiol group, triazole nucleus
Anticancer Numerous 1,2,4-triazole derivatives exhibit potent antiproliferative activity against various cancer cell lines.[7][8]Triazole core, potential for enzyme inhibition
Enzyme Inhibition The thione moiety is a known zinc-binding group, suggesting inhibitory activity against zinc-containing enzymes like metallo-β-lactamases or carbonic anhydrases.[4][9]Thione/thiol group
Anti-inflammatory Some 1,2,4-triazole derivatives have shown significant anti-inflammatory properties.[3]Triazole nucleus

In Silico Prediction of Bioactivity and ADMET Properties

Modern drug discovery leverages computational tools to predict a compound's biological activity and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby reducing the time and cost of laboratory research.[10][11]

Molecular Docking

Molecular docking simulations can predict the binding affinity and orientation of our target molecule within the active site of a known protein target. Based on the predicted activities, suitable targets for docking studies would include:

  • Bacterial Enzymes: Dihydrofolate reductase (DHFR), DNA gyrase, or metallo-β-lactamases.[4]

  • Fungal Enzymes: Lanosterol 14α-demethylase.

  • Cancer-Related Kinases: Epidermal growth factor receptor (EGFR), BRAF, or tubulin.[7]

ADMET Prediction

A favorable ADMET profile is crucial for a compound's success as a drug.[12][13] Several online tools and software packages can predict these properties.

ADMET PropertyImportancePrediction Tools
Absorption Bioavailability after oral administration.SwissADME, pkCSM[13]
Distribution Ability to cross biological membranes and reach the target tissue.ADMETlab[13]
Metabolism Susceptibility to enzymatic degradation.admetSAR[14]
Excretion Route and rate of elimination from the body.
Toxicity Potential for adverse effects.ProTox-II

A comprehensive in silico evaluation should precede any synthetic and in vitro work to prioritize the most promising biological activities for experimental validation.

Synthesis and Experimental Validation

The following sections provide a detailed, step-by-step methodology for the synthesis and biological evaluation of this compound.

Synthesis Protocol

The synthesis of the title compound can be achieved through a multi-step process, with the key step being the cyclization of a thiosemicarbazide derivative.[5][15]

Step 1: Synthesis of Ethyl 2-(thiosemicarbazido)acetate

  • To a solution of ethyl glycinate hydrochloride (1 eq.) and triethylamine (1.1 eq.) in ethanol, add carbon disulfide (1.2 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add hydrazine hydrate (1.2 eq.) dropwise and reflux the mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the intermediate.

Step 2: Cyclization to form this compound

  • Dissolve the intermediate from Step 1 in an aqueous solution of sodium hydroxide (2M).

  • Reflux the mixture for 8-10 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 3-4.

  • The precipitate formed is the desired product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Characterization of the final product should be performed using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR.

In Vitro Bioactivity Assays

4.2.1. Antimicrobial Activity Screening

The synthesized compound should be screened for its antibacterial and antifungal activity using the following methods:

  • Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[16]

  • Disk Diffusion Assay: As a preliminary qualitative screen for antimicrobial activity.[16]

4.2.2. Anticancer Activity Screening

The antiproliferative activity of the compound can be assessed using the MTT assay against a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver)).[7][17] This assay measures the metabolic activity of cells and is indicative of cell viability.

4.2.3. Enzyme Inhibition Assays

Based on the in silico predictions, specific enzyme inhibition assays can be performed. For instance, if metallo-β-lactamase inhibition is predicted, a spectrophotometric assay using nitrocefin as a substrate can be employed.[18]

Visualizations

Chemical Structure and Pharmacophoric Features

chemical_structure cluster_molecule This compound cluster_features Pharmacophoric Features N1 N N2 N N1->N2 H1 H N1->H1 C3 C N2->C3 N4 N C3->N4 C5 C N4->C5 CH2 CH₂ N4->CH2 C5->N1 S5 S C5->S5 = COOH COOH CH2->COOH triazole 1,2,4-Triazole Core (Scaffold) thione Thione/Thiol Group (Metal Chelator, H-bond donor/acceptor) acid Acetic Acid Moiety (Ionic Interactions)

Caption: Chemical structure and key pharmacophoric features.

Proposed Workflow for Bioactivity Investigation

workflow start Start: This compound in_silico In Silico Prediction - Molecular Docking - ADMET Prediction start->in_silico synthesis Chemical Synthesis start->synthesis in_vitro In Vitro Bioactivity Screening - Antimicrobial - Anticancer - Enzyme Inhibition in_silico->in_vitro synthesis->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization sar->lead_opt

Caption: Proposed workflow for bioactivity investigation.

Conclusion and Future Directions

This technical guide has established a strong theoretical and practical framework for investigating the bioactivity of this compound. The presence of the 1,2,4-triazole-5-thione scaffold strongly suggests a high probability of discovering significant antimicrobial, anticancer, and enzyme inhibitory activities. The outlined in silico and experimental protocols provide a clear and efficient path for validating these predictions.

Future work should focus on the synthesis of a library of derivatives by modifying the substituent at the C3 position of the triazole ring to establish a comprehensive structure-activity relationship. Promising lead compounds identified through this workflow can then be advanced to more complex in vivo studies to evaluate their therapeutic potential.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). Retrieved January 17, 2026, from [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2020). PubMed. Retrieved January 17, 2026, from [Link]

  • ADMET Predictions. (n.d.). Deep Origin. Retrieved January 17, 2026, from [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES. Retrieved January 17, 2026, from [Link]

  • Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis. (2020). PubMed. Retrieved January 17, 2026, from [Link]

  • How do you predict ADMET properties of drug candidates? (2025). Aurlide. Retrieved January 17, 2026, from [Link]

  • 1,2,4-Triazole-3-thione Compounds as Inhibitors of Dizinc Metallo-β-lactamases. (2017). PubMed. Retrieved January 17, 2026, from [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1,2,4-Triazole-3-thione compounds as inhibitors of di-zinc metallo-β-lactamases. (2017). Usiena air. Retrieved January 17, 2026, from [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (2021). eScholarship.org. Retrieved January 17, 2026, from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2020). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Inhibitoryactivities of 1,2,4-triazole-3-thiones against glyoxalase II from P. falciparum. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Inhibitory activity of 1,2,4-triazole-3-thiones 52-62 with combined R 1... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives. (2017). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Retrieved January 17, 2026, from [Link]

  • Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of novel 1, 2, 4 triazole derivatives as potent anticancer agent. (2024). Retrieved January 17, 2026, from [Link]

  • (PDF) IN SILICO STUDY FOR INVESTIGATING AND PREDICTING THE ACTIVITIES OF 1,2,4-TRIAZOLE DERIVATIES AS POTENT ANTI-TUBERCULAR AGENTS. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. (2022). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • (PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 17, 2026, from [Link]

  • 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Retrieved January 17, 2026, from [Link]

  • ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). AccelaChem. Retrieved January 17, 2026, from [Link]

  • 1,2,4-Triazole-1-acetic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of a thione group and an acetic acid moiety can further enhance the pharmacological profile of these heterocyclic systems. This document provides a comprehensive, in-depth guide for the synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid, a molecule of significant interest for drug discovery and development. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical principles and experimental considerations that underpin the synthesis.

Overall Synthesis Strategy

The synthesis of this compound is most effectively approached through a two-step process. The first step involves the construction of the core heterocyclic ring system, 4-amino-1,2,4-triazole-5-thione, through the cyclization of thiocarbohydrazide with formic acid. The second step is the selective N-alkylation of the 4-amino group with an acetic acid synthon, followed by hydrolysis. This strategy allows for the efficient and controlled construction of the target molecule.

Synthesis_Strategy Thiocarbohydrazide Thiocarbohydrazide Precursor 4-amino-1,2,4-triazole-5-thione Thiocarbohydrazide->Precursor FormicAcid Formic Acid FormicAcid->Precursor Cyclization Intermediate Ethyl 2-(4-amino-5-thioxo-1,2,4-triazol-4(5H)-yl)acetate Precursor->Intermediate EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Intermediate N-Alkylation Target This compound Intermediate->Target Hydrolysis Hydrolysis (e.g., KOH) Hydrolysis->Target

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 4-amino-1,2,4-triazole-5-thione

This initial step focuses on the formation of the heterocyclic core. The reaction of thiocarbohydrazide with formic acid provides a direct and efficient route to 4-amino-1,2,4-triazole-5-thione.

Reaction Mechanism

The reaction proceeds through an initial condensation of thiocarbohydrazide with formic acid to form a formyl derivative, which then undergoes intramolecular cyclization with the elimination of water to yield the triazole ring. This acid-catalyzed cyclization is a common and effective method for the synthesis of 1,2,4-triazoles.

Reaction_Mechanism_Part1 TCH Thiocarbohydrazide Intermediate1 Formyl Intermediate TCH->Intermediate1 FA Formic Acid FA->Intermediate1 + HCOOH Product 4-amino-1,2,4-triazole-5-thione Intermediate1->Product Cyclization - H₂O Water H₂O

Caption: Cyclization of thiocarbohydrazide with formic acid.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Thiocarbohydrazide106.1510.620.1
Formic Acid (98%)46.035.50.12
Ethanol (for recrystallization)-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add thiocarbohydrazide (10.62 g, 0.1 mol).

  • Addition of Formic Acid: Carefully add formic acid (5.5 mL, ~0.12 mol) to the flask.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid product using a Büchner funnel and wash with a small amount of cold water to remove any unreacted formic acid.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-amino-1,2,4-triazole-5-thione as a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C.

Expected Yield: 75-85%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its purity assessed by melting point determination.

Part 2: Synthesis of this compound

This second part details the selective alkylation of the 4-amino group of the triazole ring with ethyl chloroacetate, followed by the hydrolysis of the resulting ester to the final carboxylic acid product.

Rationale for Selective N-Alkylation

The 4-amino-1,2,4-triazole-5-thione precursor has multiple nucleophilic sites: the exocyclic amino group (N4), the ring nitrogens, and the exocyclic sulfur atom (in its thiol tautomeric form). Selective alkylation at the N4 position is crucial. The use of a strong base like sodium ethoxide in a polar aprotic solvent is expected to deprotonate the most acidic proton, which is typically on the ring nitrogen in the thione form. However, the exocyclic amino group can act as a potent nucleophile. The reaction conditions are optimized to favor the nucleophilic attack of the 4-amino group on the electrophilic carbon of ethyl chloroacetate. Competing S-alkylation can occur, but careful control of the reaction conditions can minimize this side reaction.[1]

Experimental Protocol

Step 2a: Synthesis of Ethyl 2-(4-amino-5-thioxo-1,2,4-triazol-4(5H)-yl)acetate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
4-amino-1,2,4-triazole-5-thione130.156.510.05
Sodium Ethoxide68.053.740.055
Ethyl Chloroacetate122.556.74 (5.7 mL)0.055
Absolute Ethanol-100 mL-

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry 250 mL three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, dissolve sodium metal (1.26 g, 0.055 mol) in absolute ethanol (50 mL) under a nitrogen atmosphere. Alternative: Use commercially available sodium ethoxide.

  • Addition of Triazole: To the freshly prepared sodium ethoxide solution, add 4-amino-1,2,4-triazole-5-thione (6.51 g, 0.05 mol) portion-wise with stirring.

  • Addition of Ethyl Chloroacetate: After the triazole has dissolved, add ethyl chloroacetate (5.7 mL, 0.055 mol) dropwise from the dropping funnel over a period of 30 minutes.

  • Reflux: Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Extraction: To the residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2b: Hydrolysis to this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Ethyl 2-(4-amino-5-thioxo-1,2,4-triazol-4(5H)-yl)acetate216.235.410.025
Potassium Hydroxide (KOH)56.112.810.05
Water-50 mL-
Hydrochloric Acid (HCl), concentrated-As needed-

Procedure:

  • Reaction Setup: Dissolve the ester from the previous step (5.41 g, 0.025 mol) in a solution of potassium hydroxide (2.81 g, 0.05 mol) in water (50 mL) in a 100 mL round-bottom flask.

  • Heating: Heat the mixture at 60-70 °C for 2-3 hours. Monitor the disappearance of the ester by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3. A precipitate will form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product, this compound.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent like water or an ethanol/water mixture.

Expected Yield: 80-90% for the hydrolysis step.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Safety and Handling Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Thiocarbohydrazide: Toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] Handle with extreme care and avoid creating dust.

  • Formic Acid: Corrosive.[5][6][7][8][9] Causes severe skin burns and eye damage. It is also flammable. Handle in a fume hood and avoid contact with skin and eyes.

  • Ethyl Chloroacetate: Toxic and a lachrymator.[10][11][12][13][14] It is readily absorbed through the skin. Handle with caution in a fume hood.

  • Sodium Ethoxide: Corrosive and flammable solid.[15][16][17][18][19] Reacts violently with water. Handle under an inert atmosphere.

  • Potassium Hydroxide: Corrosive.[20][21][22][23][24] Causes severe skin burns and eye damage. Handle with care.

Always consult the Safety Data Sheets (SDS) for each reagent before use.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs.

References

  • Formic acid - SAFETY DATA SHEET. (2009, November 2). Fisher Scientific.
  • Thiocarbohydrazide - Safety D
  • SAFETY DATA SHEET Potassium Hydroxide, Solid. (2022, December 1). INEOS Group.
  • Ethyl chloroacetate - SAFETY DATA SHEET. (2007, September 18). Alfa Aesar.
  • Formic Acid SDS (Safety D
  • Material Safety Data Sheet - Ethyl chloroacet
  • Ethyl chloroacet
  • Safety Data Sheet: Potassium hydroxide. Carl Roth.
  • Safety Data Sheet FORMIC ACID, REAGENT GRADE DANGER. (2018, August 21).
  • SAFETY DATA SHEET POTASSIUM HYDROXIDE 45%. Ecolab.
  • SAFETY DATA SHEET Formic acid 33015-1L. (2021, August 23).
  • Safety D
  • Safety Data Sheet: Ethyl chloroacet
  • Safety Data Sheet: Potassium hydroxide solution. Carl Roth.
  • SAFETY DATA SHEET. (2010, October 22). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet: ethyl chloroacet
  • Sodium ethoxide - Safety Data Sheet. (2025, April 19). ChemicalBook.
  • SAFETY DATA SHEET. (2012, May 3). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 25). TCI Chemicals.
  • SAFETY DATA SHEET. (2012, May 3). Thermo Fisher Scientific.
  • Safety Data Sheet: Potassium hydroxide. Carl Roth.
  • Sodium ethoxide SDS, 141-52-6 Safety D
  • Safety D
  • SAFETY DATA SHEET. (2009, September 9). Thermo Fisher Scientific.
  • (2010). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. Revista de Chimie, 61(9), 833-836.
  • Process for the preparation of 4-amino-1,2,4-Triazole. (n.d.).
  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 24(12), 2288.
  • Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1414.
  • Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. Molecules, 28(13), 4969.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • 4-Amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3249.
  • Synthesis of 4-amino 3-methyl-1,2,4-triazole-5-thione (MTSNH) using microwave.

Sources

Purification of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This guide provides a comprehensive overview of robust purification techniques for 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. Targeting researchers and drug development professionals, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles that govern purification strategy. We will explore methods ranging from bulk purification via acid-base extraction and recrystallization to high-purity isolation using preparative chromatography. Each protocol is designed to be a self-validating system, ensuring reproducible and reliable results.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a 1,2,4-triazole core, a thione group, and a carboxylic acid moiety. This unique combination of functional groups dictates its chemical behavior and provides specific handles that can be exploited for purification.

  • Acidity: The most prominent feature is the carboxylic acid group, which imparts significant acidity. The predicted pKa of this compound is approximately 3.17[1]. This property is central to the primary purification strategy.

  • Polarity: The presence of multiple heteroatoms (N, S, O) and functional groups capable of hydrogen bonding (N-H, C=S, COOH) makes the molecule highly polar. This influences its solubility in various solvents and its behavior in chromatographic systems.

  • Thione-Thiol Tautomerism: The triazole ring can exist in thione (C=S) and thiol (S-H) tautomeric forms. This equilibrium can be influenced by pH and solvent, potentially affecting the compound's reactivity and chromatographic profile.

Understanding these properties is critical for diagnosing purification challenges and selecting the optimal methodology.

Logical Workflow for Purification Strategy

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a logical decision-making process.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary (Bulk) Purification cluster_2 Secondary (High-Purity) Purification cluster_3 Final Product Start Crude Product (Post-Synthesis Workup) Impurity_Check Analyze Impurity Profile (TLC, LC-MS, NMR) Start->Impurity_Check AcidBase Acid-Base Extraction (Removes neutral/basic impurities) Impurity_Check->AcidBase Significant neutral or basic impurities present Recrystal Recrystallization (Removes soluble/insoluble impurities) Impurity_Check->Recrystal Mainly isomeric or slightly different polarity impurities AcidBase->Recrystal Solid product obtained Chromatography Preparative Chromatography (For closely related impurities) AcidBase->Chromatography Aqueous workup insufficient or impurities co-precipitate Recrystal->Chromatography Purity < 98% or minor impurities remain End Pure Compound (Verify Purity & Structure) Recrystal->End Purity > 98% (by HPLC/NMR) Chromatography->End

Caption: Decision workflow for purifying this compound.

Protocol 1: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group and is the most effective method for initial, bulk purification to remove neutral and basic impurities. The fundamental principle is to convert the water-insoluble acid into a water-soluble salt using a base, allowing for separation into an aqueous layer[2][3][4].

Causality: By adding a weak base like sodium bicarbonate (NaHCO₃), the carboxylic acid is deprotonated to form its sodium salt. This salt is ionic and thus highly soluble in the aqueous phase. Neutral organic impurities remain in the organic phase, while basic impurities can be removed with a prior or subsequent acidic wash. The target compound is then recovered by re-acidifying the aqueous layer, causing the neutral carboxylic acid to precipitate[5][6].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Use approximately 10-20 mL of solvent per gram of crude material.

  • Initial Wash (Optional): If acidic impurities (e.g., leftover catalysts) are suspected, wash the organic solution with a small volume of brine (saturated NaCl solution) to remove highly water-soluble materials.

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Insight: Use NaHCO₃, a weak base, rather than a strong base like NaOH. While the target compound is stable, strong bases can promote side reactions with other functional groups in more complex molecules. Vent the separatory funnel frequently, as CO₂ gas will be evolved during the neutralization.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting periodically to release pressure. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer into a clean flask. The sodium salt of your product is now in this aqueous layer.

  • Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers. Repeat this step 2-3 times.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise until the solution is acidic (pH ~2). This can be checked with pH paper.

    • Self-Validation: The target compound will precipitate as a solid as the pH drops below its pKa. Continue adding acid until no further precipitation is observed[5].

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree, removing impurities that have different solubility profiles from the target compound. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures[7][8].

Causality: The crude solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solvent (if they are more soluble) or allowing them to be filtered out hot (if they are less soluble).

Step-by-Step Methodology:

  • Solvent Screening: The choice of solvent is critical. Given the compound's polar nature, polar solvents should be screened.

    SolventBoiling Point (°C)PolarityRationale & Expected Outcome
    Water100HighMay have high solubility due to polar groups, but worth testing.
    Ethanol78HighOften a good choice for heterocyclic compounds[7].
    Isopropanol82Medium-HighA common alternative to ethanol.
    Acetonitrile82Medium-HighGood dissolving power for polar compounds.
    Ethyl Acetate77MediumMay be useful if impurities are highly polar.
    Water/Ethanol MixVariableHighA mixed solvent system can fine-tune solubility.
  • Dissolution: Place the crude or acid-base purified solid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser). Add more solvent in small portions until the solid just dissolves completely.

    • Expert Insight: Using the minimum amount of hot solvent is crucial for maximizing recovery[9]. An excess of solvent will result in a low yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Trustworthiness: Slow cooling promotes the formation of larger, purer crystals. If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal[9].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the pure crystals in a vacuum oven. Assess purity via melting point determination and HPLC/NMR analysis.

Protocol 3: Reversed-Phase Flash Chromatography

For obtaining the highest purity, especially when dealing with closely related structural analogs or stubborn impurities, reversed-phase chromatography is the method of choice for polar compounds[9][10].

Causality: In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar. Polar compounds, like the target molecule, have a weaker interaction with the non-polar stationary phase and will elute faster than non-polar impurities. By using a gradient of an organic modifier in a polar solvent (e.g., acetonitrile in water), compounds can be separated based on their relative polarity. Adding a modifier like formic acid to the mobile phase can protonate the carboxylic acid, ensuring a single species and improving peak shape[9].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude or partially purified compound in a minimum amount of a strong solvent like methanol or DMSO.

  • Dry Loading (Recommended): Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This method generally provides better resolution than direct liquid injection[11].

  • Column Selection & Equilibration: Select a pre-packed C18 flash column appropriately sized for the sample load. Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid) for at least 5 column volumes.

  • Elution:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase the concentration to elute the compounds. A typical gradient might be 5% to 70% B over 20-30 column volumes.

  • Fraction Collection: Collect fractions and monitor the elution using a UV detector or by TLC analysis of the collected fractions.

  • Product Recovery: Combine the pure fractions and remove the mobile phase solvents under reduced pressure (rotary evaporation). The remaining water can be removed by lyophilization (freeze-drying).

ParameterRecommendationRationale
Stationary Phase C18-functionalized SilicaProvides non-polar surface for separation of polar compounds[10].
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier. Formic acid suppresses ionization of the carboxylic acid, leading to sharper peaks[9].
Loading Method Dry LoadingPrevents solvent effects and improves peak shape and resolution[11].
Elution Profile Gradient ElutionAllows for efficient elution of compounds with varying polarities.

Purity Assessment

After any purification procedure, the purity of the final compound must be verified.

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Conclusion

The purification of this compound is readily achievable through a systematic application of standard organic chemistry techniques. A primary purification using acid-base extraction is highly effective for removing non-acidic impurities on a large scale. This can be followed by recrystallization from a suitable polar solvent like ethanol to achieve excellent purity. For applications requiring the highest degree of purity or for separating challenging impurities, reversed-phase chromatography provides a reliable and high-resolution solution. The choice of method should be guided by an initial analysis of the crude product and the specific purity requirements of the downstream application.

References

  • Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • ChemBeast. (n.d.). This compound) Product Description. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Scientific Reports, NIH. Retrieved from [Link]

  • Fedorov, S. V., et al. (2023). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals, NIH. Retrieved from [Link]

  • PubMed. (2015). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Characterization of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (TTAA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, methodology-driven approach for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (TTAA). The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] Accurate and unambiguous structural elucidation of its derivatives is therefore paramount. This note addresses the key structural challenge of tautomerism inherent to 5-thioxo-1,2,4-triazole systems and presents an integrated suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC) designed to provide unequivocal structural confirmation. We detail field-proven protocols, from sample preparation to spectral interpretation, offering insights into the causality behind experimental choices for researchers in drug discovery and chemical synthesis.

The Primary Analytical Challenge: Tautomerism in TTAA

The structural dynamics of TTAA present a significant characterization challenge due to the potential for prototropic tautomerism. This phenomenon involves the migration of a proton, leading to a dynamic equilibrium between multiple isomers.[3] For TTAA, two primary forms of tautomerism must be considered:

  • Thione-Thiol Tautomerism: The molecule can exist as the thione form (containing a C=S bond and an N-H bond) or the thiol form (containing a C-S-H bond and a C=N bond within the ring).[4][5]

  • Prototropic Ring Tautomerism: The N-H proton on the triazole ring can potentially reside on different nitrogen atoms, leading to 1H, 2H, or 4H isomers.[4]

The predominant tautomer in a sample is influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature.[3][6] NMR spectroscopy is an exceptionally powerful tool for identifying the dominant tautomeric form in solution, as the chemical shifts, particularly in the ¹³C spectrum, are highly sensitive to the bonding environment.[4] Specifically, the chemical shift of the triazole carbon bonded to sulfur serves as a clear diagnostic marker: a signal in the range of ~150-160 ppm is characteristic of a thione (C=S), whereas a signal further upfield would indicate a thiol (C-S).[4]

G cluster_thione Thione Form cluster_thiol Thiol Form Thione Structure of Thione Tautomer Thiol Structure of Thiol Tautomer Thione->Thiol Equilibrium caption Fig 1. Thione-thiol tautomeric equilibrium in TTAA.

Caption: Thione-thiol tautomeric equilibrium in TTAA.

Experimental Design: An Integrated NMR Workflow

Rationale for Solvent Selection

The choice of a deuterated solvent is the first critical decision. TTAA contains both a carboxylic acid and a polar heterocyclic ring system, making it poorly soluble in non-polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for the following reasons:

  • Excellent Solubilizing Power: It readily dissolves the polar, acidic TTAA molecule.

  • Observation of Exchangeable Protons: Its aprotic nature allows for the observation of labile protons from the N-H and O-H groups, which appear as distinct, albeit often broad, signals. These signals can be confirmed by their disappearance upon the addition of a few drops of D₂O.

  • Influence on Tautomerism: Polar aprotic solvents like DMSO can stabilize the thione tautomer through hydrogen bonding interactions.[7][8] It is crucial to be aware that the observed spectrum represents the state of the molecule in that specific solvent environment.

The NMR Experiment Suite

Our workflow progresses from simple 1D experiments to more complex 2D correlations, ensuring a logical and efficient path to structure elucidation.

G cluster_workflow NMR Characterization Workflow A Sample Preparation (in DMSO-d6) B 1D: ¹H NMR (Proton Count & Environment) A->B C 1D: ¹³C & DEPT-135 NMR (Carbon Skeleton & Type) B->C D 2D: HSQC (Direct ¹J C-H Bonds) C->D E 2D: HMBC (Long-Range nJ C-H Connectivity) D->E F Structure Confirmed E->F caption Fig 2. Logical workflow for TTAA characterization.

Caption: Logical workflow for TTAA characterization.

Detailed Experimental Protocols

These protocols are designed for a standard 400 MHz (or higher) NMR spectrometer.

Protocol 3.1: Sample Preparation
  • Accurately weigh 15-20 mg of the TTAA sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Cap the tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution.

  • Allow the sample to equilibrate to the spectrometer's probe temperature before acquisition.

Protocol 3.2: 1D NMR Acquisition
  • ¹H NMR:

    • Acquire a standard single-pulse proton spectrum.

    • Typical Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, acquisition time of 4 seconds.

    • Process the spectrum with a line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum carefully. Calibrate the TMS signal to 0.00 ppm. Integrate all signals.

  • D₂O Exchange (Confirmation):

    • After acquiring the initial ¹H spectrum, remove the NMR tube.

    • Add 2-3 drops of deuterium oxide (D₂O) to the sample.

    • Gently shake the tube to mix and re-acquire the ¹H spectrum. The signals corresponding to the COOH and NH protons will diminish or disappear.

  • ¹³C & DEPT-135 NMR:

    • Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

    • Typical ¹³C Parameters: 1024-2048 scans, d1 of 2 seconds.

    • Typical DEPT-135 Parameters: 256-512 scans, d1 of 2 seconds.

    • Process the spectra with a line broadening of 1-2 Hz. Calibrate the DMSO-d₆ solvent peak to 39.52 ppm.

Protocol 3.3: 2D NMR Acquisition
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard gradient-selected HSQC pulse sequence.[9][10]

    • Set the spectral widths to cover the full proton and carbon chemical shift ranges.

    • Optimize for a one-bond coupling constant (¹Jᴄʜ) of ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard gradient-selected HMBC pulse sequence.[11]

    • Set the spectral widths to cover the full proton and carbon chemical shift ranges.

    • Crucial Step: Optimize the long-range coupling delay for an nJᴄʜ of 8 Hz . This value is effective for observing typical 2- and 3-bond correlations in heterocyclic and acyclic systems.

Spectral Interpretation: Assembling the Structure

Analysis of 1D Spectra
  • ¹H NMR Spectrum: Four distinct signals are expected:

    • -COOH: A very broad singlet, typically far downfield (>10 ppm), which will disappear upon D₂O exchange.

    • -NH: A broad singlet, also downfield, which will disappear upon D₂O exchange.[12]

    • Triazole C3-H: A sharp singlet. Its chemical shift will be in the aromatic region, influenced by the electronic nature of the ring.

    • -CH₂-: A sharp singlet integrating to 2H. This corresponds to the methylene protons of the acetic acid moiety.

  • ¹³C NMR & DEPT-135 Spectra: Four carbon signals are anticipated for TTAA:

    • C=O (Carboxylic Acid): A quaternary carbon signal around 170 ppm. It will be absent in the DEPT-135 spectrum.

    • C5 (Thione Carbon): A quaternary carbon signal expected around 150-160 ppm .[4] This downfield shift is highly diagnostic of the thione tautomer being the dominant species in DMSO. This signal will be absent in the DEPT-135 spectrum.

    • C3 (Triazole Carbon): A CH carbon signal in the aromatic region. It will appear as a positive peak in the DEPT-135 spectrum.

    • CH₂ (Methylene Carbon): A methylene carbon signal. It will appear as a negative peak in the DEPT-135 spectrum, unequivocally confirming its identity.

Unambiguous Connectivity from 2D Spectra

While the 1D spectra provide the fragments, the 2D spectra connect them into the final molecular structure.

  • HSQC: This experiment provides direct, one-bond correlations.

    • A cross-peak will connect the methylene proton signal (-CH₂-) to the methylene carbon signal (negative DEPT-135 peak).

    • A cross-peak will connect the triazole proton signal (C3-H) to the triazole carbon signal (C3).

  • HMBC: This is the most powerful experiment for this molecule, revealing the connectivity across two and three bonds and confirming the N4-substitution pattern.

G cluster_hmbc Key HMBC Correlations H_CH2 H (CH₂) C_CO C (C=O) H_CH2->C_CO ²J C_C5 C (C5) H_CH2->C_C5 ³J H_C3H H (C3-H) H_C3H->C_C5 ²J C_C3 C (C3) caption Fig 3. Expected key HMBC correlations for TTAA.

Sources

Application Note: Infrared Spectroscopy for the Structural Elucidation of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

This application note provides a comprehensive guide to the characterization of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid using Fourier-Transform Infrared (FTIR) spectroscopy. This compound, a derivative of the versatile 1,2,4-triazole heterocycle, integrates several key functional groups: a carboxylic acid, a triazole ring, and a thione moiety.[1][2] These structural features make it a molecule of interest in medicinal chemistry and materials science. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative technique for confirming the molecular structure, identifying functional groups, and probing intermolecular interactions such as hydrogen bonding. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, offering both a detailed experimental protocol and an in-depth analysis of the resulting infrared spectrum.

Scientific Rationale: The Vibrational Fingerprint

The power of IR spectroscopy lies in its ability to detect the vibrational modes of a molecule.[3] When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies corresponding to the energy of the absorbed radiation. The frequency of these vibrations is determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. For this compound, the IR spectrum is a superposition of the characteristic vibrations of its constituent parts:

  • Carboxylic Acid (-COOH): This group gives rise to some of the most recognizable bands in an IR spectrum. A very broad O-H stretching band appears due to strong intermolecular hydrogen bonding, which forms a dimeric structure.[4][5][6] A sharp, intense C=O stretching band is also characteristic.[4]

  • 1,2,4-Triazole Ring: This heterocyclic system features N-H, C=N, and C-N bonds, each with distinct vibrational frequencies. Ring stretching and deformation modes provide a fingerprint for the heterocyclic core.[7][8]

  • Thione Group (C=S): The C=S bond vibration is typically weaker and more complex than the C=O vibration. Its frequency is highly sensitive to coupling with adjacent C-N and N-H bonds, making its assignment less straightforward but crucial for confirming the thione tautomer.[9][10]

  • Methylene Bridge (-CH₂-): The C-H stretching and bending vibrations of the acetic acid linker provide additional structural confirmation.

Understanding the expected positions and characteristics of these bands is paramount for accurate spectral interpretation.

Experimental Protocol: Data Acquisition

This section details a standard protocol for acquiring a high-quality FTIR spectrum of the solid-state sample using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra of solid samples free from solvent interference.

Materials and Equipment
  • Analyte: this compound (CAS 61336-27-4), dried.[11]

  • Matrix: FTIR-grade Potassium Bromide (KBr), desiccated.

  • Equipment:

    • Agate mortar and pestle

    • Hydraulic press with pellet-forming die

    • FTIR Spectrometer (e.g., Shimadzu FTIR-8400S, PerkinElmer Spectrum Two)

    • Spatula

    • Analytical balance

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing Analyte Analyte (~1-2 mg) Grinding Thorough Grinding in Mortar Analyte->Grinding KBr KBr Matrix (~150-200 mg) KBr->Grinding Pressing Pressing (7-10 tons) under Vacuum Grinding->Pressing Load Die Pellet Transparent KBr Pellet Pressing->Pellet Spectrometer FTIR Spectrometer Pellet->Spectrometer Insert Pellet Background Acquire Background Spectrum (Empty Chamber) Spectrometer->Background Sample Acquire Sample Spectrum Background->Sample Processing Data Processing (Baseline Correction, Normalization) Sample->Processing Result Final IR Spectrum Processing->Result

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Procedure
  • Background Spectrum: Before preparing the sample, ensure the spectrometer's sample chamber is empty and clean. Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is critical for computationally subtracting the spectral contributions of atmospheric water vapor and CO₂.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the dried analyte and 150-200 mg of desiccated FTIR-grade KBr. Causality Note: A sample-to-matrix ratio of ~1:100 is ideal. Too much sample leads to total absorption (flat-topped peaks), while too little results in a poor signal-to-noise ratio.

    • Transfer the analyte and KBr to an agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. Causality Note: Thorough grinding is essential to reduce particle size below the wavelength of the IR radiation, minimizing light scattering (which causes a sloping baseline) and ensuring uniform distribution.

  • Pellet Formation:

    • Transfer a portion of the powder into the pellet die.

    • Place the die under a hydraulic press and apply pressure of 7-10 tons for approximately 2 minutes. Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.

    • Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder in the FTIR spectrometer.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectral Interpretation and Analysis

The resulting IR spectrum should be analyzed by assigning the observed absorption bands to the specific vibrational modes of the molecule. The following table summarizes the expected key absorptions.

Summary of Expected Vibrational Frequencies
Wavenumber (cm⁻¹)Functional Group / Vibrational ModeExpected IntensityNotes
3300 - 2500Carboxylic Acid: O-H StretchStrong, Very BroadThe extreme broadness is due to strong intermolecular hydrogen bonding in the carboxylic acid dimer.[4][5][6][12]
~31201,2,4-Triazole: N-H StretchMedium, BroadOften appears as a shoulder on the much broader O-H band.[8]
~2950, ~2850Acetic Acid: C-H Stretch (asym/sym)Weak to Medium, SharpSmall, sharp peaks superimposed on the broad O-H absorption.[13]
1720 - 1690Carboxylic Acid: C=O StretchStrong, SharpThe frequency is lowered from a free C=O (~1760 cm⁻¹) due to dimer formation.[4][5][6]
1600 - 1450Triazole Ring: C=N & N=N StretchesMedium to StrongA series of bands corresponding to ring stretching vibrations. A key fingerprint region for the heterocycle.[8][14]
~1550Thioamide II: C-N Stretch + N-H BendMedium to StrongA characteristic band for thioamides, often referred to as the "B band".[9]
~1420Carboxylic Acid: O-H BendMediumIn-plane bending, may overlap with CH₂ scissoring.[4]
~1460, ~1420Acetic Acid: C-H Bend (Scissoring)Medium
1350 - 1200Thioamide III / Carboxylic Acid: C-O StretchMedium to StrongA complex region with contributions from C-N stretching, C-S stretching, and the C-O stretch of the acid.[4][9]
950 - 910Carboxylic Acid: O-H Bend (Out-of-plane)Medium, BroadAnother characteristic band for dimeric carboxylic acids.[4]
800 - 600Thione: C=S StretchWeak to MediumOften referred to as the "G band"; this absorption can be weak and is coupled with other vibrations, making it a less reliable but still important diagnostic peak.[9]
Detailed Analysis
  • The High-Frequency Region (4000-2500 cm⁻¹): The most dominant feature in this region is the extremely broad absorption band from the carboxylic acid O-H stretch, centered around 3000 cm⁻¹.[4][6] This is the hallmark of a hydrogen-bonded carboxylic acid. Superimposed on this band, one should be able to resolve weaker, sharper peaks corresponding to the triazole N-H stretch (~3120 cm⁻¹) and the methylene C-H stretches (~2950/2850 cm⁻¹).

  • The Carbonyl and Double Bond Region (1800-1500 cm⁻¹): An intense, sharp peak between 1720-1690 cm⁻¹ unequivocally confirms the presence of the carbonyl group (C=O) from the carboxylic acid.[6] Its position in this range, rather than at higher wavenumbers, provides strong evidence for the hydrogen-bonded dimeric state.[5] Nearby, in the 1600-1500 cm⁻¹ range, a series of peaks will appear corresponding to the C=N stretching vibrations of the triazole ring, which are integral to the heterocyclic fingerprint.[8]

  • The Fingerprint Region (1500-600 cm⁻¹): This region is rich with information but can be complex to interpret. Key bands to identify include:

    • The in-plane O-H bend of the carboxylic acid around 1420 cm⁻¹.[4]

    • The coupled C-N and C=S vibrations of the thioamide group. A prominent "Thioamide II" band, involving C-N stretching and N-H bending, is expected around 1550 cm⁻¹.[9]

    • The C-O stretch from the carboxylic acid is expected between 1320-1210 cm⁻¹.[4]

    • The C=S stretching vibration is the most challenging to assign definitively. While it has some character in bands around 1200-1000 cm⁻¹, a band in the 800-600 cm⁻¹ region is often attributed to a more pure C=S stretch.[9] Its presence confirms the thione tautomer over the thiol tautomer.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. The subsequent interpretation, guided by the characteristic absorption frequencies of the carboxylic acid, triazole, and thione functional groups, allows for unambiguous confirmation of the compound's molecular structure. The specific positions and shapes of the O-H, N-H, and C=O bands also provide valuable insight into the solid-state intermolecular hydrogen bonding network, which can influence the material's physical and pharmacological properties.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • El-Nahass, M. N., et al. (2006). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

  • Korohoda, M. J., & Biliński, S. (1984). Thioamide and selenoamide bands in IR spectra. Annales Universitatis Mariae Curie-Sklodowska, Sectio D: Medicina. Retrieved from [Link]

  • IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated wavenumbers cm-1 of vibrational modes of 1,2,3-triazole in.... Retrieved from [Link]

  • Ratajczak, P., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Assays of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have garnered significant attention due to their broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[1][2][3][4] The compound 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid represents a promising candidate within this class. The presence of the thione group and the acetic acid moiety may enhance its biological activity and solubility, making it an interesting subject for antimicrobial screening.[5]

These application notes provide a comprehensive guide for researchers on how to conduct antimicrobial susceptibility testing (AST) for this compound. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy, reproducibility, and comparability.[6]

Postulated Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, the broader class of triazole compounds offers significant insights. In fungi, triazoles are well-known inhibitors of ergosterol biosynthesis, a critical component of the fungal cell membrane. They specifically target the enzyme lanosterol 14α-demethylase (CYP51), leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts membrane integrity and inhibits fungal growth.

In bacteria, the mechanism is likely different. The 1,2,4-triazole nucleus has been implicated in various antibacterial activities.[1][7] The thione (C=S) group within the triazole ring is a key pharmacophore that may contribute to its antimicrobial effects, potentially through interactions with essential bacterial enzymes or by disrupting cellular processes.[1] Further research is necessary to pinpoint the specific bacterial targets of this compound.

Antifungal_Mechanism_of_Triazoles Triazole This compound CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Blocked ToxicSterols Toxic Sterol Intermediates CYP51->ToxicSterols Accumulation Lanosterol Lanosterol Lanosterol->CYP51 Substrate FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Essential Component ToxicSterols->FungalCellMembrane Integration Disruption Membrane Disruption & Growth Inhibition FungalCellMembrane->Disruption

Caption: Postulated antifungal mechanism of action for triazole compounds.

Physicochemical Properties and Stock Solution Preparation

A critical first step in any antimicrobial assay is the preparation of a stable, concentrated stock solution of the test compound. The physicochemical properties of this compound, particularly its solubility, will dictate the appropriate solvent.

Solubility Considerations:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile solvent for a wide array of organic compounds and is commonly used in early-stage drug discovery for preparing stock solutions.[8][9] It is recommended as the initial solvent of choice for this compound.

  • Water and Buffers: The acetic acid moiety suggests that the compound's solubility in aqueous solutions may be pH-dependent. While it may have limited solubility in neutral water, it is likely more soluble in alkaline conditions due to the formation of a salt.[10][11]

Protocol for Stock Solution Preparation (10 mg/mL):

  • Weighing: Accurately weigh 10 mg of this compound using an analytical balance.

  • Dissolution: Add the compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, molecular biology grade DMSO.

  • Solubilization: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected storage vial.

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the assay should be kept low (typically ≤1% v/v) to avoid any inhibitory effects on the microorganisms.

Antimicrobial Susceptibility Testing Protocols

Two primary methods are recommended for evaluating the antimicrobial activity of a novel compound: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for a qualitative assessment of susceptibility.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the "gold standard" for quantitative antimicrobial susceptibility testing and allows for the determination of the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Test compound stock solution (10 mg/mL in DMSO)

  • Microbial cultures (bacterial or fungal)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

  • Multichannel pipette

Experimental Workflow:

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.

    • Prepare a working solution of the test compound by diluting the 10 mg/mL stock in broth. For a starting test concentration of 128 µg/mL, this will require a primary dilution.

    • Add 200 µL of the working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Inoculate wells 1 through 11 with 100 µL of the diluted microbial suspension.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria. Fungal species may require longer incubation periods (24-48 hours).

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12][13][14]

Quality Control:

To ensure the validity of the results, it is crucial to include standard quality control (QC) strains with known MIC values for common antibiotics in each assay run.[15][16][17][18] Recommended QC strains include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 25923

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

  • Candida albicans ATCC 90028

The results of the assay are only considered valid if the MIC values for the QC strains fall within the acceptable ranges defined by CLSI.[6]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent. It is a simpler and less expensive method than broth microdilution.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm)

  • Test compound solution of a known concentration

  • Microbial cultures

  • 0.5 McFarland turbidity standard

  • Incubator

  • Calipers or ruler

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

  • Disk Preparation and Application:

    • Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto a sterile blank paper disk. The concentration should be determined based on preliminary experiments.

    • Allow the disks to dry completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Data Interpretation and Presentation

The results from the antimicrobial assays should be recorded and interpreted systematically.

MIC Data:

The MIC is the lowest concentration that shows no visible growth. For novel compounds without established breakpoints, the data is typically presented as the MIC value in µg/mL.[19][20] Comparing the MIC of the test compound to that of standard antibiotics tested under the same conditions provides a benchmark for its potency.

Example Data Table:

MicroorganismStrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusATCC 29213160.5N/A
Escherichia coliATCC 25922640.015N/A
Pseudomonas aeruginosaATCC 27853>1280.25N/A
Candida albicansATCC 900288N/A1

N/A: Not Applicable

Disk Diffusion Data:

The diameter of the zone of inhibition is measured in millimeters. Larger zones generally indicate greater susceptibility.

Conclusion

The protocols outlined in these application notes provide a standardized framework for the initial antimicrobial evaluation of this compound. Adherence to these methodologies, including the use of appropriate quality control strains, will ensure the generation of reliable and reproducible data. The insights gained from these assays are a critical step in the journey of developing new and effective antimicrobial agents to combat the growing challenge of drug resistance.

References

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • Kim, Y., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(4), 336-342. Retrieved from [Link]

  • CLSI Methods Development and Standardization Working Group. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01962-17. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Dr.Oracle. (2025, July 31). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Retrieved from [Link]

  • Schmitt, S., et al. (2021). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. Antibiotics, 10(9), 1056. Retrieved from [Link]

  • Wójcik, R., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 100. Retrieved from [Link]

  • Stepanyan, L., et al. (2025, June). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. ResearchGate. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Zaporozhye Medical Journal. (n.d.). Synthesis and investigation of the physicochemical properties of 2-(5-((theophylline-7'-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)-acetic acid salts. Retrieved from [Link]

  • Chemcasts. (n.d.). 2-[(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid Properties vs Pressure. Retrieved from [Link]

  • Plech, T., et al. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 11(4), 114. Retrieved from [Link]

  • Wang, Q., et al. (2012). Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents. Science China Chemistry, 55(10), 2134-2153. Retrieved from [Link]

  • IBISS RADaR. (n.d.). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Current Research in Pharmaceutical Sciences. (2021). Synthesis, Characterization and Antimicrobial Evaluation of some 1,2,4-Triazolo-5-Thione Derivatives. Retrieved from [Link]

  • Farghaly, A. M., et al. (2012). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 17(12), 14512-14526. Retrieved from [Link]

  • Current issues in pharmacy and medicine: science and practice. (2018). Creation, study of physical and chemical properties of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanоic(propanоic, benzoic)acids and salts of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanoic acid. Retrieved from [Link]

  • MDPI. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Triazole-1-acetic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. Retrieved from [Link]

  • PubMed. (2018). Antibacterial activity study of 1,2,4-triazole derivatives. Retrieved from [Link]

  • KTU AVES. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. Retrieved from [Link]

  • PubChem. (n.d.). 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid. Retrieved from [Link]

Sources

"2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid" anticancer activity screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Anticancer Activity Screening of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,2,4-triazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast range of biological activities, with particularly promising results in oncology.[1][3][4] Compounds incorporating a 1,2,4-triazole-3-thione/thiol moiety have demonstrated enhanced potency, making them attractive candidates for anticancer drug discovery.[5] This document provides a comprehensive, field-proven guide for the initial in vitro anticancer activity screening of a novel derivative, This compound . We detail the strategic rationale for experimental design, present robust, step-by-step protocols for primary cytotoxicity screening and secondary mechanistic assays, and offer expert insights into data interpretation and troubleshooting.

The Candidate: this compound

Chemical Structure & Rationale

Structure:

  • 1,2,4-Triazole Core: This heterocyclic system is known to interact with diverse biological targets, including key enzymes in cancer progression like kinases (EGFR, BRAF) and structural proteins like tubulin.[1][6]

  • Thioxo Group (-C=S): The presence of a sulfur atom often enhances the biological activity of triazole compounds.[5] It can exist in tautomeric equilibrium with a thiol (-SH) form, which can be crucial for binding to target proteins.

  • Acetic Acid Moiety (-CH₂COOH): This side chain can significantly improve the compound's aqueous solubility and pharmacokinetic profile, which are critical properties for drug development.[5][7]

General Synthesis Pathway

While the specific synthesis of this exact molecule may vary, a common approach for analogous structures involves the cyclization of a thiosemicarbazide derivative of an amino acid. For instance, reacting N-carboxymethylhydrazinecarbothioamide with a suitable cyclizing agent under heat can yield the desired triazole ring system.[8][9][10]

Experimental Design: A Strategic Screening Cascade

A tiered approach is essential for efficient screening. We begin with broad cytotoxicity assays to identify general activity and then proceed to more specific assays to elucidate the mechanism of action.

Overall Screening Workflow

The following diagram outlines the logical flow from initial compound testing to preliminary mechanistic insight.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Secondary Screening Compound Test Compound 2-(5-thioxo...yl)acetic acid Cell_Panel Select Diverse Cancer Cell Line Panel (e.g., MCF-7, A549, HT-29) + Normal Cell Line Compound->Cell_Panel Cytotoxicity Cytotoxicity Assays (MTT and/or SRB) Cell_Panel->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Hit Active Compound Identified (Potent & Selective IC50) IC50->Hit Evaluate Potency & Selectivity Apoptosis_Assay Mechanism of Action Assays (e.g., Annexin V/PI Staining, Caspase Activity) Hit->Apoptosis_Assay Data_Analysis Quantify Apoptotic Cells Apoptosis_Assay->Data_Analysis

Caption: A two-phase workflow for anticancer drug screening.

Rationale for Cell Line Selection

The choice of cell lines is critical for generating clinically relevant data.[11][12] For an initial screen, a small, diverse panel is recommended to assess broad-spectrum activity.

Table 1: Recommended Cell Line Panel for Primary Screening

Cell LineCancer TypeKey CharacteristicsRationale
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER) positive.Represents a common, hormone-dependent breast cancer subtype.
A549 Lung CarcinomaWild-type EGFR.A standard model for non-small cell lung cancer.
HT-29 Colorectal AdenocarcinomaHigh heterogeneity.A widely used model for colon cancer studies.[13]
HEK293 Human Embryonic KidneyNon-cancerous origin.Used as a preliminary control to assess general cytotoxicity against non-malignant cells.

This panel provides a foundational understanding of the compound's activity across major cancer types.[14][15]

Protocols: Primary Cytotoxicity Screening

The goal of primary screening is to quantify the concentration at which the compound inhibits cancer cell growth. We present protocols for two gold-standard colorimetric assays: MTT and Sulforhodamine B (SRB).

MTT Assay: Measuring Metabolic Activity

The MTT assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan is proportional to the number of metabolically active, viable cells.[16]

MTT_Principle MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in viable cells) MTT->Enzyme Uptake by cells Formazan Formazan (Purple, Insoluble) Solubilizer Solubilizing Agent (e.g., DMSO) Formazan->Solubilizer Enzyme->Formazan Reduction Soluble_Formazan Solubilized Formazan (Purple Solution) Solubilizer->Soluble_Formazan Absorbance Measure Absorbance (~570 nm) Soluble_Formazan->Absorbance

Caption: Principle of the MTT cell viability assay.

Protocol 3.1: MTT Assay

  • Principle: Quantifies viable cells based on mitochondrial enzymatic activity.[17]

  • Materials:

    • 96-well flat-bottom plates

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Positive control (e.g., Doxorubicin)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).[18]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions. Include wells for untreated controls and vehicle controls (medium with the same DMSO concentration as the highest compound dose).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitates are visible.[16][19]

    • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[19]

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_untreated - Abs_blank)] * 100

    • Plot % Viability vs. compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Sulforhodamine B (SRB) Assay: Measuring Total Protein

The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions.[20] The amount of bound dye is directly proportional to the total cellular mass.[20][21] This method is less susceptible to interference from compounds that alter cellular metabolism.[21]

Protocol 3.2: SRB Assay

  • Principle: Quantifies cell density by staining total cellular protein.[22][23]

  • Materials:

    • 96-well flat-bottom plates

    • Test compound and controls

    • Trichloroacetic acid (TCA), 10% (w/v) cold solution

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Wash solution (1% acetic acid)

    • Solubilization solution (10 mM Tris base, pH 10.5)[20][24]

  • Procedure:

    • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

    • Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate at 4°C for 1 hour.[20]

    • Washing: Discard the supernatant and wash the plates 4-5 times with 1% acetic acid to remove unbound dye. Air dry the plates completely.[20][24]

    • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[24]

    • Washing: Quickly wash the plates again with 1% acetic acid to remove unbound dye. Air dry completely.

    • Solubilization: Add 200 µL of 10 mM Tris base to each well and shake for 10 minutes to dissolve the bound dye.[21]

    • Data Acquisition: Read the absorbance at ~540 nm.

  • Data Analysis:

    • Calculate % Viability and IC₅₀ values as described for the MTT assay.

Data Presentation & Interpretation

Summarize the results in a clear, concise table to compare the compound's potency across different cell lines.

Table 2: Sample IC₅₀ Data Summary

CompoundIC₅₀ (µM) ± SD
MCF-7 A549 HT-29 HEK293
Test Compound ValueValueValueValue
Doxorubicin ValueValueValueValue

A compound is considered a "hit" if it shows potent activity (low µM IC₅₀) and selectivity (significantly higher IC₅₀ in the non-cancerous cell line compared to cancer cell lines).

Protocols: Secondary Mechanistic Screening (Apoptosis)

If the primary screen reveals significant cytotoxic activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[25]

Potential Mechanisms of Triazole Anticancer Activity

1,2,4-triazole derivatives are known to induce apoptosis through various pathways, often initiated by inhibiting key cellular targets.[1]

Triazole_MoA cluster_targets Molecular Targets cluster_pathways Cellular Consequences Triazole 1,2,4-Triazole Derivative EGFR EGFR Triazole->EGFR Inhibits BRAF BRAF Triazole->BRAF Inhibits Tubulin Tubulin Triazole->Tubulin Disrupts Polymerization Prolif Inhibition of Proliferation EGFR->Prolif BRAF->Prolif Cycle Cell Cycle Arrest Tubulin->Cycle Apoptosis Apoptosis Induction Prolif->Apoptosis Cycle->Apoptosis

Caption: Potential anticancer mechanisms of 1,2,4-triazole derivatives.[6]

Annexin V / Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[26][27]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[27]

  • Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).

Protocol 5.2: Annexin V/PI Apoptosis Assay

  • Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • 6-well plates

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Cell Culture & Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

    • Analysis: Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

Troubleshooting & Expert Considerations

IssuePotential Cause(s)Suggested Solution(s)
High background in MTT assay Contamination; Phenol red in medium; Compound directly reduces MTT.Use fresh, sterile reagents; Use phenol red-free medium for incubation; Run a cell-free control with the compound.[17]
Compound precipitates in medium Poor aqueous solubility.Prepare a higher concentration stock in DMSO and ensure the final DMSO concentration in the medium is low (<0.5%).
High variability between replicates Uneven cell seeding; Pipetting errors; "Edge effect" in plate.Ensure a homogenous cell suspension; Use a multichannel pipette; Avoid using the outer wells of the 96-well plate.[17]
IC₅₀ value changes with incubation time The compound may be cytostatic (inhibits growth) rather than cytotoxic (kills cells).This is an expected phenomenon[28]; standardize incubation times across all experiments for valid comparisons.

Conclusion

This guide outlines a robust and logical workflow for the initial in vitro anticancer screening of this compound. By employing a combination of primary cytotoxicity assays (MTT, SRB) on a diverse cell panel and following up with mechanistic assays for apoptosis, researchers can efficiently determine the compound's potential as an anticancer agent. The data generated through these protocols will provide a solid foundation for further preclinical development, including more advanced mechanistic studies and eventual in vivo validation.

References

  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
  • PubMed. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025).
  • PubMed. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
  • SpringerLink. (2022). Synthesis and anticancer activity of[1][3][29] triazole [4,3-b][1][3][13][29] tetrazine derivatives. Retrieved from

  • PubMed. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • National Institutes of Health (NIH). (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
  • Abcam. (n.d.). MTT assay protocol.
  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • BenchChem. (n.d.). Mechanism of action of 1,2,4-triazole-based compounds.
  • Merck Millipore. (n.d.). Apoptosis Assay Chart.
  • Cell Signaling Technology. (n.d.). Seven Assays to Detect Apoptosis.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • PubMed. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories.
  • Creative Bioarray. (n.d.). Cell Apoptosis Assays.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
  • National Institutes of Health (NIH). (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • ResearchGate. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
  • DergiPark. (n.d.). A comprehensive review on triazoles as anticancer agents.
  • BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • National Institutes of Health (NIH). (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories.
  • Bentham Science Publishers. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories.
  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
  • AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development.
  • ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PubMed. (n.d.). A model-based approach to the in vitro evaluation of anticancer activity.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
  • YouTube. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview.
  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives.
  • PubMed. (n.d.). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents.
  • National Institutes of Health (NIH). (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
  • Asian Publication Corporation. (n.d.). Synthesis and Biological Activity of Some 3-[(4-Amino-5-thioxo- 1,2,4-triazol-3-yl)methyl]benzothiazol-2(3H)-one Derivatives.
  • BLDpharm. (n.d.). This compound.
  • ResearchGate. (2025). (PDF) Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
  • Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS.
  • Eurasian Chemical Communications. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.

Sources

The Efficacy of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic Acid as a Corrosion Inhibitor for Steel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Steel Corrosion Mitigation

The corrosion of steel remains a critical challenge across numerous industries, leading to significant economic losses and compromising the structural integrity of infrastructure and equipment. Acidic environments, prevalent in industrial cleaning processes, oil and gas exploration, and chemical manufacturing, accelerate the electrochemical dissolution of steel. The use of organic corrosion inhibitors is a primary strategy to combat this degradation.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, such as triazole derivatives, have demonstrated exceptional efficacy.[2][3] Their performance is attributed to the presence of lone pair electrons and π-electrons, which facilitate strong adsorption onto the d-orbitals of iron.[2]

This document provides a comprehensive technical guide on the application of a specific triazole derivative, 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (TTAA) , as a corrosion inhibitor for steel in acidic media. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, and present representative data to guide researchers and professionals in the field.

Understanding the Inhibitor: this compound (TTAA)

TTAA is a multifunctional organic molecule featuring a 1,2,4-triazole ring, a thione group (C=S), and a carboxylic acid moiety. This unique combination of functional groups makes it a highly promising corrosion inhibitor.

  • Chemical Structure:

    • Molecular Formula: C₄H₅N₃O₂S

    • Molecular Weight: 159.17 g/mol

    • CAS Number: 61336-27-4

The key to TTAA's inhibitory action lies in its molecular structure. The triazole ring, with its multiple nitrogen atoms, and the sulfur atom of the thione group act as potent adsorption centers. The carboxylic acid group enhances its solubility in aqueous acidic solutions and provides an additional site for interaction with the steel surface.

Mechanism of Corrosion Inhibition

The primary mechanism by which TTAA protects steel from corrosion is through adsorption onto the metal-solution interface. This process can be visualized as the formation of a protective film that isolates the steel from the aggressive acidic environment. The adsorption is a complex process involving both physical (electrostatic) and chemical (coordinative bonding) interactions.

The adsorption of TTAA molecules on the steel surface is believed to occur through the following interactions:

  • Chemisorption: The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the triazole ring, can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.

  • Physisorption: In an acidic solution, the TTAA molecule can become protonated. This positively charged species can then be electrostatically attracted to the negatively charged steel surface (due to the adsorption of anions like Cl⁻ from the acid).

  • Film Formation: The adsorbed TTAA molecules form a dense, protective film that acts as a physical barrier, blocking the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. Consequently, TTAA functions as a mixed-type inhibitor .[3][4]

The following diagram illustrates the proposed mechanism of TTAA adsorption and protective film formation on a steel surface in an acidic medium.

Corrosion_Inhibition_Mechanism cluster_solution Acidic Solution (e.g., HCl) cluster_surface Steel Surface (Fe) cluster_interface Metal-Solution Interface H+ H+ Fe_surface Fe Fe Fe Fe H+->Fe_surface Cathodic Reaction (Inhibited) Cl- Cl⁻ TTAA_protonated TTAA-H⁺ (Protonated Inhibitor) Adsorbed_Film Protective TTAA Film (Physisorption & Chemisorption) TTAA_protonated->Adsorbed_Film Physisorption (Electrostatic attraction) TTAA_neutral TTAA (Neutral Inhibitor) TTAA_neutral->Adsorbed_Film Chemisorption (N, S lone pairs -> Fe d-orbitals) Adsorbed_Film->Fe_surface

Caption: Proposed mechanism of TTAA as a corrosion inhibitor on a steel surface.

Experimental Protocols for Evaluation

To rigorously assess the performance of TTAA as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is recommended. These methods provide both quantitative data on inhibition efficiency and mechanistic insights into the inhibitor's behavior.

Protocol 1: Synthesis of this compound (TTAA)

Step 1: Synthesis of 4-Amino-5-mercapto-1,2,4-triazole (Precursor)

This precursor is synthesized from thiocarbohydrazide and formic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add thiocarbohydrazide (1 mole) and formic acid (1.2 moles).

  • Reflux: Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: After cooling, the solid product precipitates. Filter the mixture, wash the solid with cold water, and then recrystallize from ethanol or an ethanol-water mixture to obtain pure 4-amino-5-mercapto-1,2,4-triazole.

  • Characterization: Confirm the structure of the precursor using FT-IR and ¹H NMR spectroscopy.

Step 2: Synthesis of TTAA via Carboxymethylation

  • Reaction Setup: Dissolve the synthesized 4-amino-5-mercapto-1,2,4-triazole (1 mole) in an aqueous solution of sodium hydroxide (2 moles).

  • Addition of Reagent: To this solution, add a solution of chloroacetic acid (1 mole) dropwise while maintaining the temperature below 10°C with an ice bath.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Acidification and Isolation: Acidify the reaction mixture with dilute hydrochloric acid to a pH of 3-4. The desired product, TTAA, will precipitate out.

  • Purification: Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and then dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

  • Characterization: Confirm the final structure of TTAA using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Weight Loss (Gravimetric) Measurements

This method provides a direct and reliable measure of the average corrosion rate.

  • Specimen Preparation:

    • Cut mild steel coupons into uniform dimensions (e.g., 2 cm x 2 cm x 0.2 cm).

    • Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200) to achieve a smooth, mirror-like finish.[5]

    • Degrease the polished coupons with acetone, rinse with deionized water, and dry thoroughly.[6]

    • Accurately weigh each coupon to four decimal places (W₀) using an analytical balance.

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl).

    • Prepare a series of test solutions by dissolving varying concentrations of TTAA (e.g., 50, 100, 200, 500 ppm) in the corrosive medium.

    • Completely immerse the weighed coupons in the test solutions (including a blank solution without TTAA) for a specified period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 303 K).[2]

  • Post-Immersion Cleaning and Weighing:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products, typically using a solution of HCl containing antimony trioxide and stannous chloride (Clarke's solution).[5]

    • Rinse the cleaned coupons with deionized water and acetone, dry them, and reweigh (W₁).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) where:

      • K = 8.76 × 10⁴ (a constant)

      • ΔW = Weight loss (W₀ - W₁) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of mild steel (approx. 7.85 g/cm³)

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inh) / CR_blank] × 100 where:

      • CR_blank = Corrosion rate in the absence of inhibitor

      • CR_inh = Corrosion rate in the presence of inhibitor

Protocol 3: Electrochemical Measurements

Electrochemical techniques provide rapid and mechanistic information about the corrosion process. A standard three-electrode cell is used, consisting of the mild steel coupon as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

A. Potentiodynamic Polarization (PDP)

  • Setup: Immerse the three-electrode setup in the test solution (with and without TTAA). Allow the system to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP or E_corr) is achieved.

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate the Inhibition Efficiency (IE %): IE % = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where:

      • i_corr_blank = Corrosion current density without inhibitor

      • i_corr_inh = Corrosion current density with inhibitor

B. Electrochemical Impedance Spectroscopy (EIS)

  • Setup: Use the same three-electrode setup and allow the system to stabilize at OCP.

  • Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance and phase angle vs. frequency).

    • The Nyquist plot for steel in acid typically shows a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).

    • Fit the data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain values for R_ct and the double-layer capacitance (C_dl).

    • A larger R_ct value and a smaller C_dl value in the presence of the inhibitor indicate effective inhibition.

    • Calculate the Inhibition Efficiency (IE %): IE % = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where:

      • R_ct_blank = Charge transfer resistance without inhibitor

      • R_ct_inh = Charge transfer resistance with inhibitor

The following diagram outlines a typical workflow for evaluating a corrosion inhibitor.

Inhibitor_Evaluation_Workflow A Inhibitor Synthesis & Characterization C Weight Loss Measurements A->C D Electrochemical Measurements A->D B Steel Coupon Preparation B->C B->D G Surface Analysis B->G K Corrosion Rate & IE% C->K E Potentiodynamic Polarization (PDP) D->E F Electrochemical Impedance Spectroscopy (EIS) D->F L i_corr, E_corr & IE% E->L M R_ct, C_dl & IE% F->M H SEM / AFM G->H I XPS G->I N Surface Morphology H->N O Film Composition I->O J Data Analysis & Interpretation P Mechanism Determination J->P K->J L->J M->J N->J O->J

Caption: A standard workflow for the evaluation of a corrosion inhibitor.

Protocol 4: Surface Analysis Techniques

To visually and chemically confirm the formation of a protective film, surface analysis of the steel coupons after immersion is crucial.

  • Sample Preparation: After the immersion test in the inhibited solution, gently rinse the steel coupon with deionized water to remove any loosely adhering inhibitor molecules and corrosive solution. Dry the sample carefully, preferably with a stream of nitrogen, to avoid damaging the adsorbed film.[7]

  • Scanning Electron Microscopy (SEM): Use SEM to examine the surface morphology of the steel coupons exposed to the acidic solution with and without TTAA. A smoother surface with fewer pits and cracks in the presence of the inhibitor indicates effective protection.[8]

  • Atomic Force Microscopy (AFM): AFM provides high-resolution topographical information and quantitative data on surface roughness. A significant decrease in the average surface roughness of the steel treated with TTAA compared to the blank sample confirms the formation of a protective film.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical state of the surface film. By analyzing the XPS spectra for Fe, N, S, C, and O, one can confirm the presence of the inhibitor on the surface and gain insights into the nature of the chemical bonds formed between the inhibitor and the steel.

Data Presentation and Interpretation

The following tables present representative data for a similar mercapto-1,2,4-triazole derivative, 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT), in 1 M HCl, which can be considered analogous to the expected performance of TTAA.

Table 1: Weight Loss Data for a TTAA Analogue (PMT) in 1 M HCl at 303 K

Inhibitor Conc. (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (IE %)
Blank25.412.15-
0.14.82.3081.1
0.22.11.0091.8
0.31.30.6294.9
0.40.90.4396.5
0.50.60.2997.6

Data adapted from a study on a structurally similar compound for illustrative purposes.

Table 2: Effect of Temperature on Inhibition Efficiency for a TTAA Analogue (0.5 mM PMT in 1 M HCl)

Temperature (K)Corrosion Rate (mm/year)Inhibition Efficiency (IE %)
3030.2997.6
3130.5895.5
3231.1292.1
3332.0588.3

Data adapted from a study on a structurally similar compound for illustrative purposes.

The data clearly indicates that the inhibition efficiency increases with increasing inhibitor concentration and decreases with rising temperature, which is characteristic of a physisorption-dominant or mixed adsorption mechanism.

Adsorption Isotherm and Thermodynamic Considerations

To understand the interaction between the inhibitor and the steel surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is often found to be a good fit for triazole derivatives, suggesting the formation of a monolayer of the inhibitor on the steel surface.[2]

The Langmuir isotherm is described by the equation: C / θ = 1/K_ads + C where:

  • C is the inhibitor concentration

  • θ is the surface coverage (θ = IE % / 100)

  • K_ads is the adsorption equilibrium constant

A plot of C/θ versus C should yield a straight line, confirming the applicability of the Langmuir model. The standard free energy of adsorption (ΔG°_ads) can then be calculated from K_ads, providing insight into the spontaneity and nature of the adsorption process (physisorption vs. chemisorption).

Conclusion

This compound (TTAA) possesses the key structural features of an effective corrosion inhibitor for steel in acidic media. Its triazole ring, thione group, and carboxylic acid functionality provide multiple active centers for strong adsorption onto the steel surface, leading to the formation of a protective barrier. The detailed protocols provided herein offer a robust framework for the synthesis and comprehensive evaluation of TTAA and other potential corrosion inhibitors. Through a combination of weight loss, electrochemical, and surface analysis techniques, researchers can quantify the inhibitor's efficiency, elucidate its mechanism of action, and ultimately contribute to the development of advanced corrosion mitigation strategies.

References

  • Al-Baghdadi, S. B., Al-Amiery, A. A., Gaaz, T. S., & Kadhum, A. A. H. (2021). Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. Molecules, 26(16), 4756. [Link]

  • Popova, A., Christov, M., & Vasilev, A. (2007). 4-Amino-3-butyl-5-mercapto-1,2,4-triazole: a new corrosion inhibitor for mild steel in sulphuric acid. ResearchGate. [Link]

  • Al-Amiery, A. A. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2021, 1-9. [Link]

  • Finšgar, M., & Jackson, J. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega, 6(2), 1369-1381. [Link]

  • Samide, A. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(19), 6296. [Link]

  • Google Patents. (n.d.).
  • Al-Taweel, S. S., & Sumer, T. A. (2020). Protection of mild steel in H2SO4 solution with 3-((3-(2-hydroxyphenyl)-5-thioxo-1,2,4-triazol-4-yl)imino)indolin. International Journal of Corrosion and Scale Inhibition, 9(3), 1033-1047. [Link]

  • El-Sayed, A. A., & El-Sabbah, M. M. B. (2012). Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. Molecules, 17(7), 8199-8215. [Link]

  • Rani, P., & Kumar, V. (2014). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

  • University of Science and Technology Beijing. (n.d.). Lab 8 – Corrosion Studies by Weight Loss. [Link]

  • Singh, A., & Kumar, A. (2024). Evaluating the corrosion inhibition efficiency of 5-(4-pyridyl)-3- mercapto-1,2,4-triazole for mild steel in HCl: insights from weight loss measurements and DFT calculations. ResearchGate. [Link]

  • Wang, L., & Liu, Y. (2012). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 17(1), 845-855. [Link]

  • Reid, J. R., & Heindel, N. D. (1976). 1,2,4‐Triazoles. Improved synthesis of 5‐substituted 4‐amino‐3‐mer‐cato‐(4H)‐1,2,4‐triazoles and a facile route to 3,6‐disubstituted 1,2,4‐triazolo[3,4‐b][2]‐thiadiazoles. Journal of Heterocyclic Chemistry, 13(5), 925-927. [Link]

  • Li, J., Wang, Y., & Zhang, J. (2015). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. OncoTargets and Therapy, 8, 343-347. [Link]

  • Singh, A., Kumar, A., & Kumar, M. (2021). Inhibition of Mild Steel Corrosion in Hydrochloric Acid Environment by 1-Amino-2-mercapto-5-(4-(pyrrol-1-yl)phenyl)-1,3,4-triazole. ResearchGate. [Link]

  • Tourabi, K., Nohair, K., Nyassi, N., Hammouti, B., Bentiss, F., & Chetouani, A. (2014). Enhancement of corrosion protection efficiency of mild steel by 3,5-di(4-tolyl)-4-amino-1,2,4-triazole in hydrochloric acid medium. Moroccan Journal of Chemistry, 1(2), 103-114. [Link]

  • El Basiony, N. M., El-Sayed, A. M., & Elgendy, A. (2023). Investigation of 3-(1,3-oxazol-5-yl)aniline as a highly efficient corrosion inhibitor for mild steel in 1 M HCl solution. International Journal of Low-Carbon Technologies, 18, 843-855. [Link]

  • ResearchGate. (2023). How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?. [Link]

  • Al-Amiery, A. A. (2021). Electrochemical and adsorption study of environmentally friendly inhibitor used for low carbon steel. International Journal of Applied Pharmaceutics, 13(Special Issue 1), 1-6. [Link]

  • Kumar, S., & Kumar, A. (2015). Corrosion study of mild steel, tor steel and CRS steel by weight loss method. Journal of Chemical and Pharmaceutical Research, 7(12), 643-647. [Link]

  • Sherif, E. M., & Park, S. M. (2022). Faraday Discussions. Royal Society of Chemistry. [Link]

Sources

Metal Complexes of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis, characterization, and potential therapeutic applications of metal complexes derived from the ligand 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. Intended for researchers, medicinal chemists, and drug development professionals, this document outlines detailed protocols and the scientific rationale behind them, fostering a deeper understanding of this promising class of compounds.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Its prevalence stems from its metabolic stability and its ability to engage in crucial hydrogen bonding interactions with biological targets. The incorporation of a thione group and an acetic acid moiety, as in this compound, introduces potent metal-chelating sites, paving the way for the development of novel metallodrugs with potential applications in oncology and infectious diseases.[2][3]

I. Synthesis of the Ligand: this compound

The synthesis of the target ligand is a multi-step process that begins with the preparation of a key intermediate, 4-amino-1H-1,2,4-triazole-5(4H)-thione. This is followed by the crucial N-alkylation step to introduce the acetic acid side chain.

Protocol 1: Synthesis of 4-amino-1H-1,2,4-triazole-5(4H)-thione

This foundational step involves the cyclization of thiocarbohydrazide. While various methods exist, a common approach involves the reaction of thiocarbohydrazide with formic acid.

Rationale: Formic acid serves as a source of the single carbon atom required to form the triazole ring. The reaction proceeds through the formation of an intermediate N-formylthiocarbohydrazide, which then undergoes acid-catalyzed cyclization and dehydration to yield the desired 4-amino-1,2,4-triazole ring system.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend thiocarbohydrazide (10.6 g, 0.1 mol) in formic acid (98%, 30 mL).

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with stirring.

  • Precipitation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water until the filtrate is neutral. Recrystallize the solid from ethanol or an ethanol/water mixture to obtain pure 4-amino-1H-1,2,4-triazole-5(4H)-thione.

  • Characterization: Confirm the structure of the product using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Diagram 1: Synthesis of 4-amino-1H-1,2,4-triazole-5(4H)-thione

G thiocarbohydrazide Thiocarbohydrazide reflux Reflux thiocarbohydrazide->reflux formic_acid Formic Acid formic_acid->reflux intermediate N-formylthiocarbohydrazide (Intermediate) reflux->intermediate cyclization Cyclization/ Dehydration intermediate->cyclization product 4-amino-1H-1,2,4-triazole-5(4H)-thione cyclization->product G precursor 4-amino-1H-1,2,4-triazole-5(4H)-thione reaction N-Alkylation precursor->reaction base NaH in DMF base->reaction alkylation_reagent Chloroacetic Acid alkylation_reagent->reaction product This compound reaction->product G cluster_0 Cell Culture and Seeding cluster_1 Treatment and Incubation cluster_2 MTT Assay cluster_3 Data Analysis A Culture Cancer Cells B Seed in 96-well Plates A->B C Add Metal Complexes B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Step-by-step workflow for evaluating in vitro cytotoxicity.

Application 2: Antimicrobial Activity

Rationale: The antimicrobial activity of metal complexes is often attributed to their ability to disrupt the bacterial cell wall or membrane, inhibit essential enzymes, or interfere with DNA replication. The increased lipophilicity of the complexes compared to the free ligand can enhance their uptake by microbial cells.

  • Microbial Culture: Prepare fresh overnight broth cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Agar Plate Preparation: Pour sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile borer.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the test compounds (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. A solvent control and a standard antibiotic/antifungal should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

V. Conclusion

The metal complexes of this compound represent a promising area for the development of new therapeutic agents. The synthetic protocols outlined in this guide provide a solid foundation for the preparation and characterization of these compounds. Furthermore, the detailed application notes for assessing their anticancer and antimicrobial potential offer a clear path for preclinical evaluation. As with any drug development program, further optimization of the ligand structure and the choice of metal ion will be crucial in fine-tuning the biological activity and selectivity of these fascinating molecules.

VI. References

  • Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2011). Novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 449-453.

  • Deodware, D. N., et al. (2017). Synthesis, characterization, and anticancer activities of 1,2,4-triazole-derived Schiff base and their complexes. Journal of the Serbian Chemical Society, 82(4), 415-426.

  • El-Ghamry, H. A., et al. (2018). Synthesis, spectral, thermal, and antitumor studies of a new azo dye ligand and its metal complexes. Journal of Molecular Structure, 1155, 230-239.

  • Kumar, S., & Narasimhan, B. (2018). Recent developments on 1,2,4-triazole nucleus in anticancer compounds: A review. Chemistry Central Journal, 12(1), 1-21.

  • Radi, S., et al. (2022). New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line. RSC Advances, 12(4), 2115-2125.

  • Singh, P., & Kumar, A. (2012). Synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 5(4), 471-476.

  • Zabin, S. A. (2011). Synthesis and Antimicrobial Studies of Cu(II), Ni(II) and Zn(II) Schiff Base Complexes Derived from Substituted 1,2,4-Triazoles and Heteroaromatic Aldehydes. Asian Journal of Chemistry, 23(9), 4067-4071.

Sources

Comprehensive Evaluation of the Antioxidant Capacity of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] This has driven significant interest in the discovery of novel antioxidant compounds. Heterocyclic compounds, particularly 1,2,4-triazole derivatives, represent a promising class of synthetic molecules with a wide spectrum of biological activities, including significant antioxidant potential.[3][4][5] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies to accurately assess the antioxidant capacity of a specific triazole derivative, 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid . We present detailed, validated protocols for four widely accepted antioxidant assays: DPPH, ABTS, FRAP, and ORAC. The guide emphasizes the scientific rationale behind procedural steps, data analysis, and the interpretation of results, ensuring a robust and reliable evaluation of the compound's antioxidant profile.

Introduction to the Target Compound

Compound: this compound Molecular Formula: C₄H₅N₃O₂S Structure:

Scientific Rationale for Antioxidant Potential: The antioxidant capacity of this molecule is hypothesized to originate from several structural features:

  • Thione-Thiol Tautomerism: The 5-thioxo group can exist in tautomeric equilibrium with a 5-thiol form. This thiol group (-SH) is an excellent hydrogen atom donor, a key mechanism for neutralizing free radicals. The presence of thiol or thione moieties in 1,2,4-triazole derivatives has been strongly correlated with their antioxidant activity.[3][6]

  • 1,2,4-Triazole Nucleus: The heterocyclic ring itself can participate in electron delocalization, which helps stabilize the radical formed after hydrogen donation, making the parent molecule an effective radical scavenger.[4]

  • Acetic Acid Moiety: The carboxylic acid group enhances the compound's hydrophilicity, which is crucial for its solubility in aqueous biological systems and in many assay buffers.

Given these features, a multi-mechanistic investigation is required. No single assay can capture the full spectrum of antioxidant action. Therefore, we will employ a panel of assays to evaluate its capacity for hydrogen atom transfer (HAT), single electron transfer (SET), and metal reduction.

The Multi-Assay Approach: Principles and Rationale

A battery of tests provides a more complete profile of a compound's antioxidant action.

AssayCore PrincipleMechanism MeasuredRelevance
DPPH Neutralization of the stable 2,2-diphenyl-1-picrylhydrazyl radical.Primarily Hydrogen Atom Transfer (HAT).A rapid and widely used primary screen for radical scavenging.[7]
ABTS Reduction of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.Mixed HAT and Single Electron Transfer (SET).Versatile; measures activity of both hydrophilic and lipophilic compounds.[8][9]
FRAP Reduction of the Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex.Purely Single Electron Transfer (SET); measures reducing power.Assesses the compound's ability to act as a reductant (electron donor).[10][11][12]
ORAC Protection of a fluorescent probe from degradation by peroxyl radicals.Purely Hydrogen Atom Transfer (HAT).Considered highly relevant biologically due to the use of a peroxyl radical.[13][14][15]

Protocol I: DPPH Radical Scavenging Assay

This assay quantifies the ability of the test compound to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[7]

Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare DPPH Working Solution (e.g., 100 µM in Methanol) A2 Add 180 µL of DPPH Working Solution to all wells P1->A2 P2 Prepare serial dilutions of Test Compound & Trolox (in Methanol) A1 Add 20 µL of Sample/ Standard/Blank (Methanol) to wells P2->A1 A1->A2 A3 Incubate for 30 min at 25°C in the dark A2->A3 A4 Read Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot % Inhibition vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3 ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Generate ABTS•⁺ Stock: Mix ABTS (7 mM) & K₂S₂O₈ (2.45 mM) P2 Incubate stock solution 12-16 hours in dark P1->P2 P3 Prepare ABTS•⁺ Working Solution: Dilute stock with buffer to Abs ≈ 0.7 at 734 nm P2->P3 A2 Add 190 µL of ABTS•⁺ Working Solution P3->A2 P4 Prepare serial dilutions of Test Compound & Trolox A1 Add 10 µL of Sample/ Standard/Blank to wells P4->A1 A1->A2 A3 Incubate for 6-10 min at room temperature A2->A3 A4 Read Absorbance at 734 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for the ABTS Radical Scavenging Assay.

Detailed Protocol

A. Reagents and Materials

  • Test Compound and Trolox (Standard)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS, pH 7.4) or Ethanol

  • 96-well microplates and microplate reader (734 nm)

B. Reagent Preparation

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

  • Potassium Persulfate Stock Solution (2.45 mM): Dissolve K₂S₂O₈ in water to a 2.45 mM concentration.

  • ABTS•⁺ Radical Cation Generation: Mix the ABTS stock solution and potassium persulfate stock solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [8]This forms the dark-colored radical stock solution.

  • ABTS•⁺ Working Solution: On the day of the assay, dilute the radical stock solution with PBS or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm. [8]5. Sample and Standard Preparation: Prepare serial dilutions of the test compound and Trolox in the same buffer used to dilute the ABTS•⁺ working solution.

C. Assay Procedure

  • Add 10 µL of each sample or standard dilution to respective wells in triplicate.

  • Add 190 µL of the ABTS•⁺ working solution to all wells.

  • Incubate at room temperature for 6-10 minutes. The incubation time should be kept consistent across all plates.

  • Measure the absorbance at 734 nm.

D. Data Analysis

  • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the ABTS•⁺ working solution with the buffer blank.

    • A_sample is the absorbance of the ABTS•⁺ solution with the test compound or standard.

  • Determine the IC₅₀ value as described in the DPPH protocol.

Protocol III: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form in a tripyridyltriazine (TPTZ) complex. This reduction results in the formation of an intense blue color, measured at 593 nm. [10][11]

Experimental Workflow

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare FRAP Reagent: Mix Acetate Buffer (pH 3.6), TPTZ Solution, and FeCl₃ Solution (10:1:1) P2 Warm FRAP reagent to 37°C before use P1->P2 A2 Add 220 µL of pre-warmed FRAP Reagent P2->A2 P3 Prepare FeSO₄ Standard Curve (0.1 to 1.0 mM) A1 Add 10 µL of Sample/ Standard/Blank to wells P3->A1 P4 Prepare dilutions of Test Compound P4->A1 A1->A2 A3 Incubate for 4-6 min at 37°C A2->A3 A4 Read Absorbance at 593 nm A3->A4 D1 Plot Standard Curve (Abs vs. [FeSO₄]) A4->D1 D2 Calculate Fe²⁺ equivalents for the sample D1->D2 D3 Express result as µmol Fe²⁺/mg compound D2->D3

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Detailed Protocol

A. Reagents and Materials

  • Test Compound

  • Ferrous Sulfate (FeSO₄·7H₂O) (Standard)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric Chloride (FeCl₃·6H₂O)

  • Sodium Acetate, Acetic Acid

  • Hydrochloric Acid (HCl)

  • Deionized water

  • 96-well microplates and microplate reader (593 nm)

B. Reagent Preparation

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and make up the volume to 1 L.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Working Reagent: Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use. 5. Standard Curve: Prepare a series of Ferrous Sulfate dilutions (e.g., 0 to 2000 µM) in deionized water.

C. Assay Procedure

  • Add 10 µL of the test compound, standards, or a water blank into wells of a 96-well plate.

  • Add 220 µL of the pre-warmed FRAP working reagent to each well.

  • Mix and incubate at 37°C for 4-6 minutes. [10]4. Measure the absorbance at 593 nm.

D. Data Analysis

  • Subtract the blank reading from all sample and standard readings.

  • Plot a standard curve of absorbance vs. the concentration of FeSO₄.

  • Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for each sample dilution.

  • Express the final FRAP value as µmol of Fe²⁺ equivalents per milligram of the test compound.

Protocol IV: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH. The decay of fluorescence is recorded over time, and the antioxidant capacity is quantified by the area under the curve (AUC). [14][16]

Experimental Workflow

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Fluorescein Working Solution A2 Add 150 µL of Fluorescein Solution P1->A2 P2 Prepare fresh AAPH (Radical Initiator) Solution A4 Inject 25 µL of AAPH Solution to start reaction P2->A4 P3 Prepare Trolox Standard Curve A1 Add 25 µL of Sample/ Standard/Blank to wells P3->A1 P4 Prepare dilutions of Test Compound P4->A1 A1->A2 A3 Pre-incubate plate at 37°C for 30 min A2->A3 A3->A4 A5 Read Fluorescence Kinetically (Ex: 485 nm, Em: 520 nm) every 2 min for 60-90 min A4->A5 D1 Calculate Area Under the Curve (AUC) for each well A5->D1 D2 Calculate Net AUC (AUC_sample - AUC_blank) D1->D2 D3 Plot Net AUC vs. Trolox Concentration D2->D3 D4 Express result as µmol Trolox Equivalents (TE) D3->D4

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Detailed Protocol

A. Reagents and Materials

  • Test Compound and Trolox (Standard)

  • Fluorescein Sodium Salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Phosphate Buffer (75 mM, pH 7.4)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader with kinetic reading capability, temperature control, and injectors (Ex: 485 nm, Em: 520 nm)

B. Reagent Preparation

  • Phosphate Buffer (75 mM, pH 7.4): Prepare and keep at 37°C.

  • Fluorescein Working Solution: Prepare a dilute solution of fluorescein in the phosphate buffer. The final concentration in the well should be around 70 nM.

  • AAPH Solution: Prepare fresh for each run by dissolving AAPH in phosphate buffer (e.g., 240 mM). Keep on ice until use.

  • Trolox Standards and Samples: Prepare serial dilutions in the phosphate buffer.

C. Assay Procedure

  • Pipette 25 µL of standards, samples, or buffer (blank) into the wells of a black 96-well plate.

  • Add 150 µL of the fluorescein working solution to all wells.

  • Pre-incubate the plate in the reader at 37°C for at least 30 minutes. [16]4. Initiate the reaction by injecting 25 µL of the AAPH solution into each well.

  • Immediately begin kinetic measurement of fluorescence every 1-2 minutes for 60-90 minutes at an excitation of ~485 nm and an emission of ~520 nm. [16] D. Data Analysis

  • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank. AUC = 1 + (f₁/f₀) + (f₂/f₀) + ... + (fₙ/f₀) Where f₀ is the initial fluorescence reading and f₁...fₙ are the readings at subsequent time points.

  • Calculate the Net AUC for each standard and sample: Net AUC = AUC_sample - AUC_blank.

  • Plot the Net AUC against the concentration of the Trolox standards to generate a standard curve.

  • Use the regression equation to calculate the Trolox Equivalents (TE) for the test compound concentration.

  • Express the final ORAC value as µmol of Trolox Equivalents per milligram of the test compound (µmol TE/mg).

Data Summary and Interpretation

To provide a comprehensive antioxidant profile, the results from all assays should be compiled.

AssayMetricExample Result (Test Compound)Example Result (Trolox)Interpretation
DPPH IC₅₀ (µg/mL)15.28.5Indicates strong hydrogen-donating ability.
ABTS IC₅₀ (µg/mL)12.86.7Shows potent radical scavenging via mixed HAT/SET mechanisms.
FRAP µmol Fe²⁺/mg1.852.50Demonstrates significant capacity to donate electrons (reducing power).
ORAC µmol TE/mg2.151.00 (by definition)Highly effective at quenching biologically relevant peroxyl radicals.

Expert Insights: A low IC₅₀ value in DPPH and ABTS assays combined with high FRAP and ORAC values would classify this compound as a potent and versatile antioxidant. Discrepancies between assays are common and informative; for example, high FRAP but low ORAC activity would suggest the compound acts primarily through an electron transfer (SET) mechanism rather than hydrogen atom transfer (HAT). This multi-assay profile is critical for elucidating the mechanism of action and guiding further drug development efforts.

References

  • Antioxidant Properties of 1,2,4-Triazoles. ISRES.
  • Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. PubMed. (Available at: [Link])

  • Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. ResearchGate. (Available at: [Link])

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Ultimate Treat. (Available at: [Link])

  • Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. African Journal of Pharmacy and Pharmacology. (Available at: [Link])

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. (Available at: [Link])

  • The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review). The Pharma Innovation Journal. (Available at: [Link])

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. (Available at: [Link])

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. G-Biosciences. (Available at: [Link])

  • FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. (Available at: [Link])

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. (Available at: [Link])

  • ABTS+ Radical Scavenging Assay. Bio-protocol. (Available at: [Link])

  • ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. Arigo Biolaboratories. (Available at: [Link])

  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC - NIH. (Available at: [Link])

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. (Available at: [Link])

  • Antioxidant potential using ORAC assay. BMG Labtech. (Available at: [Link])

  • Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts. (Available at: [Link])

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. (Available at: [Link])

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc. (Available at: [Link])

  • ABTS Radical Scavenging Assay Method. Scribd. (Available at: [Link])

  • DPPH Antioxidant Assay Kit. Zen-Bio. (Available at: [Link])

  • DPPH Radical Scavenging Assay. MDPI. (Available at: [Link])

  • Synthesis and physical properties of esters of 2-[5-((theophylline-7ʹ-yl)methyl)-4-R-1,2,4-triazole-3-ylthio]acetic acid. Eprints KNMU. (Available at: [Link])

  • Antioxidant activity of salts of 2-(5-R-4-amino-1,2,4-triazole-3-ylthio)acetic acid. ResearchGate. (Available at: [Link])

  • Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. ResearchGate. (Available at: [Link])

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. PMC - NIH. (Available at: [Link])

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. (Available at: [Link] organics6060041)

Sources

"2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid" derivatization methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical derivatization methods for this compound. As a versatile heterocyclic scaffold, this molecule presents multiple reactive sites, making it a valuable building block in medicinal chemistry and materials science. The 1,2,4-triazole core is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]

The derivatization of this parent molecule allows for the systematic modification of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is a cornerstone of modern drug discovery. This document outlines validated protocols for modifying the key functional groups of the molecule: the carboxylic acid moiety, the thione/thiol group, and the triazole ring nitrogen.

Core Molecular Structure and Reactivity

The parent compound, this compound, possesses three primary sites amenable to chemical modification. Understanding the reactivity of these sites is crucial for designing successful synthetic strategies.

  • Carboxylic Acid Group (-COOH): This functional group can readily undergo reactions such as esterification and amidation to produce a wide range of functional derivatives.

  • Thione/Thiol Group (C=S ⇌ C-SH): This group exists in a state of tautomeric equilibrium. The sulfur atom is a soft nucleophile, making it highly susceptible to electrophilic attack, particularly S-alkylation.[5]

  • Triazole Ring Nitrogen (N1-H): The acidic proton on the N1 nitrogen can be substituted, most commonly through reactions like the Mannich reaction to form N-aminomethyl derivatives.[6][7]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} /dot

Figure 1: Key derivatization pathways for the target molecule.

Derivatization at the Carboxylic Acid Moiety

Modifications at the carboxylic acid group are fundamental for altering the polarity and pharmacokinetic profile of the molecule.

Esterification

Esterification is a classic method to mask the polarity of the carboxylic acid, often improving a compound's ability to cross biological membranes. The resulting esters can also act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.[8]

Protocol 1: Fischer Esterification to Synthesize Ethyl 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetate

  • Causality: This acid-catalyzed reaction uses an excess of alcohol (ethanol) to drive the equilibrium towards the ester product. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in absolute ethanol (20 mL per gram of starting material).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane, 7:3).

  • Work-up: After completion, allow the mixture to cool to room temperature. Reduce the volume of ethanol under reduced pressure.

  • Neutralization & Extraction: Dilute the residue with cold water and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases. The product may precipitate at this stage. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system like ethanol/water.

ParameterConditionPurpose
Reactants Parent Acid, Absolute EthanolStarting material and ester source
Catalyst Conc. H₂SO₄Increases carbonyl electrophilicity
Temperature Reflux (~78°C)Provides activation energy
Reaction Time 4-6 hoursTo ensure reaction completion
Work-up NaHCO₃ neutralizationRemoves acidic catalyst and unreacted starting material
Amide Synthesis

The formation of amides from the carboxylic acid introduces a stable peptide bond mimic and allows for the incorporation of diverse amine-containing fragments, significantly expanding the chemical space for structure-activity relationship (SAR) studies.[9]

Protocol 2: Synthesis of Amide Derivatives via Acyl Chloride Intermediate

  • Causality: This two-step protocol first activates the carboxylic acid by converting it to a highly reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride then readily reacts with a primary or secondary amine to form the corresponding amide.

Methodology:

  • Acyl Chloride Formation: In a fume hood, suspend the parent acid (1.0 eq.) in thionyl chloride (5-10 eq.). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Heat the mixture gently to 50-60°C for 1-2 hours until the evolution of gas (SO₂ and HCl) ceases and a clear solution is formed.

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution to 0°C in an ice bath.

  • Amine Addition: Add the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) dropwise to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Purification: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.

Derivatization at the Thione/Thiol Group

The thione group is a key site for derivatization, primarily through S-alkylation, which attaches various substituents via a stable thioether linkage. This modification significantly impacts the molecule's electronic properties and steric profile.

Protocol 3: S-Alkylation to Synthesize Thioether Derivatives

  • Causality: In the presence of a base, the thiol tautomer is deprotonated to form a thiolate anion. This potent nucleophile readily attacks an alkyl halide (or other electrophile) in an SN2 reaction to form the S-alkylated product. The reaction is generally regioselective for the sulfur atom over the ring nitrogens under these conditions.[5]

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];

} /dot

Figure 2: Workflow for the S-alkylation of the triazole-thione.

Methodology:

  • Reaction Setup: Dissolve or suspend the parent acid (1.0 eq.) in a polar aprotic solvent such as DMF or acetone (15 mL per gram).

  • Base Addition: Add an anhydrous base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.), to the mixture and stir for 20-30 minutes at room temperature to ensure complete formation of the thiolate.

  • Electrophile Addition: Add the desired alkylating agent (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 3-5 hours or until TLC indicates the consumption of the starting material. Gentle heating (40-50°C) may be required for less reactive halides.

  • Work-up: Pour the reaction mixture into ice-cold water. The product will often precipitate and can be collected by filtration. If the product is soluble, acidify the aqueous solution with dilute HCl to pH 3-4 to protonate the carboxylic acid, which may induce precipitation.

  • Purification: The collected solid can be washed with water and diethyl ether, then purified by recrystallization from a suitable solvent like ethanol.

ParameterConditionPurpose
Reactants Parent Acid, Alkyl Halide (R-X)Starting material and source of alkyl group
Base K₂CO₃ or NaHDeprotonates the thiol to form the nucleophilic thiolate
Solvent DMF or AcetonePolar aprotic solvent to facilitate SN2 reaction
Temperature Room Temperature to 50°CControls reaction rate
Work-up Precipitation in waterIsolates the product from the inorganic salts and solvent

Derivatization at the Triazole Ring Nitrogen

The N1-H of the triazole ring is acidic and can be substituted to introduce new functionalities directly onto the heterocyclic core.

Protocol 4: N-Aminomethylation via the Mannich Reaction

  • Causality: The Mannich reaction is a three-component condensation involving formaldehyde, a primary or secondary amine, and a compound with an active, acidic proton. Here, the N1-H of the triazole ring is the acidic component. Formaldehyde and the amine first form a reactive Eschenmoser-like salt or iminium ion, which then acts as an electrophile that is attacked by the triazole nitrogen. This reaction introduces a "linker" that can be used to attach other moieties, often improving aqueous solubility and providing new vectors for biological interactions.[7][10][11]

dot graph G { rankdir="LR"; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];

} /dot

Figure 3: Simplified mechanism for the synthesis of N-Mannich bases.

Methodology:

  • Reaction Setup: Suspend the parent acid (1.0 eq.) in ethanol or dioxane in a round-bottom flask.

  • Reagent Addition: Add an aqueous solution of formaldehyde (37%, 1.2 eq.), followed by the desired secondary amine (e.g., morpholine, piperidine) (1.1 eq.).

  • Reaction: Stir the mixture vigorously at room temperature or heat to a gentle reflux (50-60°C) for 6-12 hours. The reaction often becomes homogeneous as it progresses.

  • Isolation: Cool the reaction mixture. In many cases, the product will precipitate upon cooling or after being left to stand. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product is collected by filtration, washed with cold ethanol and diethyl ether, and then recrystallized from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure N-Mannich base.

References

  • Koval, I., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

  • Hlynka, M., et al. (2021). Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids. Scientific and Practical Journal "Pharmaceutical Journal". Available at: [Link]

  • ResearchGate. (n.d.). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Schiff bases of 1,2,4-triazole-3-thione derivatives. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • MDPI. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]

  • Ukrainets, I., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]

  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry. Available at: [Link]

  • Gümüş, F., et al. (2016). Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Nahrain University. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Al-Nahrain University. Available at: [Link]

  • Trotsko, N., et al. (2008). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

  • Siwek, A., et al. (2021). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Molecules. Available at: [Link]

  • El-Shehry, M., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Available at: [Link]

  • Iqbal, M., et al. (2021). Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. Current Microwave Chemistry. Available at: [Link]

  • MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Mannich bases bearing 1,2,4-triazole moiety. Available at: [Link]

  • Shevchuk, M., et al. (2018). Synthesis and physical properties of esters of 2-[5-((theophylline-7ʹ-yl)methyl)-4-R-1,2,4-triazole-3-ylthio]acetic acid. Zaporozhye Medical Journal. Available at: [Link]

  • Adhikari, B., et al. (2021). Synthesis, Characterization and Study of Antimicrobial Activities of Mannich Bases Incorporating 1,2,4-Triazole Nucleus. Journal of Nepal Chemical Society. Available at: [Link]

  • MDPI. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The information provided herein is a synthesis of established chemical principles and practical laboratory experience.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: A prevalent and effective method involves a two-step process. The first step is the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization to form the 1,2,4-triazole-thiol ring.[1] This approach is widely adopted due to the accessibility of starting materials and generally good yields upon optimization.

Q2: What are the critical reaction parameters that significantly influence the yield and purity?

A2: The key parameters to control are temperature, reaction time, choice and concentration of the base for cyclization, and the purity of the starting materials.[2] Temperature, in particular, plays a crucial role in both the rate of reaction and the minimization of side-product formation.[2]

Q3: What kind of yields can I realistically expect from this synthesis?

A3: Yields can vary significantly based on the specific conditions and scale of the reaction. However, with careful optimization, it is possible to achieve yields in the range of 70-85% for the cyclization step.[1][3]

Q4: How can I confirm the successful synthesis and purity of the final product?

A4: A combination of analytical techniques is essential for structural confirmation and purity assessment. These include melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy to identify key functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to elucidate the chemical structure. Elemental analysis can provide further confirmation of the empirical formula.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low Yield of the Final Product

A low yield of the desired product is a common challenge. The following troubleshooting workflow can help identify and resolve the underlying cause.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (Thiocarbohydrazide, Bromoacetic Acid) Start->Check_Purity Check_Stoichiometry Confirm Accurate Stoichiometry of Reactants Start->Check_Stoichiometry Optimize_Cyclization Optimize Cyclization Conditions Start->Optimize_Cyclization Incomplete_Reaction Monitor Reaction Progress (TLC/LC-MS) Start->Incomplete_Reaction Purification_Loss Evaluate Purification Method for Product Loss Start->Purification_Loss Solution1 Solution: Recrystallize or purify starting materials. Check_Purity->Solution1 Impurity Detected Solution2 Solution: Recalculate and carefully weigh reactants. Check_Stoichiometry->Solution2 Inaccuracy Found Solution3 Solution: Screen different bases (e.g., NaOH, K2CO3), solvents, and temperatures. Optimize_Cyclization->Solution3 Sub-optimal Conditions Solution4 Solution: Extend reaction time or increase temperature moderately. Incomplete_Reaction->Solution4 Starting Material Remains Solution5 Solution: Optimize recrystallization solvent system or consider alternative purification like column chromatography. Purification_Loss->Solution5 Significant Loss During Workup

Caption: Troubleshooting workflow for low product yield.

In-depth Explanation:

  • Purity of Starting Materials: Impurities in thiocarbohydrazide or bromoacetic acid can lead to side reactions, reducing the yield of the desired product.

  • Stoichiometry: An incorrect molar ratio of reactants can result in unreacted starting material and lower theoretical yield.

  • Cyclization Conditions: The choice of base and solvent is critical for the cyclization step. A base that is too strong or a temperature that is too high can cause degradation of the product. Conversely, a weak base or low temperature may lead to an incomplete reaction.[2] A screening of conditions is often necessary.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to monitor the reaction's progress to ensure it has gone to completion.

  • Purification: The product can be lost during the workup and purification steps, particularly during recrystallization if the solvent system is not optimal.

Issue 2: Presence of Impurities in the Final Product

The presence of impurities can be identified by techniques like NMR or by a broad melting point range.

Potential Impurities and Their Origin:

ImpurityLikely OriginSuggested Solution
Unreacted ThiocarbohydrazideIncomplete initial reaction or incorrect stoichiometry.Ensure complete reaction by extending reaction time or moderately increasing temperature. Confirm stoichiometry.
Intermediate ThiosemicarbazideIncomplete cyclization.Increase the strength of the base, prolong the reaction time for cyclization, or increase the temperature.[1]
Side-products from degradationExcessively harsh reaction conditions (e.g., high temperature, strong base).Reduce reaction temperature and/or use a milder base for cyclization.
Issue 3: Difficulty in Product Isolation and Purification

If the product is difficult to precipitate or purify, consider the following:

  • pH Adjustment: The product has an acidic proton and a basic triazole ring, making its solubility pH-dependent. Careful acidification of the reaction mixture after cyclization is crucial for precipitation.[3]

  • Recrystallization Solvent: If the product is not pure after initial precipitation, recrystallization is necessary. A solvent screen should be performed to find a suitable solvent or solvent mixture in which the product has high solubility at high temperatures and low solubility at low temperatures. Ethanol or ethanol-water mixtures are often good starting points.[3]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods for similar 1,2,4-triazole derivatives.[4][5] Optimization of specific parameters may be required.

Synthesis_Workflow Start Step 1: Synthesis of Intermediate Step1_Desc React Thiocarbohydrazide with Bromoacetic Acid in an appropriate solvent. Start->Step1_Desc Cyclization Step 2: Cyclization Step1_Desc->Cyclization Step2_Desc Add a base (e.g., NaOH or K2CO3) and heat to induce ring closure. Cyclization->Step2_Desc Workup Step 3: Workup and Isolation Step2_Desc->Workup Step3_Desc Cool the reaction mixture and acidify to precipitate the product. Workup->Step3_Desc Purification Step 4: Purification Step3_Desc->Purification Step4_Desc Recrystallize the crude product from a suitable solvent. Purification->Step4_Desc Characterization Step 5: Characterization Step4_Desc->Characterization Step5_Desc Confirm structure and purity (m.p., FTIR, NMR). Characterization->Step5_Desc

Caption: General experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Synthesis of the Intermediate:

    • In a round-bottom flask, dissolve thiocarbohydrazide in a suitable solvent (e.g., water or ethanol).

    • Slowly add an equimolar amount of bromoacetic acid to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Cyclization:

    • To the reaction mixture containing the intermediate, add a base such as an aqueous solution of sodium hydroxide or potassium carbonate.[1]

    • Heat the mixture to reflux for a period of 2-6 hours. The progress of the cyclization should be monitored by TLC.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the crude product.[3]

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

    • Dry the purified product under vacuum.

  • Characterization:

    • Determine the melting point of the purified compound.

    • Obtain FTIR, ¹H-NMR, and ¹³C-NMR spectra to confirm the chemical structure.

References

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

  • Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. PMC - NIH. Available at: [Link]

  • Optimization of the reaction conditions: effect of solvent and base. ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. Available at: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Available at: [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][4]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Available at: [Link]

  • 1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. NIH. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Products in the Synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the synthetic challenges associated with 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. This molecule is a valuable heterocyclic building block, but its synthesis can be accompanied by the formation of persistent and structurally similar side products. This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and prevent the formation of these common impurities, ensuring the integrity and purity of your target compound.

Section 1: Frequently Asked Questions (FAQs) - Diagnosis and Identification

This section addresses the most common initial observations and questions that arise during the synthesis.

Q1: My reaction to synthesize the target triazole using a thiosemicarbazide derivative and maleic anhydride yielded a major byproduct. Spectroscopic analysis does not match the expected 1,2,4-triazole structure. What is the likely culprit?

A: The most probable side product in this reaction is a thiazolidinone derivative, specifically a compound like 2-[2-hydrazono-4-oxo-4,5-dihydrothiazol-5-yl]ethanoic acid.[1][2][3] This occurs through a competitive cyclization pathway where the thiol group attacks the activated double bond of maleic anhydride (via a thia-Michael reaction) or an ester intermediate, leading to the formation of a five-membered sulfur-containing ring instead of the desired six-membered triazine precursor that would yield the triazole.[1] The reaction conditions, particularly pH and temperature, can significantly influence the selectivity between these two pathways.

Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate post-reaction, even after extended reflux. What are these minor impurities likely to be?

A: Besides the major thiazolidinone side product, multiple spots on a TLC plate often indicate a mixture of:

  • Unreacted Starting Materials: Incomplete conversion is a common issue. Depending on your specific route, this could be thiocarbohydrazide, a substituted thiosemicarbazone, or a haloacetic acid derivative.

  • Linear Intermediates: The acyclic intermediate formed before the final ring-closing step may persist if the cyclization conditions (e.g., heat, acid/base catalyst) are suboptimal.

  • Oxidized Dimer: The thiol group (-SH) of your target molecule is susceptible to oxidation, which can form a disulfide-bridged dimer. This is often observed if the reaction or workup is performed with significant exposure to air.

  • Alternative Cyclization Products: Depending on the reagents, other heterocyclic systems like 1,3,4-thiadiazoles could form in smaller amounts.[4][5]

Q3: My purified product has a broad melting point and the NMR spectrum shows doubled or unexpected peaks. Could this be due to isomeric impurities?

A: Yes, this is a distinct possibility. The core issue often lies in the tautomeric nature of the 5-thioxo-1,2,4-triazole ring. The compound can exist in thione (C=S) and thiol (C-SH) forms. While the thione form is generally favored in the solid state, conditions in solution (like the NMR solvent) can allow for the presence of both tautomers, leading to peak broadening or the appearance of multiple, closely-spaced signals.[4] Furthermore, if alkylation is the final step, there is a possibility of N-alkylation at different nitrogen atoms of the triazole ring, leading to constitutional isomers which can be difficult to separate.

Section 2: Troubleshooting Guides - Mechanism, Prevention, and Remediation

This section provides in-depth analysis of common problems and actionable solutions.

Guide 1: Issue - Preferential Formation of Thiazolidinone Side Products
  • Problem: The major isolated product is identified as a (2-imino-4-oxothiazolidin-5-yl)acetic acid derivative instead of the target 1,2,4-triazole.

  • Root Cause Analysis: This side reaction is a classic example of kinetic vs. thermodynamic control. The formation of the five-membered thiazolidinone ring is often kinetically favored, proceeding rapidly under milder conditions. The synthesis of the 1,2,4-triazole ring typically requires more forcing conditions (higher temperatures, stronger acid/base) to drive the dehydration and cyclization of the linear thiocarbohydrazide intermediate.

    • Mechanism: The reaction between a thiosemicarbazone and a dielectrophile like maleic anhydride or its derivatives can proceed via two competing pathways.[1][6] Path A (undesired) involves the nucleophilic attack of the sulfur atom, leading to the thiazolidinone. Path B (desired) involves the reaction at the terminal hydrazinyl nitrogen, which, after subsequent cyclization and dehydration, forms the triazole ring.

  • Preventative Measures:

    • Control of pH: Cyclization of thiosemicarbazides in a basic medium (e.g., using K₂CO₃ or NaOH) followed by acidification often favors the formation of the 1,2,4-triazole ring. The basic conditions deprotonate the nitrogen atoms, enhancing their nucleophilicity for the desired cyclization path.

    • Stepwise Synthesis: Instead of a one-pot reaction, consider a two-step approach. First, synthesize the linear N-substituted thiocarbohydrazide intermediate under mild conditions. Isolate and purify this intermediate before subjecting it to optimized cyclization conditions (e.g., refluxing in an alkaline solution) to form the triazole ring.

    • Choice of Reagents: When reacting with a halo-acid like chloroacetic acid, using a base like sodium acetate in an acidic solvent (glacial acetic acid) can sometimes lead to thiazolidinone formation.[7] Switching to a stronger base in an alcoholic solvent might shift the equilibrium towards the triazole product.

  • Verification Protocol: Use a combination of spectroscopic methods to unambiguously differentiate the product from the side product. Key differences are summarized in the data table below.

Guide 2: Issue - Oxidative Dimerization
  • Problem: The final product is contaminated with a higher molecular weight species, identified by mass spectrometry as a disulfide-linked dimer. The product may also have a yellowish tint.

  • Root Cause Analysis: The thiol group in the target molecule is readily oxidized to a disulfide, particularly in the presence of atmospheric oxygen, especially under neutral or slightly basic conditions during workup or storage.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction and workup procedures under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Antioxidants: During storage, consider adding a small amount of a reducing agent like Dithiothreitol (DTT) to the sample if compatible with downstream applications.

  • Remediation Protocol (Disulfide Reduction):

    • Dissolve the impure product in a suitable solvent (e.g., a buffered aqueous solution or an organic solvent like DMF).

    • Add a 5-10 fold molar excess of a reducing agent such as Dithiothreitol (DTT).

    • Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the dimer by TLC or LC-MS.

    • Upon completion, purify the desired monomer by precipitation (by acidifying the solution) or chromatography.

Section 3: Data and Experimental Protocols

Table 1: Comparative Spectroscopic Data
FeatureThis compound (Expected)(2-Imino-4-oxothiazolidin-5-yl)acetic acid (Side Product)
¹H NMR (DMSO-d₆) Singlet ~4.5-5.0 ppm (CH₂); Broad singlets for NH protons ~13.0-14.0 ppm.[8]ABX system for CH-CH₂ protons (~3.0-4.5 ppm); Broader signals for imino/hydrazono protons.[9]
¹³C NMR (DMSO-d₆) C=S peak ~165-175 ppm; C=O (acid) ~170 ppm; CH₂ ~40-50 ppm.C=O (ring) ~170-175 ppm; C=O (acid) ~170 ppm; C=N ~155-165 ppm.
IR (KBr, cm⁻¹) C=S stretch ~1200-1300; N-H stretch ~3100-3300; C=O stretch ~1700-1720.C=O (amide) stretch ~1680-1700; C=N stretch ~1620-1650.
Protocol 1: TLC Monitoring for Reaction Completion and Side Product Detection
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A polar solvent system is required. Start with a mixture of Ethyl Acetate:Methanol:Acetic Acid (e.g., 8:1:1 v/v/v). Adjust polarity as needed for optimal separation.

  • Spotting: On the baseline, spot the starting material(s), a co-spot (starting material + reaction mixture), and the reaction mixture.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate or iodine can also be effective for visualizing compounds that are not UV-active.

  • Analysis: The desired product is typically very polar and will have a low Rf value. Side products like the thiazolidinone may have a slightly different Rf. Unreacted starting materials should be clearly distinguishable. The reaction is complete when the starting material spot has been consumed.

Protocol 2: Standard Recrystallization Procedure for Purification
  • Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Water or an ethanol/water mixture is often a good starting point for this polar, acidic compound.

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the selected cold solvent. Heat the mixture to boiling (using a hot plate with a water bath) while stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once cloudiness appears, allow it to stand undisturbed. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Verify purity by melting point determination and spectroscopy.

Section 4: Visual Summaries

Diagram 1: Competing Reaction Pathways

G cluster_start Starting Materials cluster_desired Desired Pathway cluster_side Side Reaction Pathway SM Thiocarbohydrazide Derivative + Maleic Anhydride Intermediate_A Linear Hydrazide Intermediate SM->Intermediate_A Path B Intermediate_B Thia-Michael Adduct SM->Intermediate_B Path A Product_A 2-(5-thioxo-1H-1,2,4-triazol- 4(5H)-yl)acetic acid Intermediate_A->Product_A Cyclization (Base, Heat) Product_B Thiazolidinone Side Product Intermediate_B->Product_B Cyclization (Kinetically Favored)

Caption: Competing pathways in the synthesis.

Diagram 2: Oxidation to Disulfide Dimer

G Monomer1 Triazole-SH Dimer Triazole-S-S-Triazole Monomer1->Dimer Oxidation ([O], Air) Monomer2 Triazole-SH Monomer2->Dimer Oxidation ([O], Air) Dimer->Monomer1 Reduction ReducingAgent DTT (Reducing Agent) ReducingAgent->Dimer

Caption: Reversible oxidation of the thiol group.

Diagram 3: General Troubleshooting Workflow

G cluster_solutions Troubleshooting Actions Start Reaction Complete (TLC Check) Analysis Analyze Crude Product (NMR, LC-MS) Start->Analysis Problem Identify Main Impurity Analysis->Problem Pure Product is Pure Problem->Pure No major impurity Thiazolidinone Thiazolidinone Detected -> Adjust pH, Temp, Solvent Problem->Thiazolidinone Thiazolidinone Oxidation Dimer Detected -> Use Inert Atmosphere, Reduce Problem->Oxidation Dimer StartingMaterial Starting Material Present -> Increase Reaction Time/Temp Problem->StartingMaterial Incomplete Reaction

Caption: Stepwise troubleshooting logic.

References

  • Oriental Journal of Chemistry. (n.d.). A Decade of Development of Ethylidenethiosemicarbazides as Building Blocks for Synthesis of Azoles and Azines (A Review). Retrieved from [Link]

  • McLean, J., & Wilson, F. J. (1939). The reaction between thiosemicarbazones and maleic anhydride. Journal of the Chemical Society (Resumed), 1048. DOI: 10.1039/JR9390001048. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Figure 5. reaction of aldehyde, thiosemicarbazides, and maleic anhydride to give thiazolidinone derivatives (21) and treatment of thiosemicarbazone with benzyl give thiazolidinone derivatives (24). Retrieved from [Link]

  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1304. Retrieved from [Link]

  • Jordan Journal of Chemistry. (n.d.). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Retrieved from [Link]

  • Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51. Retrieved from [Link]

  • Bîcu, E., & Gaina, L. (2020). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Molecules, 25(15), 3366. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiosemicarbazone derivatives (8–40); Reagents and conditions: Ethanol, catalytic amounts of acetic acid, reflux for 0.5–2 h. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Retrieved from [Link]

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2021). Egyptian Journal of Chemistry. Retrieved from [Link]

  • Trotsko, N., et al. (2008). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. Acta Poloniae Pharmaceutica - Drug Research, 65(2), 217-21. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Stability of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid" (TTAA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound during experimental workflows. The following question-and-answer format addresses common challenges and offers troubleshooting strategies based on established scientific principles.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question 1: What are the optimal storage conditions for solid this compound?

Answer: For optimal long-term stability, solid TTAA should be stored in a cool, dry, and dark environment.[1] Exposure to high temperatures, humidity, and light can accelerate degradation.[1] It is highly recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, at refrigerated temperatures (e.g., +4°C).[1]

The rationale behind these conditions is to minimize the impact of environmental factors that can promote chemical degradation. The thione moiety and the triazole ring, while relatively stable, are susceptible to certain reactions.[1][2] Low temperatures slow down the rate of potential decomposition reactions, a principle governed by the Arrhenius equation.[3] An inert atmosphere prevents oxidation, and protection from light mitigates the risk of photodegradation, a known issue for some heterocyclic compounds.[1][4]

Question 2: I'm observing discoloration (e.g., yellowing) of my solid TTAA over time. What could be the cause?

Answer: Discoloration of solid TTAA is often an indicator of chemical degradation. The most probable causes are oxidation or photodegradation. The thione group (C=S) is susceptible to oxidation, which can lead to the formation of sulfines (thione S-oxides) or other oxidized species.[5][6] These degradation products can be colored, resulting in the observed discoloration.

Exposure to light, particularly UV radiation, can also induce photochemical reactions in sulfur-containing heterocyclic compounds, leading to the formation of colored impurities.[4][7] To troubleshoot this, ensure the compound is stored in an amber-colored vial or a container wrapped in aluminum foil to completely exclude light.[8] Additionally, storing under an inert gas can help prevent oxidation.

Solution Stability

Question 3: My TTAA solution appears to be degrading. What factors influence its stability in solution?

Answer: The stability of TTAA in solution is influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light and oxygen.[1][8] The thione group is susceptible to nucleophilic attack, and the overall stability can be compromised under certain conditions.[8]

  • Solvent Selection: It is advisable to use aprotic, non-polar, or weakly polar solvents like toluene, dichloromethane, or tetrahydrofuran (THF).[8] Protic solvents such as alcohols and water, as well as highly polar aprotic solvents like DMSO and DMF, may promote decomposition, especially if impurities are present.[8]

  • pH Control: Both acidic and basic conditions can be detrimental. Strong acids may protonate the thione sulfur, increasing the ring's susceptibility to nucleophilic attack and potential ring-opening.[8] Basic conditions can lead to deprotonation or catalyze hydrolysis of the thione group.[8] Maintaining a neutral pH is generally recommended.[8]

  • Exclusion of Light: Thione and other organosulfur compounds can be sensitive to light.[8] Photodegradation can generate radical species that lead to further decomposition.[4] It is crucial to protect solutions from light by using amber glassware or by wrapping the container in aluminum foil.[8]

Question 4: I'm observing a loss of TTAA in my aqueous solution over time, even when stored in the dark. What is the likely degradation pathway?

Answer: In aqueous solutions, even without light, TTAA can undergo hydrolytic degradation. The rate of this hydrolysis is often pH-dependent.[1][9] The 1,2,4-triazole ring itself is generally stable to hydrolysis under typical conditions, but harsh acidic or basic conditions, especially at elevated temperatures, can lead to ring hydrolysis or rearrangement.[1][2]

Another significant degradation pathway for thione-containing compounds in solution is the transformation of the thiol form to a symmetrical disulfide.[10] This thione-disulfide process can be reversible in water.[10] The equilibrium between the thione and thiol tautomers is influenced by the solvent's polarity, with polar solvents favoring the thione form.[10]

To mitigate this, it is essential to use buffered solutions at an optimal pH (if known) and to analyze samples promptly after preparation. If the solution must be stored, it should be at a low temperature (e.g., 4°C).

Troubleshooting Experimental Inconsistencies

Question 5: I am getting inconsistent results in my biological assays using TTAA. Could this be a stability issue?

Answer: Yes, inconsistent biological assay results are a common consequence of compound degradation in the assay medium.[1] The complex nature of biological media (containing salts, amino acids, and other components) and physiological assay conditions (e.g., temperature of 37°C) can accelerate the degradation of TTAA.

To troubleshoot this, consider the following:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of TTAA before each experiment.

  • Assess Stability in Assay Media: Perform a preliminary experiment to assess the stability of TTAA in your specific assay medium over the time course of your experiment. This can be done by incubating TTAA in the medium and analyzing its concentration at different time points using a suitable analytical method like HPLC.

  • Minimize Incubation Times: If degradation is observed, try to minimize the incubation time of TTAA in the assay medium.

Advanced Troubleshooting and Protocols

Forced Degradation Studies

Question 6: How can I systematically investigate the degradation pathways of TTAA?

Answer: A forced degradation study is a systematic way to identify potential degradation products and pathways.[11][12] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[11][13] The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[13][14]

Experimental Protocol: Forced Degradation Study of TTAA

This protocol provides a general framework for conducting a forced degradation study on TTAA.

1. Preparation of Stock Solution:

  • Prepare a stock solution of TTAA in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[1]

2. Stress Conditions:

  • Acid Hydrolysis: Add the stock solution to a 0.1 M to 1 M solution of hydrochloric acid (HCl) to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).[1][14] Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[14]
  • Base Hydrolysis: Add the stock solution to a 0.1 M to 1 M solution of sodium hydroxide (NaOH) to achieve the desired final concentration.[1][14] Incubate under the same conditions as acid hydrolysis.
  • Oxidative Degradation: Add the stock solution to a solution of 3-30% hydrogen peroxide (H₂O₂) to the desired final concentration.[13] Keep the solution at room temperature and monitor for degradation.
  • Thermal Degradation: Expose the solid TTAA to dry heat (e.g., 60-80°C) for a specified period. Also, subject the stock solution to thermal stress.
  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[14] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At various time points, withdraw aliquots of the stressed samples.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples, including a non-stressed control, using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector. This will allow for the separation and detection of the parent compound and any degradation products.

Data Presentation: Example of Forced Degradation Results

Stress ConditionDurationTemperature% Degradation of TTAANumber of Degradants
0.1 M HCl24 hours60°C15.22
0.1 M NaOH8 hours60°C18.53
10% H₂O₂4 hoursRoom Temp20.11
Dry Heat (Solid)48 hours80°C5.81
Photolysis (Solution)12 hoursRoom Temp12.32

This is example data and will vary based on experimental conditions.

Visualization of Degradation Pathways

A potential degradation pathway for TTAA involves oxidation of the thione group.

StabilityWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep_solid Prepare Solid Sample stress_conditions Expose to Stress Conditions (Heat, Light, pH, Oxidant) prep_solid->stress_conditions prep_solution Prepare Solution Sample prep_solution->stress_conditions sampling Sample at Time Points stress_conditions->sampling hplc HPLC Analysis sampling->hplc characterization Characterize Degradants (LC-MS, NMR) hplc->characterization data_analysis Analyze Data (% Degradation, Kinetics) hplc->data_analysis pathway Propose Degradation Pathway characterization->pathway data_analysis->pathway report Generate Stability Report pathway->report

Caption: Experimental workflow for TTAA stability assessment.

References

  • Beugelmans, R., et al. (1981). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 59(21), 3056-3062. [Link]

  • Kermasha, S., et al. (1993). Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide. Journal of Photochemistry and Photobiology A: Chemistry, 71(2), 167-172. [Link]

  • Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(1), 109. [Link]

  • Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. PubMed, 36706437. [Link]

  • Jeong, H., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. RSC Advances, 9(15), 8439-8443. [Link]

  • Davis, F. A., et al. (1982). Oxidation of thiones to sulphines (thione S-oxides) with N-sulphonyloxaziridines: synthetic and mechanistic aspects. Journal of the Chemical Society, Perkin Transactions 2, (5), 569-574. [Link]

  • Seebeck, F. P. (2023). Enzyme-Catalyzed Oxidative Degradation of Ergothioneine. Angewandte Chemie International Edition, 62(10), e202216831. [Link]

  • ResearchGate. (2018). Stability of 1,2,4-triazoles? ResearchGate. [Link]

  • Wu, Y., et al. (2020). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Bioresource Technology, 302, 122849. [Link]

  • Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. [Link]

  • Jeong, H., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper( ii ) complex. ResearchGate. [Link]

  • Kowhakul, J., et al. (2019). Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. Journal of Molecular Structure, 1184, 40-47. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Ivanović, J., et al. (2017). Some 1,2,4-triazole-3-thiones (thiols) as DPPH radical-scavengers. Journal of the Serbian Chemical Society, 82(1), 19-30. [Link]

  • Polański, J., et al. (1970). 4(H)-1,2,4-triazole derivatives with expected biological activity. Acta Poloniae Pharmaceutica, 27(5), 429-436. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. [Link]

  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1217. [Link]

  • Wikipedia. (2023). 1,2,4-Triazole. Wikipedia. [Link]

  • Patel, Y., & Shah, N. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). [Link]

  • Azim, S. A., et al. (2012). Photochemical And Photophysical Properties Of Some Sulfur-Containing Drugs. Physical Chemistry : An Indian Journal, 7(2), 70-76. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2, 4 Triazole. IJPRA. [Link]

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • Steckhan, E. (1986). Anodic Desulfurization of Heterocyclic Thiones - A Synthesis to Imidazoles and Analogues. Angewandte Chemie International Edition in English, 25(8), 683-701. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ResearchGate. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. ResearchGate. [Link]

  • Consensus. (2024). Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • Slideshare. (2016). Factors affecting stability of drugs. Slideshare. [Link]

  • Wang, Y., et al. (2020). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C, 8(32), 10952-10973. [Link]

  • ResearchGate. (2024). Enhancing the stability of active pharmaceutical ingredients by cocrystal strategy. ResearchGate. [Link]

  • ACS Publications. (2024). Simulation, Synthesis, and Degradation of Thioester-Engineered Polyacrylate Latex. ACS Applied Polymer Materials. [Link]

  • de la Cruz, P., et al. (2012). Special Issue: Sulfur-Nitrogen Heterocycles. Molecules, 17(12), 14457-14460. [Link]

  • Sadeghi, S., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Molecular Sciences, 23(22), 14389. [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. IJTSRD. [Link]

  • Kamal, A., et al. (2021). Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. Medicinal Research Reviews, 41(5), 2996-3069. [Link]

  • Ubaya Repository. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. [Link]

  • Al-Oudat, M., et al. (2002). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. Analytical Sciences, 18(7), 799-804. [Link]

  • MDPI. (2020). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 25(21), 5038. [Link]

  • PubChem. (2024). 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid. PubChem. [Link]

  • ResearchGate. (2008). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (CAS No. 61336-27-4). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Our goal is to provide a scientifically grounded, practical resource to help you overcome these issues, ensuring the integrity and success of your research.

The inherent structure of this molecule—a polar carboxylic acid group attached to a more rigid, heterocyclic 1,2,4-triazole-thione core—presents a classic solubility challenge. While the acetic acid moiety suggests some aqueous solubility, the triazole ring system can lead to poor dissolution in neutral aqueous media. This guide offers a series of troubleshooting steps and formulation strategies in a direct question-and-answer format.

Compound Profile

A foundational understanding of the physicochemical properties of this compound is critical for troubleshooting its solubility.

PropertyValueSource
CAS Number 61336-27-4[1][2]
Molecular Formula C₄H₅N₃O₂S[1]
Molecular Weight 159.17 g/mol [1]
Predicted pKa 3.17 ± 0.10[1]
Predicted Boiling Point 306.3 ± 44.0 °C[1]
Predicted Density 1.73 ± 0.1 g/cm³[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am struggling to dissolve this compound in my standard aqueous buffer (e.g., PBS at pH 7.4). Why is this happening and what is my first step?

Answer: This is a common and expected observation. The primary reason for poor solubility in neutral aqueous solutions is the compound's chemical structure and its acidic nature.

  • Causality: The molecule has a carboxylic acid group with a predicted pKa of approximately 3.17.[1] According to the Henderson-Hasselbalch equation, at a pH significantly above the pKa (like 7.4), the carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). However, the overall solubility is still hampered by the relatively non-polar triazole-thione ring. More importantly, at neutral pH, you are attempting to dissolve the free acid form, which is often the least soluble state for acidic compounds.

  • Immediate Action - pH Adjustment: The most effective initial step is to leverage the acidic proton by preparing a stock solution at a basic pH. By dissolving the compound in a dilute basic solution (e.g., 0.1 M NaOH), you fully deprotonate the carboxylic acid, forming a highly soluble sodium salt in situ. This stock can then be carefully neutralized or diluted into your final buffer, though you must be mindful of the final pH and potential for precipitation.

See Protocol 1 for a detailed, step-by-step methodology.

Q2: My experimental conditions cannot tolerate a high pH. What are my options for using organic co-solvents?

Answer: When pH modulation is not an option, using an organic co-solvent is the next logical step. Triazole-based compounds generally exhibit higher solubility in polar aprotic organic solvents.[3]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent primary choices for creating a concentrated stock solution. Ethanol can also be used, although it may be less effective.

  • Expertise & Causality: These solvents are effective because they can disrupt the intermolecular hydrogen bonds of the compound in its solid state while also solvating both the polar and less polar regions of the molecule. The key is to create a highly concentrated stock (e.g., 10-100 mM) in 100% organic solvent first. This stock is then added to the aqueous buffer in a small volume to reach the final desired concentration.

  • Trustworthiness - Best Practices:

    • Always add the concentrated organic stock to the aqueous buffer, not the other way around. This promotes rapid dispersion and minimizes localized high concentrations that can cause the compound to "crash out" or precipitate.

    • Vortex or stir the aqueous solution while adding the stock to ensure immediate mixing.

    • Be aware of the final co-solvent concentration in your assay. Most cell-based assays can tolerate DMSO up to 0.5-1%, but this must be validated for your specific system as solvents can have biological effects.[4]

See Protocol 2 for a detailed workflow on using organic co-solvents.

Q3: I've tried basic pH and DMSO, but I'm still seeing precipitation over time or when preparing solutions for in vivo studies. What advanced strategies can I explore?

Answer: If standard methods are insufficient, particularly for high concentration or in vivo applications, more advanced formulation strategies are necessary. These techniques aim to enhance apparent solubility and maintain stability in an aqueous environment.[5][6]

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble molecules.[4][6] The hydrophobic interior of the cyclodextrin encapsulates the triazole portion of your compound, while the hydrophilic exterior enhances aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in solution above their critical micelle concentration (CMC).[4] The hydrophobic core of the micelle can solubilize your compound, increasing its concentration in the aqueous phase.

  • Salt Formation: While Protocol 1 describes in situ salt formation, you can also perform a formal synthesis to isolate a stable salt of your compound (e.g., sodium, potassium, or amine salts). These salt forms often have significantly higher intrinsic solubility and faster dissolution rates.[7][8]

These advanced methods require more extensive formulation development but can provide robust solutions for challenging applications.

Detailed Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol is a self-validating system to determine the appropriate pH for solubilization.

  • Preparation: Weigh out a known amount of this compound (e.g., 1.59 mg for a 1 mL final volume to target 10 mM).

  • Initial Suspension: Add approximately 50% of the final volume of deionized water (e.g., 500 µL). The compound will likely form a slurry.

  • Titration: While stirring, add a dilute base (e.g., 1 M NaOH) dropwise (1-2 µL at a time).

  • Observation: Continue adding base and stirring until the solid completely dissolves. The solution should become clear.

  • pH Measurement: Measure the pH of the resulting solution. This is the minimum pH required for solubilization at this concentration.

  • Final Volume: Add deionized water to reach the final desired volume (e.g., 1 mL).

  • Validation: Allow the solution to stand for at least one hour. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. A clear supernatant with no pellet confirms complete dissolution.

Protocol 2: Preparation of a Stock Solution using an Organic Co-Solvent

This protocol details the standard method for preparing and diluting a DMSO stock.

  • Stock Preparation: Weigh out the required amount of compound and add 100% DMSO to achieve a high concentration (e.g., 50 mM). Use gentle warming (30-40°C) or sonication if needed to facilitate dissolution.

  • Dilution into Aqueous Medium:

    • Place the final volume of your aqueous buffer (e.g., 990 µL of PBS) into a vial.

    • Begin vortexing or rapid stirring of the buffer.

    • Pipette the required volume of the DMSO stock (e.g., 10 µL for a 1:100 dilution to 500 µM) directly into the vortexing buffer.

  • Validation: Visually inspect for any cloudiness or precipitate (Tyndall effect). For critical applications, centrifuge the final solution as described in Protocol 1 to ensure no solid material is present.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for addressing solubility issues with this compound.

Caption: Troubleshooting workflow for solubilizing the target compound.

References

  • This compound) Product Description . Chemical CAS. [Link]

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase . MDPI. [Link]

  • Triazole formulations.
  • 1H-1,2,4-Triazole-3-thiol . ChemBK. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs . World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs . Hilaris Publisher. [Link]

  • 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid . PubChem. [Link]

  • Synthesis, physical and chemical properties of 2-((5-(hydroxy(phenyl)methyl)-4R-4H-1,2,4-triazole-3-yl)thio)acetic acids and its salts . Zaporozhye Medical Journal. [Link]

  • 1,2,4-Triazole-1-acetic acid . PubChem. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives . MDPI. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) . PubMed Central. [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article . Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review . Zaporozhye Medical Journal. [Link]

  • Synthesis and investigation of the physicochemical properties of 2-(5-((theophylline-7'-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)-acetic acid salts . Zaporozhye Medical Journal. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the spectroscopic analysis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (TTAA). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the characterization of this molecule. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that influence spectroscopic outcomes.

Part 1: Foundational Concepts & General Troubleshooting

Before diving into technique-specific issues, it's crucial to understand the inherent chemical properties of TTAA that are the root cause of many analytical challenges.

FAQ 1: My NMR and IR spectra seem inconsistent or show unexpected peaks. What is the most likely cause?

Answer: The most common source of spectral complexity for this molecule is thione-thiol tautomerism . The triazole ring of TTAA can exist in two interconverting forms: the thione (C=S) form and the thiol (S-H) form.[1][2][3][4] This is a dynamic equilibrium, and the dominant form can be heavily influenced by the solvent, temperature, concentration, and pH.

  • Expert Insight: You are not analyzing a single, static structure but a mixture of tautomers in equilibrium. The thione form is generally more prevalent in polar solvents, but the thiol form can be significantly populated, leading to multiple sets of signals in your spectra.[3]

Below is a diagram illustrating this critical equilibrium.

Caption: Thione-thiol tautomeric equilibrium of TTAA.

FAQ 2: I'm seeing baseline drift and non-reproducible results across different measurements. What should I check first?

Answer: Before suspecting complex chemical phenomena, always start with the fundamentals of your experimental setup. Inconsistent results often stem from instrumental or sample preparation issues.[5][6][7]

Here is a systematic workflow to diagnose the problem:

troubleshooting_workflow start Inconsistent Spectroscopic Results check_instrument Step 1: Instrument Check - Run blank/background spectrum - Check lamp/source stability - Verify calibration start->check_instrument check_sample_prep Step 2: Sample Preparation - Use fresh, high-purity solvent - Verify concentration - Check for sample degradation check_instrument->check_sample_prep Baseline OK? issue_instrumental Issue is likely Instrumental - Consult instrument manual - Contact service engineer check_instrument->issue_instrumental Baseline Drifting? check_environment Step 3: Environmental Factors - Monitor temperature fluctuations - Check for vibrations - Ensure consistent purge (FTIR) check_sample_prep->check_environment Reproducible? issue_sample Issue is likely Sample-Related - Prepare fresh sample - Consider purification check_sample_prep->issue_sample Not Reproducible? issue_environmental Issue is likely Environmental - Isolate instrument - Stabilize lab conditions check_environment->issue_environmental Unstable? resolved Problem Resolved check_environment->resolved Stable?

Caption: General troubleshooting workflow for spectroscopic analysis.

Part 2: Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

NMR is highly sensitive to the electronic environment of nuclei, making it a powerful but sometimes complex tool for analyzing TTAA.

FAQ 3: Why does my ¹H NMR spectrum in DMSO-d₆ show more proton signals than expected for a single structure? I also see a very broad peak.

Answer: This is a classic signature of the thione-thiol tautomerism combined with proton exchange phenomena.

  • Multiple Species: You are observing signals for both the thione and thiol forms simultaneously. The relative integration of the peaks corresponding to each tautomer can give you an estimate of their ratio in that specific solvent.

  • Exchangeable Protons: The N-H proton (thione form), S-H proton (thiol form), and the carboxylic acid O-H proton are all "exchangeable." They can exchange with each other and with residual water in the solvent. This exchange process often leads to significant peak broadening. In protic solvents like D₂O or CD₃OD, these signals may exchange completely and disappear from the spectrum.

  • Solvent Effects: The choice of solvent can dramatically shift the equilibrium and, consequently, the entire appearance of the NMR spectrum.[8][9][10][11] DMSO is a hydrogen bond acceptor and can stabilize the N-H proton of the thione form, while less polar solvents might favor the thiol form.[8][10]

Table 1: Representative ¹H NMR Chemical Shifts (δ) for TTAA Moieties

ProtonThione Form (Typical δ in DMSO-d₆)Thiol Form (Typical δ in DMSO-d₆)Notes
-COOH12.0 - 13.5 ppm (broad s)12.0 - 13.5 ppm (broad s)Often very broad due to exchange.
Triazole N-H13.5 - 14.5 ppm (broad s)N/ASignal is characteristic of the thione form.
Triazole S-HN/A8.0 - 9.5 ppm (broad s)Appearance confirms presence of the thiol tautomer.[12]
Triazole C-H8.5 - 9.0 ppm (s)7.5 - 8.0 ppm (s)The chemical shift is sensitive to the tautomeric form.
-CH₂-4.5 - 5.0 ppm (s)4.3 - 4.8 ppm (s)Methylene protons adjacent to the nitrogen.
Experimental Protocol: Sample Preparation for NMR to Minimize Water Interference
  • Dry the Sample: Dry your TTAA sample under high vacuum for at least 4 hours to remove any residual water or solvent.

  • Use High-Quality Solvent: Use a fresh ampule of deuterated solvent (e.g., DMSO-d₆, 99.96% D). Solvents in bottles that have been opened multiple times will absorb atmospheric moisture.

  • Prepare in a Controlled Atmosphere: If possible, prepare the NMR sample in a glove box or under a stream of dry nitrogen or argon to minimize exposure to air.

  • Add a Drying Agent: For non-reactive samples, adding a small amount of activated molecular sieves (3Å or 4Å) to the NMR tube can help scavenge trace amounts of water, though this can sometimes affect shimming.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups and can provide definitive evidence for the thione-thiol equilibrium.[13]

FAQ 4: My IR spectrum shows a weak band around 2500-2600 cm⁻¹ and a strong band around 1250-1350 cm⁻¹. How do I interpret this?

Answer: This pattern is strong evidence for the presence of both tautomers in your sample.

  • S-H Stretch (Thiol): The weak, broad absorption in the 2500-2600 cm⁻¹ region is characteristic of the S-H stretching vibration of the thiol tautomer.[12] This peak is often weak, so you may need to zoom in on that region.

  • C=S Stretch (Thione): A strong band in the 1250-1350 cm⁻¹ region is typically assigned to the C=S (thione) stretching vibration.[2][12]

  • N-H Stretch: Look for a broad band between 3100-3300 cm⁻¹ corresponding to the N-H stretch of the triazole ring in the thione form. This may overlap with the broad O-H stretch of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp peak around 1700-1750 cm⁻¹ is indicative of the carboxylic acid C=O group.

Expert Insight: The relative intensities of the S-H and C=S bands can provide a qualitative assessment of the tautomeric equilibrium in the solid state (for KBr/ATR) or in a specific solvent (for solution IR). Visible light or even IR irradiation can sometimes induce tautomerization.[1][14]

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for structural confirmation.

FAQ 5: The molecular ion peak [M]⁺˙ or [M+H]⁺ is very weak or absent in my mass spectrum. Instead, I see a prominent peak at m/z 100 or 101. Why?

Answer: This is a common occurrence for molecules with a labile side chain like the carboxymethyl group (-CH₂COOH). The bond between the triazole nitrogen and the methylene carbon is prone to cleavage upon ionization.

  • Primary Fragmentation: The most favorable fragmentation pathway is often the loss of the carboxymethyl radical or the entire acetic acid moiety, leading to a stable triazole-thione fragment.

  • Acylium Ion Formation: Cleavage of the C-C bond in the acetic acid side chain can also occur, though it is often less dominant than the loss of the entire side chain.[15]

The diagram below illustrates the most probable fragmentation pathway.

fragmentation parent Parent Ion [M+H]⁺ m/z = 160.02 fragment1 Loss of COOH radical (-45 Da) parent->fragment1 fragment2 Loss of CH₂COOH radical (-59 Da) parent->fragment2 ion1 Fragment Ion m/z = 115 fragment1->ion1 ion2 Triazole-thione Ion m/z = 101.00 fragment2->ion2

Caption: A simplified fragmentation pathway for TTAA in positive ion mode MS.

Troubleshooting Protocol for Weak Molecular Ions:

  • Switch to a "Soft" Ionization Technique: If using Electron Ionization (EI), which is a "hard" technique causing extensive fragmentation, switch to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for this molecule due to the acidic proton.

  • Optimize ESI Conditions: In ESI, run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The negative ion mode is often very sensitive for carboxylic acids.

  • Lower the Fragmentor/Collision Energy: In the MS source, lower the cone voltage or fragmentor voltage to reduce in-source fragmentation and enhance the relative abundance of the molecular ion.[16]

Part 5: UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for studying electronic transitions, which are sensitive to the molecular environment.

FAQ 6: The λ_max of my compound shifts when I change the pH of the solution. Is this normal?

Answer: Yes, this is entirely expected and is a key feature of ionizable compounds with a chromophore.[17][18][19][20]

  • Chromophore: The primary chromophore in TTAA is the thione group (C=S) and the conjugated triazole ring system.[2]

  • pH Dependence: The molecule has two acidic protons: the carboxylic acid and the triazole N-H/S-H. As you increase the pH, you will deprotonate first the more acidic group (typically the carboxylic acid), followed by the triazole proton at a higher pH.

  • Spectral Shift: Deprotonation alters the electronic structure of the chromophore, leading to a shift in the wavelength of maximum absorbance (λ_max).[19][21] This phenomenon can be used to determine the pKa values of the compound. For 5-substituted-3-mercapto-1,2,4-triazoles, absorption bands are typically seen around 252-256 nm.[2]

Expert Insight: The presence of the thione (C=S) chromophore is key to the UV activity. The n→π* transition of the C=S bond is sensitive to solvent polarity and protonation state.[3] In contrast, the isomeric compound, 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid, would have significantly different UV absorption characteristics.[22]

References

  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Available at: [Link]

  • Książek, M., et al. (2018). Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study. Physical Chemistry Chemical Physics, 20(2), 1164-1175. Available at: [Link]

  • Pysanenko, A., et al. (2014). TOF mass spectra of acetic acid clusters derived from the PIY experiments. ResearchGate. Available at: [Link]

  • Pohorilets, O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1883-1896. Available at: [Link]

  • Koritár, P., et al. (2022). The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 2), 120472. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid. SIELC Technologies. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Gätjens, J., et al. (2021). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology, 1(5), 455-464. Available at: [Link]

  • Malkina, O. L., & Malkin, V. G. (2015). Solvent Effects on Nitrogen Chemical Shifts. Annual Reports on NMR Spectroscopy, 85, 1-65. Available at: [Link]

  • Hu, Y.-J., et al. (2013). Competitive fragmentation pathways of acetic acid dimer explored by synchrotron VUV photoionization mass spectrometry and electronic structure calculations. The Journal of Chemical Physics, 139(1), 014304. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.5: Applications. Chemistry LibreTexts. Available at: [Link]

  • Sharma, A., et al. (2021). Evidence of IR-Induced Chemistry in a Neat Solid: Tautomerization of Thiotropolone by Thermal, Electronic, and Vibrational Excitations. The Journal of Physical Chemistry A, 125(31), 6885-6893. Available at: [Link]

  • Tilstam, U., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5897. Available at: [Link]

  • Pohorilets, O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Mass spectrometry: trouble with acetic acid fragmentation. Chemistry Stack Exchange. Available at: [Link]

  • da Silva, A. B. F., et al. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 12(3), 359-363. Available at: [Link]

  • Al-Salahi, R. A., & Al-Omar, M. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 4(11), 125-135. Available at: [Link]

  • Sharma, A., et al. (2021). Evidence of IR-Induced Chemistry in a Neat Solid: Tautomerization of Thiotropolone by Thermal, Electronic, and Vibrational Excitations. ACS Publications. Available at: [Link]

  • Malkina, O. L., & Malkin, V. G. (2015). Solvent Effects on Nitrogen Chemical Shifts. ResearchGate. Available at: [Link]

  • Karpenko, Y., et al. (2018). experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology, 12(4), 419-426. Available at: [Link]

  • Allen, F., et al. (2014). A fragmentation graph for the acetic acid [M+H]+ ion. ResearchGate. Available at: [Link]

  • Locket, A. D., et al. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 25(24), 16421-16431. Available at: [Link]

  • Chem-Space. (n.d.). This compound. Chem-Space. Available at: [Link]

  • ResearchGate. (n.d.). The pH dependence of UV-vis absorption spectra on [(bpy)2RuII(H2bpib)RuII(bpy)2]@Nafion films. ResearchGate. Available at: [Link]

  • Wang, P., et al. (2015). Study on the stereoselective degradation of three triazole fungicides in sediment. Chirality, 27(6), 418-423. Available at: [Link]

  • Verichek Technical Services. (n.d.). Troubleshooting Common Spectrometer Issues. Verichek. Available at: [Link]

  • Al-Dhubiab, B. E. (2021). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry, 37(3), 517-531. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 7(3), 96-100. Available at: [Link]

  • AccelaChem. (n.d.). This compound. AccelaChem. Available at: [Link]

  • ResearchGate. (2025). Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Photodegradation of the Triazole Fungicide Hexaconazole. ResearchGate. Available at: [Link]

  • AZoOptics. (2025). How to Troubleshoot a Spectrum That Looks Wrong. AZoOptics. Available at: [Link]

  • PubMed. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed. Available at: [Link]

  • PubMed. (2003). Triazole fungicide degradation in peaches in the field and in model systems. PubMed. Available at: [Link]

  • Biocompare. (2022). Spectrophotometer Selection and Troubleshooting. Biocompare. Available at: [Link]

  • e-PG Pathshala. (n.d.). IR Spectroscopy. e-PG Pathshala. Available at: [Link]

  • PubMed Central. (2021). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed Central. Available at: [Link]

  • African Journals Online. (2016). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journals Online. Available at: [Link]

  • PubChem. (n.d.). 2-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-4-yl)acetic acid. PubChem. Available at: [Link]

  • PubMed Central. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. PubMed Central. Available at: [Link]

  • PubMed Central. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]

  • Saylor.org. (n.d.). Spectroscopic Methods. Saylor.org. Available at: [Link]

  • PubChem. (n.d.). 1,2,4-Triazole-1-acetic acid. PubChem. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2007). SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. Acta Poloniae Pharmaceutica, 64(3), 231-236. Available at: [Link]

  • TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Trade Science Inc. Available at: [Link]

  • Baran Lab, Scripps Research. (n.d.). Heterocyclic Chemistry. Baran Lab. Available at: [Link]

  • Journal of Al-Nahrain University. (2013). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Journal of Al-Nahrain University, 16(2), 118-126. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (CAS 61336-27-4).[1][2] This document is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this valuable heterocyclic scaffold. We will address common problems in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Introduction: The Challenge of a Polar Heterocycle

This compound is a substituted 4-amino-1,2,4-triazole-thione, a class of compounds recognized for a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug development.[3][4][5] However, its synthesis, particularly at scale, is fraught with challenges. The molecule's high polarity, conferred by the carboxylic acid group and the triazole-thione core, leads to significant difficulties in reaction work-up, purification, and isolation. This guide provides a systematic approach to troubleshooting these issues.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level, common queries that arise during synthesis.

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and robust method involves the base-catalyzed cyclization of an N-substituted thiocarbohydrazide intermediate. This is typically a one-pot, two-step process:

  • Formation of the Intermediate: Reaction of thiocarbohydrazide with an activated glycine derivative (like ethyl 2-isothiocyanatoacetate or a similar precursor) forms the open-chain intermediate, 1-(carboxymethyl)thiocarbonohydrazide.

  • Cyclization: Under basic conditions (e.g., refluxing aqueous NaOH or K₂CO₃), this intermediate undergoes intramolecular cyclization to form the desired 4-amino-1,2,4-triazole-thione ring system.[6][7][8] The alkaline environment is crucial for directing the cyclization pathway correctly.[9][10]

Q2: My reaction yield is consistently low (<50%). What are the most likely causes?

A2: Low yields in this synthesis are common and can usually be attributed to several factors. A systematic troubleshooting approach is most effective.[11]

  • Suboptimal pH Control: The single most critical factor is the pH during the cyclization step. Acidic or neutral conditions can favor the formation of the isomeric 1,3,4-thiadiazole byproduct, significantly consuming your starting material.[9][10]

  • Impure Starting Materials: Thiocarbohydrazide can degrade over time. Ensure its purity before starting. Likewise, impurities in the glycine derivative can introduce competing side reactions.

  • Inadequate Temperature or Reaction Time: The cyclization step often requires elevated temperatures (reflux) to proceed to completion. Monitor the reaction by TLC or LC-MS to ensure it has run its full course.

  • Product Loss During Work-up: Due to its high polarity, the product may have significant solubility in the aqueous phase, even after acidification. Inefficient extraction or premature filtration can lead to substantial losses.

Q3: I'm observing a major byproduct that has the same mass as my product. What is it and how can I avoid it?

A3: You are almost certainly co-producing the 1,3,4-thiadiazole isomer: 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetic acid. The formation of 1,2,4-triazoles versus 1,3,4-thiadiazoles from acylthiosemicarbazide precursors is a classic example of a pH-dependent cyclization.

  • Causality: Under alkaline (basic) conditions, the more acidic N-H proton (adjacent to the thione) is deprotonated, and the resulting anion attacks the carbonyl carbon, leading to the desired 1,2,4-triazole .[6][10]

  • Byproduct Pathway: Under acidic conditions, the carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by the terminal sulfur atom, which is a stronger nucleophile in an acidic medium. This pathway leads to the undesired 1,3,4-thiadiazole .[9]

Solution: Ensure the cyclization step is conducted in a sufficiently basic medium (e.g., 2-4N NaOH) and maintained throughout the reaction.

Q4: This compound is nearly impossible to purify by standard silica gel chromatography. What are my options?

A4: This is expected. The combination of a carboxylic acid and a triazole-thione makes the molecule highly polar and prone to strong, irreversible binding or severe streaking on acidic silica gel.[12][13] Standard reversed-phase (C18) chromatography is also often ineffective due to poor retention.[12]

Here are the recommended strategies:

  • Crystallization: This is the most effective method for this compound if the crude purity is reasonably high (>85%). Focus on achieving crystallization from polar, protic solvents like water, ethanol, or mixtures thereof.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds. It uses a polar stationary phase (like bare silica or an amino-bonded phase) with a high-organic mobile phase, where water acts as the strong eluting solvent.[12][14]

  • Modified Normal-Phase Chromatography: If you must use silica, you must neutralize the acidic silanol groups. This is done by adding a basic modifier to your mobile phase, such as 0.5-2% triethylamine (TEA) or a 7N ammonia solution in methanol.[13][15]

  • Ion-Exchange Chromatography: As the molecule is an acid, anion-exchange chromatography can be an effective, albeit more complex, purification method.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Reaction & Synthesis Problems
ProblemPossible CausesRecommended Solutions & Explanations
Reaction Stalls / Incomplete Conversion 1. Insufficient Base: The cyclization is base-catalyzed. A stoichiometric amount of base is consumed to form the salt of the product's carboxylic acid. An excess is required to drive the reaction. 2. Low Temperature: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization. 3. Poor Mixing at Scale: In larger vessels, inefficient stirring can create "dead zones" with low local temperatures or reagent concentrations.[11]1. Use at least 2-3 equivalents of base (e.g., NaOH, KOH) relative to the starting thiocarbohydrazide intermediate. 2. Ensure the reaction mixture maintains a steady reflux. Use an appropriate heating mantle and monitor the internal temperature. 3. Switch to overhead mechanical stirring for scales larger than 1 L to ensure homogeneous mixing.
Formation of Dark, Intractable "Tar" 1. Excessively Strong Base/High Temperature: Very harsh conditions (e.g., >10N NaOH) or prolonged heating can lead to decomposition and polymerization pathways.[9] 2. Oxygen Contamination: While less common for this specific reaction, some heterocyclic syntheses are sensitive to air, leading to oxidative side products.1. Use the mildest effective basic conditions (e.g., K₂CO₃ in refluxing ethanol or 2-4N NaOH). Do not overheat unnecessarily. 2. While not strictly required, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice at scale to ensure reproducibility and minimize unknown side reactions.[11]
Guide 2: Work-up and Purification Problems
ProblemPossible CausesRecommended Solutions & Explanations
Product "Oils Out" During Crystallization 1. Presence of Impurities: Impurities disrupt the crystal lattice formation, causing the product to separate as a liquid phase (an oil).[13] 2. Supersaturation / Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth.1. Pre-purification: Perform a simple work-up first. Dissolve the crude solid in base (aq. NaHCO₃), wash with a non-polar organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, then re-acidify the aqueous layer to precipitate the product. 2. Slow Cooling Protocol: After dissolving the product in a minimum of hot solvent, allow it to cool slowly to room temperature, then transfer to a 4°C fridge, and finally to a freezer. Do not place the hot flask directly into an ice bath. 3. Induce Crystallization: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites. If available, add a single seed crystal of pure product.[13]
Severe Streaking on Silica TLC/Column 1. Strong Acid-Base Interaction: The triazole ring nitrogens are basic, and the carboxylic acid is acidic. Both moieties interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing and streaking.[12][13]1. Use a Basic Modifier: Add 1-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to the eluent. The amine base will preferentially bind to the acidic silanol sites, allowing your compound to elute more cleanly.[12] 2. Switch Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina. For many basic compounds, this provides significantly better peak shape.[13]
Emulsion Formation During Extraction 1. Vigorous Shaking: High shear forces can create stable emulsions, especially when fine particulates are present. 2. Surfactant-like Impurities: Byproducts can act as surfactants, stabilizing the oil-water interface.1. Gentle Inversion: Do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times. 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, helping to break the emulsion.[13]

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: General Synthesis and Work-up
  • Intermediate Formation: To a suspension of thiocarbohydrazide (1.0 eq) in ethanol, add ethyl 2-isothiocyanatoacetate (1.0 eq).

  • Stir the mixture at room temperature for 2-4 hours. The formation of a thick white precipitate of the intermediate is typically observed.

  • Cyclization: To the slurry, add a 4N aqueous solution of sodium hydroxide (2.5 eq) slowly.

  • Heat the mixture to reflux (approx. 85-95 °C) and maintain for 4-6 hours. Monitor reaction completion by LC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature and filter off any insoluble material. b. Transfer the filtrate to a beaker and cool in an ice bath. c. Slowly acidify the solution to pH 2-3 with concentrated HCl. A voluminous white precipitate should form. d. Stir the cold slurry for 30-60 minutes to ensure complete precipitation. e. Isolate the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. f. Dry the solid in a vacuum oven at 50-60 °C.

Diagram 1: Synthetic Pathway and Byproduct Formation

A DOT script illustrating the critical pH-dependent cyclization pathway.

G cluster_start Starting Materials A Thiocarbohydrazide B Glycine Derivative C Acylthiocarbohydrazide Intermediate D TARGET PRODUCT 2-(5-thioxo-1H-1,2,4-triazol- 4(5H)-yl)acetic acid C->D  Alkaline Conditions  (e.g., NaOH, reflux) E BYPRODUCT 1,3,4-Thiadiazole Isomer C->E  Acidic Conditions  (e.g., H₂SO₄, PPA) G decision decision action action good Pure Product bad bad start Crude Product Post-Workup d1 Purity > 85%? start->d1 action_cryst Attempt Crystallization (Water/Ethanol) d1->action_cryst Yes d2 Chromatography Needed. Run Silica TLC with DCM/MeOH/NH₃ d1->d2 No d_cryst Successful? action_cryst->d_cryst d3 Clean spot? Rf = 0.2-0.4 d2->d3 d_cryst->good Yes bad_oil See Protocol for Oiling Out d_cryst->bad_oil No (Oiled Out) action_silica Scale up to Column Chromatography (with NH₃ modifier) d3->action_silica Yes d4 Try HILIC Mode d3->d4 No (Streaking/ Stuck at baseline) action_silica->good action_hilic Follow HILIC Protocol d4->action_hilic action_hilic->good

Caption: Decision tree for purification strategy.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem.
  • Metwally, M. A., et al. (2014). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [URL: http://article.sapub.org/10.5923.j.chemistry.20140402.01.html]
  • Tashtoush, H. I., et al. (2021). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones. Jordan Journal of Chemistry (JJC), 16(2). [URL: https://jjc.yu.edu.jo/index.php/jjc/article/view/525]
  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1302. [URL: https://actachemscand.org/articles/15/151295.pdf]
  • BenchChem Technical Support Team. (2025). Overcoming Challenges in the Purification of Heterocyclic Compounds. BenchChem.
  • Metwally, M. A., et al. (2014). Thiocarbohydrazides: Synthesis and Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/271206152_Thiocarbohydrazides_Synthesis_and_Reactions]
  • Abbate, V., et al. (2020). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Molecules, 25(21), 5174. [URL: https://www.mdpi.com/1420-3049/25/21/5174]
  • Al-Ghorbani, M., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines. Molecules, 27(11), 3550. [URL: https://www.mdpi.com/1420-3049/27/11/3550]
  • Sagitova, E. A., et al. (2021). A Possible Pathway for the Reaction of Thiosemicarbazide with Carboxylic Acids in the Presence of PPE. ResearchGate. [URL: https://www.researchgate.net/publication/354101967_A_possible_pathway_for_the_reaction_of_thiosemicarbazide_with_carboxylic_acids_in_the_presence_of_PPE]
  • Aljamali, N. M. (2015). Reaction of Semi or Thiosemicabazide with carboxylic acids. Mechanism. ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-of-Semi-or-Thiosemicabazide-with-carboxylic-acids-Mechanism-2-4_fig2_282312015]
  • Al-Amiery, A. A. (2012). Synthesis and biological studies of mono, Bis 1,3,4- thiadiazole-2-amino derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. [URL: Not available]
  • Li, Y., et al. (2017). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Journal of BUON, 22(3), 756-761. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5536233/]
  • Zhao, L., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3031-3037. [URL: https://pubmed.ncbi.nlm.nih.gov/20886519/]
  • BenchChem Technical Support Team. (2025). Identifying and Minimizing Byproducts in Thiosemicarbazide Cyclization Reactions. BenchChem.
  • Smolecule. (n.d.). 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione. [URL: https://www.smolecule.com/4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione.html]
  • D’Hooghe, M., et al. (2024). 2 H -Thiazolo[4,5- d ]t[11][12][16]riazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc03874f]

  • Meini, S., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Antibiotics, 9(4), 143. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7235889/]
  • Sagitova, E. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Pharmaceuticals, 14(9), 856. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472480/]
  • Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H--[11][12][17]triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265. [URL: https://www.semanticscholar.org/paper/Synthesis-and-evaluation-of-4-amino-5-phenyl-4H-%5B-Sahoo-Sharma/b0e5c94297a7e8e50b9e8e2d84d62157a905a5a1]

  • Katritzky, A. R., & Pozharskii, A. F. (2011). Progress In Heterocyclic Chemistry Volume 23. Elsevier. [URL: https://www.utn.ac.ir/uploads/3/2020/Bahman/Katritzky_A.R.,_Ramsden_C.A.,_Scriven_E.F.V.,_Taylor_R.J.K._Progress_in_Heterocyclic_Chemistry,_Vol._23_2011.pdf]
  • Abacı, S., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. Marmara Pharmaceutical Journal, 17, 181-186. [URL: https://www.researchgate.
  • Liu, J.-Q., et al. (2018). Synthesis of 1,2,4 triazole compounds. ISRES. [URL: https://www.isres.org/synthesis-of-1,2,4-triazole-compounds-a-review.html]
  • Reddit Chempros. (2023). Purification of strong polar and basic compounds. [URL: https://www.reddit.com/r/Chempros/comments/105t0h9/purification_of_strong_polar_and_basic_compounds/]
  • Science Topic. (n.d.). HETEROCYCLIC COMPOUNDS SYNTHESIS. [URL: https://www.researchgate.net/topic/Heterocyclic-Compounds-Synthesis]
  • Kaminskienė, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their investigation. Acta Poloniae Pharmaceutica, 64(3), 219-226. [URL: http://www.ptfarm.pl/pub/File/Acta_Poloniae/2007/3/219-226.pdf]
  • Scribd. (n.d.). Thiosemicarbazide Chemistry Review. [URL: https://www.scribd.com/document/373979507/Thiosemicarbazide-Chemistry-Review]
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [URL: https://www.biotage.
  • DergiPark. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. [URL: https://dergipark.org.tr/en/download/article-file/49372]
  • ResearchGate. (n.d.). Synthesis of 5-substitued-4-amino-1,2,4-triazole-3-thioesters. [URL: https://www.researchgate.net/figure/Synthesis-of-5-substitued-4-amino-1-2-4-triazole-3-thioesters_fig1_236149400]
  • BenchChem. (n.d.). Synthesis of 1,2,4-Triazol-5-one Derivatives: Application Notes and Protocols.
  • Malinka, V. V., et al. (2004). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. Acta Poloniae Pharmaceutica, 61(5), 391-394. [URL: http://www.ptfarm.pl/pub/File/Acta_Poloniae/2004/5/391-394.pdf]
  • Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(19), 6289. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573516/]
  • Scientific Research Publishing. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. SCIRP. [URL: https://www.scirp.
  • PubMed. (2004). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. Dalton Transactions, (15), 2335-2341. [URL: https://pubmed.ncbi.nlm.nih.gov/15280963/]
  • ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. [URL: https://www.researchgate.net/figure/Reaction-scope-of-cyclization-of-the-thiosemicarbazideAll-the-reaction-were-carried-out_fig2_336140508]
  • BLDpharm. (n.d.). This compound. [URL: https://www.bldpharm.com/products/61336-27-4.html]
  • ResearchGate. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [URL: https://www.researchgate.
  • Boyer Research. (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube. [URL: https://www.youtube.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Heterocyclic Compounds. [URL: https://www.ijirset.com/upload/2017/icrtet/3_CE011.pdf]
  • AccelaChem. (n.d.). 61336-27-4,this compound. [URL: https://www.accelachem.com/product/AC-21957/]
  • Scientific Research Publishing. (2014). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SCIRP. [URL: https://www.scirp.

Sources

Technical Support Center: 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (CAS No. 61336-27-4). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth information on the proper storage, handling, and troubleshooting for experiments involving this compound. Our goal is to ensure your safety and the integrity of your research.

Chemical and Physical Properties

A foundational understanding of the compound's properties is critical for its effective use.

PropertyValueSource
Molecular Formula C4H5N3O2S
Molecular Weight 159.17 g/mol
Appearance Solid (likely a powder)
Purity Varies by supplier; consult the Certificate of Analysis.

Safety First: Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. Strict adherence to safety protocols is mandatory.

GHS Hazard Statements:

  • H301: Toxic if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H410: Very toxic to aquatic life with long-lasting effects.

Mandatory Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.

  • Lab Coat: A full-sleeved lab coat must be worn to protect from skin contact.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust.

Storage and Handling: Maintaining Compound Integrity

Proper storage and handling are crucial for preserving the stability and purity of this compound.

Storage Conditions
  • Temperature: Store in a cool, dry, and well-ventilated area. The recommended storage temperature may be specified on the product label. Some suppliers recommend refrigeration to maintain product quality.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.

Handling Procedures
  • Work Area: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Dispensing: When weighing or transferring the powder, avoid generating dust. Use appropriate tools (e.g., spatulas) and handle gently.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Troubleshooting Guide and FAQs

This section addresses common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: My compound won't fully dissolve. What should I do?

A1: First, verify the solvent and concentration you are using against known solubility data if available. If the compound is still not dissolving:

  • Gentle Warming: Cautiously warm the solution. Be aware that excessive heat may cause degradation.

  • Sonication: Use a sonicator to aid in dissolution.

  • Solvent System: Consider using a co-solvent system. For example, if your primary solvent is aqueous, adding a small amount of a polar organic solvent like DMSO or DMF might improve solubility. Always check for solvent compatibility with your experimental setup.

Q2: The solid material has changed color or appears clumpy. Is it still usable?

A2: A change in color or texture may indicate degradation or moisture absorption.

  • Moisture: Clumping is a common sign of water absorption. If the compound is only clumpy, it might still be usable, but it's best to dry it under a vacuum.

  • Degradation: A significant color change could signify chemical decomposition. It is highly recommended to use a fresh, unopened container of the compound if you suspect degradation. You can also consider analytical techniques like NMR or LC-MS to assess the purity of the suspect material.

Q3: How should I properly dispose of waste containing this compound?

A3: Due to its toxicity and environmental hazards, all waste containing this compound must be disposed of as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., weighing paper, gloves, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled hazardous waste container. Do not pour it down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, follow these steps immediately.

Spill_Cleanup start Spill Occurs evacuate Evacuate Immediate Area start->evacuate Alert others ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Cover with absorbent material) ppe->contain collect Carefully Collect Material (Avoid generating dust) contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end Cleanup Complete dispose->end

Caption: Decision workflow for handling a chemical spill.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocols

Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Pre-Weighing: Tare a clean, dry vial on an analytical balance.

  • Dispensing: In a chemical fume hood, carefully weigh the desired amount of the compound into the tared vial.

  • Solvent Addition: Add the appropriate solvent to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.

References

  • Sigma-Aldrich Inc. (2025). SAFETY DATA SHEET for this compound.
  • ChemicalBook. (n.d.). *this compound Product

Technical Support Center: Byproduct Identification in the Synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and characterization of process-related impurities and byproducts. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are its key intermediates?

The most common and direct synthesis involves a two-step process. The first step is the formation of a thiocarbohydrazide derivative, which is then cyclized to form the 1,2,4-triazole ring.

  • Step 1: Intermediate Formation: The synthesis typically starts with the reaction of thiocarbohydrazide with a dicarboxylic acid or its derivative, such as malonic acid or diethyl malonate. This forms an N-substituted thiocarbohydrazide intermediate.

  • Step 2: Cyclization: The intermediate is then cyclized under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) to yield the desired 4-amino-3,5-disubstituted-1,2,4-triazole. Subsequent reaction with an appropriate reagent introduces the acetic acid moiety to the N4 position.

A more direct, one-pot approach involves the reaction of thiocarbohydrazide with chloroacetic acid and another reagent to form the ring and the side chain concurrently, though this can sometimes lead to more complex byproduct profiles.[1]

Q2: My reaction yield is low and TLC/LC analysis shows a complex mixture of products. What are the most likely byproducts?

Low yields and multiple products are common challenges stemming from the polyfunctional nature of the precursors like thiosemicarbazide and thiocarbohydrazide.[2] The primary byproducts often fall into three categories:

  • Positional Isomers: Alkylation or acylation of the triazole ring can occur at different nitrogen atoms (N1, N2, or the desired N4), leading to isomers that are often difficult to separate.[3]

  • Alternative Cyclization Products: The reactive intermediates can undergo different cyclization pathways, especially under harsh conditions, leading to other heterocyclic systems like 1,3,4-thiadiazoles or thiadiazines.[2][4][5]

  • Unreacted Starting Materials and Intermediates: Incomplete reactions will leave starting materials like thiocarbohydrazide or key intermediates in the final mixture.

Q3: How can I analytically distinguish the desired N4-substituted product from the N1 or N2-isomers?

Distinguishing between N-substituted isomers is critical and can be reliably achieved using a combination of spectroscopic and chromatographic techniques.

  • NMR Spectroscopy: This is the most definitive method. In the desired N4-substituted isomer, the two protons on the triazole ring are chemically equivalent and will appear as a single, sharp singlet in the 1H NMR spectrum. In contrast, for an N1-substituted isomer, the ring protons are in different chemical environments, resulting in two distinct signals.[3]

  • HPLC Analysis: A well-developed High-Performance Liquid Chromatography (HPLC) method, typically using a C18 column, can effectively separate the isomers, which will present as distinct peaks.[6][7]

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry will show multiple peaks with the identical mass-to-charge ratio (m/z), confirming their isomeric nature.[3]

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific experimental issues, providing potential causes and actionable solutions.

Problem 1: Presence of Unreacted Starting Materials
  • Symptom: HPLC or LC-MS analysis shows peaks corresponding to the molecular weights of thiocarbohydrazide, chloroacetic acid, or other initial reagents.

  • Causality: This issue points to an incomplete reaction. The activation energy for the cyclization or substitution step may not have been overcome, or the reagents may not have been present in the correct stoichiometric ratios.

  • Troubleshooting Steps:

    • Reaction Monitoring: Implement rigorous in-process monitoring using TLC or rapid HPLC injections to track the consumption of starting materials.

    • Optimize Conditions: Gradually increase the reaction temperature or prolong the reaction time. Screen different bases (e.g., KOH, NaOH, Na2CO3) as the choice of base can significantly influence reaction rates.[8]

    • Stoichiometry Check: Re-verify the molar ratios of your reactants. Ensure that the limiting reagent is appropriate for the reaction design.

Problem 2: Formation of Alternative Heterocyclic Byproducts
  • Symptom: LC-MS analysis reveals products with unexpected molecular weights, suggesting a different molecular formula than the target compound.

  • Causality: Thiocarbohydrazide and its derivatives are versatile precursors for various heterocyclic systems.[9][10] For instance, reaction with carbon disulfide or similar reagents can lead to the formation of 1,3,4-thiadiazole rings instead of the desired 1,2,4-triazole.[4][11]

  • Troubleshooting Workflow: The following workflow outlines the logical steps for identifying an unknown heterocyclic byproduct.

G cluster_0 Byproduct Identification Workflow A Unexpected Peak in LC-MS B Determine Molecular Weight (MS) & Formula (HRMS) A->B C Hypothesize Plausible Structures (e.g., Thiadiazole, Isomers) B->C D Acquire MS/MS Fragmentation Data C->D E Isolate Byproduct via Preparative HPLC C->E G Compare Fragmentation & NMR Data with Hypothesized Structures D->G F Characterize via NMR (1H, 13C, HSQC) E->F F->G H Structure Confirmed G->H G Start Thiocarbohydrazide + Chloroacetic Acid Derivative Intermediate Acyclic Intermediate Start->Intermediate Step 1: Condensation Product Desired Product 2-(5-thioxo-1H-1,2,4-triazol- 4(5H)-yl)acetic acid Intermediate->Product Step 2: Cyclization (Desired Pathway) Isomer1 Isomeric Byproduct N1-substituted isomer Intermediate->Isomer1 Non-regioselective alkylation Thiadiazole Alternative Cyclization 1,3,4-Thiadiazole derivative Intermediate->Thiadiazole Alternative Ring Closure Hydrolysis Hydrolysis 4-Amino-1,2,4-triazole-5-thione Product:f0->Hydrolysis:f0 Degradation (e.g., strong acid/base)

Caption: Synthetic pathway and potential byproduct formation routes.

Table 2: Summary of Potential Byproducts

Compound NameStructureMolecular FormulaMonoisotopic MassIdentification Notes
Target Product This compoundC4H5N3O2S159.01The desired product. [12][13]
Isomeric Byproduct 2-(5-thioxo-1H-1,2,4-triazol-1(5H)-yl)acetic acidC4H5N3O2S159.01Same mass as the target. Differentiated by NMR and HPLC retention time. [3]
Decarboxylation Product 4-Methyl-1H-1,2,4-triazole-5(4H)-thioneC3H5N3S115.02Loss of CO2 from the main product under harsh thermal conditions.
Hydrolysis Product 4-Amino-1H-1,2,4-triazole-5(4H)-thioneC2H4N4S116.02Cleavage of the acetic acid side chain. Can be a byproduct if sensitive functional groups are hydrolyzed. [8]
Thiadiazole Byproduct 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetic acidC4H5N3O2S2191.98Result of an alternative cyclization pathway.

References

  • BenchChem. (n.d.). Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 1,2,4-Triazole Derivatives.
  • HELIX Chromatography. (2026). HPLC Methods for analysis of 1,2,4-triazole.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry.
  • ResearchGate. (n.d.). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods.
  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1302.
  • Jordan Journal of Chemistry. (n.d.). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines.
  • ResearchGate. (n.d.). Thiocarbohydrazides: Synthesis and Reactions.
  • Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions.
  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
  • ResearchGate. (n.d.). Scheme 2. Synthesis and reactions of thiocarbohydrazone derivative.
  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles.
  • Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS.
  • BLDpharm. (n.d.). This compound.
  • SpringerLink. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • ChemicalBook. (n.d.). This compound Product Description.
  • BenchChem. (n.d.). byproduct identification in 2-(4H-1,2,4-triazol-4-yl)acetic acid synthesis.
  • PubChem. (n.d.). 1,2,4-Triazole-1-acetic acid.
  • ResearchGate. (n.d.). Thiosemicarbazides: Synthesis and reactions.
  • JournalAgent. (n.d.). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES.
  • PubChem. (n.d.). Thiosemicarbazide.
  • IOP Conference Series: Materials Science and Engineering. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).
  • SynHet. (n.d.). 2-((5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid.
  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.
  • Scientific Research Publishing. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • International Journal of Trend in Scientific Research and Development. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives.
  • ResearchGate. (n.d.). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives.
  • ResearchGate. (n.d.). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents.
  • Marmara Pharmaceutical Journal. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.

Sources

Technical Support Center: Reaction Condition Optimization for 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this and related 1,2,4-triazole-3-thione derivatives. Our goal is to empower you with the scientific understanding to optimize your reaction conditions for higher yields and purity.

Introduction to the Synthesis

The synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry, is typically achieved through the cyclization of a thiosemicarbazide derivative.[1] The most common route involves the reaction of a dicarboxylic acid or its derivative with thiocarbohydrazide, followed by an intramolecular cyclization. The reaction medium's pH is a critical factor, with alkaline conditions favoring the formation of the desired 1,2,4-triazole-3-thione.[2]

Below, we present a representative reaction scheme and a detailed, optimized experimental protocol. This protocol will serve as the baseline for our troubleshooting guide and FAQs.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Thiocarbohydrazide Thiocarbohydrazide Acylthiosemicarbazide Acylthiosemicarbazide Intermediate Thiocarbohydrazide->Acylthiosemicarbazide + Maleic Anhydride (Initial Reaction) Maleic_Anhydride Maleic Anhydride Product This compound Acylthiosemicarbazide->Product Intramolecular Cyclization (Alkaline Conditions, e.g., NaOH)

Caption: General reaction pathway for the synthesis of the target compound.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Thiocarbohydrazide

  • Maleic anhydride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Formation of the Acylthiosemicarbazide Intermediate:

    • In a round-bottom flask, dissolve thiocarbohydrazide (1 equivalent) in a minimal amount of warm ethanol.

    • In a separate beaker, dissolve maleic anhydride (1 equivalent) in ethanol.

    • Slowly add the maleic anhydride solution to the thiocarbohydrazide solution with constant stirring.

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.

  • Intramolecular Cyclization:

    • To the reaction mixture, add a 10% aqueous solution of sodium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.

    • Filter the precipitate, wash with cold deionized water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect pH during cyclization: Acidic or neutral conditions may favor the formation of 1,3,4-thiadiazole isomers or prevent cyclization.[2] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Decomposition of starting materials or product: Prolonged heating at high temperatures can lead to degradation. 4. Low purity of starting materials: Impurities in thiocarbohydrazide or maleic anhydride can interfere with the reaction.1. Ensure alkaline conditions: Use a sufficient excess of a base like NaOH or KOH during the cyclization step. Monitor the pH to maintain it above 10. 2. Optimize reaction parameters: Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. Consider a slight increase in temperature, but not exceeding 100°C to avoid degradation. 3. Monitor reaction progress: Use TLC to determine the optimal reaction time and avoid prolonged heating after completion. 4. Use high-purity reagents: Ensure the purity of your starting materials through appropriate characterization or by using reagents from a reliable supplier.
Formation of an Insoluble Precipitate During Initial Reaction The acylthiosemicarbazide intermediate may have low solubility in the reaction solvent.This is often expected. Proceed with the addition of the alkaline solution for the cyclization step. The intermediate will likely dissolve under basic conditions. If it remains insoluble, consider using a co-solvent like DMF.
Product is a Mixture of Isomers (1,2,4-triazole and 1,3,4-thiadiazole) The cyclization was not performed under sufficiently alkaline conditions. Acidic traces can catalyze the formation of the 1,3,4-thiadiazole isomer.[2]Strictly maintain alkaline conditions: Use a stronger base or a higher concentration of the base. Ensure all glassware is free of acidic residues. The 1,3,4-thiadiazole is a common byproduct in acidic media.[2]
Difficulty in Product Purification/Oily Product 1. Presence of unreacted starting materials or byproducts. 2. Formation of polymeric materials: This can occur under harsh basic conditions or with prolonged heating.[2]1. Optimize workup: Ensure complete precipitation by adjusting the pH carefully. Wash the crude product thoroughly with cold water to remove any inorganic salts. 2. Recrystallization: Use a suitable solvent system for recrystallization. An ethanol/water or acetic acid/water mixture is often effective. If the product remains oily, try trituration with a non-polar solvent like diethyl ether or hexane to induce solidification.
Reaction Stalls (Incomplete Conversion) 1. Insufficient base: The base may be consumed by side reactions or is not strong enough to drive the cyclization to completion. 2. Poor solubility of the intermediate: The acylthiosemicarbazide may not be sufficiently soluble for the reaction to proceed efficiently.1. Add more base: Carefully add more of the alkaline solution and continue to monitor the reaction. 2. Change solvent: Consider using a higher boiling point solvent or a co-solvent like DMF or DMSO to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the role of the alkaline medium in the cyclization step?

A1: The alkaline medium, typically an aqueous solution of sodium hydroxide or potassium hydroxide, plays a crucial role in deprotonating the amide nitrogen of the acylthiosemicarbazide intermediate. This deprotonation increases the nucleophilicity of the nitrogen, facilitating the intramolecular attack on the thiocarbonyl carbon, which leads to the formation of the 1,2,4-triazole ring.[3][4] Acidic conditions, in contrast, favor the formation of the 1,3,4-thiadiazole ring system.[2]

Q2: Can I use a different dicarboxylic acid or anhydride?

A2: Yes, this synthetic route is versatile and can be adapted for other dicarboxylic acids or their anhydrides to produce a variety of 3-carboxyalkyl-4-amino-1,2,4-triazole-5-thiones. The reaction conditions may need to be re-optimized for different starting materials.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediate, and product. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Thiocarbohydrazide is toxic. Handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, and work in a well-ventilated fume hood.[5]

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.

  • Organic solvents are flammable. Keep them away from ignition sources.

Q5: What is the expected tautomeric form of the product?

A5: The product, this compound, can exist in thione-thiol tautomeric forms. In the solid state, it predominantly exists in the thione form. In solution, an equilibrium between the two forms may exist, which can be influenced by the solvent. Spectroscopic analysis, such as 1H NMR, can help to elucidate the predominant tautomer in solution.

tautomerism Thione Thione Form (predominant in solid state) Thiol Thiol Form Thione->Thiol Tautomerization (in solution)

Caption: Thione-thiol tautomerism of the product.

References

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. MDPI. [Link]

  • Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. National Institutes of Health. [Link]

  • Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]

  • Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. SciSpace. [Link]

  • Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. National Institutes of Health. [Link]

  • The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). ResearchGate. [Link]

  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Physics: Conference Series. [Link]

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. [Link]

  • Use of Thiocarbohydrazide in the Production of New Sulphur-containing Heterocycles as Antimicrobial Ingredients. Moroccan Journal of Chemistry. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. [Link]

  • Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. National Institutes of Health. [Link]

  • Thiocarbohydrazide. Wikipedia. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid and Other Triazole Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,4-Triazole Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with the 1,2,4-triazole nucleus standing out as a "privileged scaffold." This five-membered ring system, containing three nitrogen atoms, is a cornerstone in the development of a vast array of therapeutic agents.[1][2] The unique structural and electronic properties of the triazole ring—including its chemical stability, capacity for hydrogen bonding, and dipole character—allow for potent interactions with a multitude of biological targets. This versatility has led to the development of 1,2,4-triazole derivatives with a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4]

This guide provides an in-depth comparative analysis of a specific derivative, 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid , against other notable triazole-based compounds. We will delve into its synthesis, explore its biological potential, and contextualize its performance with supporting experimental data, offering a critical resource for researchers engaged in drug discovery and development.

Profilin g this compound

The subject of our focus, this compound (TTAA), is a derivative characterized by two key functional groups: a thione (C=S) group at the 5-position and an acetic acid moiety attached to the nitrogen at the 4-position. These features distinguish it from many well-known triazole drugs and are hypothesized to confer a unique biological activity profile.

Caption: Chemical structure of this compound (TTAA).

Synthesis Pathway

The synthesis of TTAA and related structures typically follows a logical, multi-step pathway beginning with the formation of the core triazole-thione ring. A common and effective method involves the cyclization of a thiocarbohydrazide intermediate.

synthesis_workflow start Starting Materials: Thiocarbohydrazide + Acetic Acid Derivative step1 Step 1: Fusion/Reflux Formation of Acylthiocarbohydrazide Intermediate start->step1 Heat step2 Step 2: Base-Catalyzed Cyclization e.g., Aqueous KOH or NaOH Formation of 4-amino-5-thioxo-1,2,4-triazole step1->step2 Intramolecular Dehydration step3 Step 3: N-Alkylation Reaction with Sodium Chloroacetate in Ethanolic NaOH step2->step3 Nucleophilic Substitution product Final Product: This compound step3->product

Caption: Generalized workflow for the synthesis of TTAA.

This pathway is robust and leverages fundamental organic chemistry principles. The initial fusion reaction creates an acylthiocarbohydrazide.[5] The subsequent addition of a strong base (e.g., KOH) is critical; it catalyzes an intramolecular cyclization via dehydration to yield the stable 4-amino-1,2,4-triazole-3-thione ring system.[6] The final step, an N-alkylation, specifically targets the N4 nitrogen due to its nucleophilicity, using sodium chloroacetate to introduce the acetic acid side chain.[7] This regioselectivity is a key advantage for generating the desired isomer.

Comparative Analysis: TTAA vs. Other Triazole Derivatives

The true potential of a novel compound is best understood through comparison. Here, we evaluate TTAA against established and emerging triazole derivatives across key biological activities.

Antifungal Activity

The 1,2,4-triazole scaffold is most famous for its potent antifungal agents, such as fluconazole and itraconazole. These drugs act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.

antifungal_mechanism cluster_pathway Ergosterol Biosynthesis Pathway Triazole Azole Antifungal (e.g., Fluconazole) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Triazole->CYP51 Inhibits Ergosterol Ergosterol (Fungal Cell Membrane Component) CYP51->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Disrupted Fungal Cell Membrane Ergosterol->Membrane Essential for

Caption: Mechanism of action for common azole antifungal drugs.

While TTAA shares the triazole core, its structural features—the N4-acetic acid and C5-thione groups—differ significantly from clinical azoles, which typically feature an N1-substitution and specific halogenated phenyl groups essential for binding to the CYP51 active site. This suggests TTAA may have a different mechanism of action or a modified binding affinity for CYP51. Research on 5-thioxo-1,2,4-triazole derivatives has shown antifungal activity, though often less potent than clinical standards against common strains like Candida albicans.[7][9] However, their unique structure could be advantageous against resistant fungal strains where target-site mutations affect the binding of traditional azoles.

Table 1: Comparative In Vitro Antifungal Activity (MIC µg/mL)

Compound/DerivativeCandida albicansAspergillus fumigatusCryptococcus neoformansReference(s)
Fluconazole (Reference)0.25 - 4>640.125 - 16[10]
Itraconazole (Reference)0.03 - 10.125 - 20.06 - 1[10]
Voriconazole (Reference)0.03 - 0.50.25 - 10.03 - 0.25[10]
5-thioxo-triazole derivatives Moderate ActivityVariableVariable[7][9]
Novel Piperazine Triazoles 0.0625 - 0.251 - 20.25[8][10]

Note: Specific MIC values for TTAA are not widely published and require dedicated experimental validation. "Moderate Activity" is a qualitative summary from studies on structurally similar compounds.

Antibacterial Activity

While less renowned than their antifungal effects, many 1,2,4-triazole derivatives exhibit significant antibacterial properties. The 5-thioxo-1,2,4-triazole scaffold, in particular, is a recurring motif in compounds active against bacteria, especially Gram-positive strains.[11][12]

Studies on various 4,5-disubstituted-1,2,4-triazole-3-thiones have demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis.[7] The introduction of an acetic acid group at the N4 position, as in TTAA, may enhance the compound's hydrophilic character, potentially improving its ability to penetrate bacterial cell walls or interact with different cellular targets compared to more lipophilic derivatives. For instance, adamantyl-substituted N1-acetic acid derivatives of 5-thioxo-1,2,4-triazoles showed good activity against B. subtilis.[7] This suggests that the core structure of TTAA is conducive to antibacterial action.

Table 2: Comparative In Vitro Antibacterial Activity (MIC µg/mL)

Compound/DerivativeS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Reference(s)
Streptomycin (Reference)~1-8~0.5-4~4-16~8-32[11]
Ampicillin (Reference)~0.25-2~0.125-1~4-16>128[13]
4-benzylideneamino-triazole-3-thiol Strong ActivityNot ReportedInactiveNot Reported[11]
Adamantyl-triazolin-thiones (N1-acetic acid) ModerateGoodWeak/InactiveWeak/Inactive[7]
Thienyl-triazole derivatives GoodGoodWeak/InactiveWeak/Inactive[9]

Note: The data highlights a trend where 5-thioxo-triazole derivatives are often more effective against Gram-positive than Gram-negative bacteria. The specific activity of TTAA would need to be determined experimentally.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided for the synthesis of TTAA analogues and their antimicrobial evaluation.

Protocol 1: Synthesis of 4-Amino-3-substituted-1H-1,2,4-triazole-5(4H)-thione

This protocol describes the crucial cyclization step to form the triazole-thione core.

  • Reaction Setup: In a 100 mL round-bottom flask, combine the appropriate acylthiocarbohydrazide (10 mmol) with a 10% aqueous solution of potassium hydroxide (30 mL).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours. Rationale: Heating in a basic solution provides the activation energy for the intramolecular nucleophilic attack and subsequent dehydration needed for ring closure.

  • Neutralization & Precipitation: After cooling the reaction mixture to room temperature, transfer it to a beaker placed in an ice bath. Carefully acidify the solution to pH 4-5 by dropwise addition of concentrated hydrochloric acid. Rationale: Acidification protonates the triazole, reducing its solubility in the aqueous medium and causing the product to precipitate out.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product thoroughly with cold distilled water to remove any residual salts. Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 4-amino-triazole-thione derivative.

  • Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H-NMR, and mass spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

mic_workflow start Prepare Stock Solution of Test Compound (in DMSO) step1 Perform 2-Fold Serial Dilutions in a 96-well Microplate (e.g., 256 to 0.5 µg/mL) start->step1 step2 Inoculate Each Well with Standardized Microbial Suspension (e.g., 5 x 10⁵ CFU/mL) step1->step2 step4 Incubate Plates (37°C for 24h for bacteria; 28-35°C for 48h for fungi) step1->step4 step3 Include Controls: Positive (Microbe, No Drug) Negative (Broth, No Microbe) Standard Drug (e.g., Ampicillin) step2->step3 Concurrent Setup step3->step4 end Determine MIC: Lowest concentration with no visible microbial growth step4->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Preparation: Prepare a stock solution of the test compound (e.g., TTAA) in dimethyl sulfoxide (DMSO). Prepare a standardized inoculum of the target microorganism (e.g., S. aureus ATCC 25923) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound's stock solution with the broth to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard drug control (e.g., ampicillin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[14]

Conclusion and Future Directions

This compound represents an intriguing branch of the vast 1,2,4-triazole family. While it diverges structurally from clinically established azole antifungals, its core 5-thioxo-triazole scaffold is strongly associated with promising antibacterial activity, particularly against Gram-positive pathogens. The presence of the N4-acetic acid moiety offers a potential avenue for enhancing solubility and exploring novel interactions with biological targets.

This guide underscores that while TTAA may not supplant broad-spectrum antifungals like voriconazole, its true value may lie in the development of novel antibacterial agents. Future research should focus on extensive experimental validation of its antimicrobial spectrum, including activity against multidrug-resistant strains. Further derivatization of the acetic acid group could also yield prodrugs with improved pharmacokinetic profiles or lead to compounds with entirely new therapeutic applications, such as anti-inflammatory or anticancer agents.[7] The exploration of this and related scaffolds continues to be a fertile ground for innovation in medicinal chemistry.

References

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Egyptian Journal of Chemistry.
  • Song, D., et al. (n.d.). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules.
  • Jadhav, S., et al. (n.d.).
  • Kamal, A., et al. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). Molecules.
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). Drug Design, Development and Therapy.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
  • Comparative study of the biological activity of different triazole deriv
  • Comparative analysis of 1,2,3-triazole versus 1,2,4-triazole bioactivity. (2025). BenchChem.
  • Biological Potentials of Biological Active Triazole Derivatives. (n.d.). Organic Chemistry: Current Research.
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Journal of the Iranian Chemical Society.
  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ScienceRise: Pharmaceutical Science.
  • Synthesis and Antimicrobial Action of 1,2,4-Triazole Derivatives Containing Theophylline and 1,3,4-Thiadiazole Fragments. (n.d.). Scientia Pharmaceutica.
  • Gençer, N., et al. (2006). Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids, 2-[3-(1-adamantyl)
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Tmušić, N., et al. (n.d.). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity.
  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. (2025). Infectious Disorders - Drug Targets.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). Molecules.
  • Synthesis and Biological Activity of Some 3-[(4-Amino-5-thioxo- 1,2,4-triazol-3-yl)methyl]benzothiazol-2(3H)-one Derivatives. (2013). Asian Journal of Chemistry.
  • 2-(5-THIOXO-1H-1,2,4-TRIAZOL-4(5H)-YL)
  • 2-(2-(((3-(4-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid. (2024). Smolecule.
  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). Molecules.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Journal of Heterocyclic Chemistry.
  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[11][15]triazolo[1,5-a]pyrimidines bearing amino acid moiety. (2021). RSC Advances.

  • Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. (2008). Acta Poloniae Pharmaceutica.

Sources

A Comparative Guide to Corrosion Inhibitors: 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid vs. Benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Metallic Corrosion

The electrochemical degradation of metals, or corrosion, represents a persistent and costly challenge across nearly every industrial sector. From infrastructure and transportation to electronics and energy, the relentless return of metals to their more stable oxide states compromises structural integrity, reduces operational efficiency, and poses significant safety risks. The development and application of corrosion inhibitors—chemical compounds that, when added to an environment, significantly decrease the rate of corrosion—are central to modern materials protection strategies.

Among the most effective classes of corrosion inhibitors are heterocyclic organic molecules containing nitrogen, sulfur, and oxygen atoms. These heteroatoms act as adsorption centers, facilitating the formation of a protective film on the metal surface. For decades, Benzotriazole (BTA) has been the benchmark inhibitor, particularly for copper and its alloys, valued for its ability to form a robust, passivating film.

However, the quest for novel inhibitors with enhanced performance, broader applicability, and improved environmental profiles is perpetual. This guide provides a detailed technical comparison between the industry-standard BTA and a promising alternative from the triazole family: 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (TTAA) . While direct, peer-reviewed comparative data for TTAA is emerging, this guide synthesizes experimental results from closely related 1,2,4-triazole-3-thiol derivatives to provide a scientifically grounded performance forecast for TTAA against the established BTA.

This document is intended for researchers, materials scientists, and chemical engineers engaged in the development and evaluation of corrosion mitigation technologies.

Comparative Performance Analysis: A Data-Driven Assessment

The efficacy of a corrosion inhibitor is quantified through various electrochemical and gravimetric techniques. Key metrics include Inhibition Efficiency (IE), which represents the percentage reduction in corrosion rate, corrosion current density (i_corr), and polarization resistance (R_p). Lower i_corr and higher R_p values signify better protection.

The following tables summarize experimental data for BTA and representative 1,2,4-triazole-3-thiol derivatives, which serve as a proxy for TTAA's expected performance, particularly on mild steel in acidic environments.

Table 1: Corrosion Inhibition Performance on Mild Steel in Acidic Media

InhibitorMetalCorrosive MediumConcentrationMethodInhibition Efficiency (IE%)Reference(s)
Benzotriazole (BTA) Mild Steel0.1 N H₂SO₄Not specifiedVarious~94%[1]
Benzotriazole Derivative (HBTA) Mild Steel0.5 M H₂SO₄Not specifiedVarious>95%[2]
Proxy for TTAA (EMTP) *Mild Steel1 M HClHighGravimetric97%[3]
Proxy for TTAA (MPDTT) **Mild Steel1 M HCl0.5 mMWeight Loss96.1%[2]
Proxy for TTAA (PTT) ***Mild Steel0.5 M H₂SO₄0.5 mMEIS/PDP91.6%[4]

Note: Data for TTAA is based on closely related 1,2,4-triazole-3-thiol derivatives due to a lack of direct published studies on TTAA itself. EMTP: 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone *MPDTT: 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione **PTT: 5-(Phenyl)-4H-1,2,4-triazole-3-thiol

Table 2: Corrosion Inhibition Performance on Copper and its Alloys

InhibitorMetalCorrosive MediumConcentrationMethodInhibition Efficiency (IE%)Reference(s)
Benzotriazole (BTA) Copper10% H₂SO₄ (deoxygenated)Not specifiedNot specified95%[5]
Benzotriazole (BTA) Brass0.12 g/L Acetic Acid0.12 g/LNot specified99%[6]
Benzotriazole (BTA) Brass0.12 g/L NaCl0.12 g/LNot specified90%[6]
Proxy for TTAA (TCA) ****Copper on ITONaCl solutionNot specifiedCVEffective protection observed[7]

***TCA: 1,2,4-triazole-3-carboxylic acid

Analysis: The compiled data indicates that 1,2,4-triazole derivatives, and by extension TTAA, are highly effective corrosion inhibitors for mild steel in acidic media, achieving inhibition efficiencies upwards of 97%[3]. This performance is comparable to, and in some cases may exceed, that of BTA and its derivatives under similar conditions[1][2]. While BTA is renowned for its exceptional protection of copper, the data on TTAA analogues suggests they are also effective on copper surfaces[7]. The multifunctional nature of the TTAA molecule, possessing a triazole ring, a thione group, and a carboxylic acid group, likely contributes to its strong adsorption and high inhibition efficiency on ferrous metals.

Mechanism of Inhibition: A Molecular Perspective

The efficacy of these inhibitors stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. The specific molecular interactions, however, differ significantly.

Benzotriazole (BTA): The Polymeric Shield

BTA's primary mechanism, especially on copper, involves the formation of a stable, polymeric complex. The nitrogen atoms in the triazole ring donate lone pair electrons to vacant d-orbitals of copper atoms on the surface. This leads to the formation of a [Cu(I)BTA] complex film that is insoluble and acts as a physical barrier to both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.

BTA_Mechanism Cu_surface Cu atoms Complex [Cu(I)BTA]n Polymeric Film Cu_surface->Complex Complexation (Chemisorption) BTA Benzotriazole (BTA) (C₆H₅N₃) BTA->Cu_surface Adsorption via N atoms Complex->Complex Polymerization TTAA_Mechanism cluster_groups Active Adsorption Centers TTAA TTAA Molecule N_atoms Triazole N-atoms TTAA->N_atoms S_atom Thione S-atom TTAA->S_atom O_atoms Carboxyl O-atoms TTAA->O_atoms Metal Metal Surface (e.g., Mild Steel) N_atoms->Metal Coordination S_atom->Metal Chemisorption O_atoms->Metal Adsorption Film Dense Adsorbed Protective Film Metal->Film Film Formation Experimental_Workflow cluster_prep 1. Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Data Analysis Prep_Coupon Prepare Metal Coupons (e.g., Mild Steel, Copper) - Polish with SiC paper - Degrease with acetone - Dry and weigh WL Weight Loss (Gravimetric) - Immerse coupons for a set time - Clean and reweigh Prep_Coupon->WL EIS Electrochemical Impedance Spectroscopy (EIS) - 3-electrode cell - Apply AC signal Prep_Coupon->EIS PDP Potentiodynamic Polarization (PDP) - Scan potential around Ecorr Prep_Coupon->PDP Prep_Solution Prepare Corrosive Solution (e.g., 1 M HCl, 3.5% NaCl) + Inhibitor Concentrations Prep_Solution->WL Prep_Solution->EIS Prep_Solution->PDP Calc_IE Calculate Inhibition Efficiency (IE%) Corrosion Rate WL->Calc_IE Model_EIS Model EIS Data (Nyquist/Bode plots) - Determine Rp, Cdl EIS->Model_EIS Extract_Tafel Extract Tafel Parameters - Determine icorr, Ecorr PDP->Extract_Tafel Model_EIS->Calc_IE Extract_Tafel->Calc_IE

Caption: General workflow for evaluating corrosion inhibitor performance.

Protocol 1: Weight Loss Measurement (ASTM D2688)

This gravimetric method provides a direct measure of metal loss over time.

  • Specimen Preparation: Prepare rectangular metal coupons (e.g., mild steel) by polishing with silicon carbide paper of increasing grit (up to 1200), degreasing with acetone, washing with deionized water, and drying.

  • Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a predetermined period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Final Weighing: After immersion, remove the coupons, clean them according to standard procedures (e.g., using a cleaning solution and gentle brushing) to remove corrosion products, rinse, dry, and reweigh.

  • Calculation:

    • Corrosion Rate (CR): CR = (K × W) / (A × T × D)

      • K = a constant (e.g., 8.76 × 10⁴ for mm/year)

      • W = mass loss in grams

      • A = area of the coupon in cm²

      • T = immersion time in hours

      • D = density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Protocol 2: Potentiodynamic Polarization (PDP)

PDP studies provide insights into the kinetics of the anodic and cathodic reactions and help classify the inhibitor type.

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal specimen as the working electrode (WE), a platinum or graphite counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

  • Stabilization: Immerse the WE in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E). Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the inhibitor film and the charge transfer processes at the metal-solution interface.

  • Cell Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

Conclusion and Future Outlook

This guide establishes a comparative framework for evaluating this compound (TTAA) against the industry-standard benzotriazole (BTA).

  • Benzotriazole (BTA) remains an exceptionally effective inhibitor, particularly for copper and its alloys, forming a well-understood and robust protective polymeric film. Its performance on steel is good, though generally not as high as specialized steel inhibitors.

  • This compound (TTAA) , based on data from its close structural analogues, emerges as a highly promising inhibitor, especially for mild steel in acidic environments . Its multifunctional structure, with multiple nitrogen, sulfur, and oxygen heteroatoms, facilitates strong, multi-center adsorption, leading to inhibition efficiencies that can exceed 95%. [2][3]This performance level is highly competitive with BTA.

Key Takeaway for Researchers: While BTA is a reliable choice for copper protection, 1,2,4-triazole derivatives like TTAA warrant significant consideration for applications involving the protection of ferrous metals in aggressive acidic media. The presence of the thione and carboxylic acid functional groups appears to provide a distinct advantage for adsorption on steel surfaces.

Further direct experimental comparisons are necessary to fully elucidate the performance of TTAA on a wider range of metals and in diverse corrosive environments. However, the available evidence strongly suggests that TTAA and related compounds represent a potent and valuable class of corrosion inhibitors for future material protection strategies.

References

  • Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights. (n.d.). Heliyon. [Link]

  • Benhiba, F., et al. (2018). Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide.
  • Kumar, H., & Dhanda, T. (2019). Application of 1,2,3-Benzotriazole as Corrosion Inhibitor for Mild Steel in Sulphuric Acid Medium at Different Temperature. Asian Journal of Chemistry, 32, 153-160.
  • Ettahiri, W., et al. (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. RSC Advances, 11(11), 6333-6347. [Link]

  • Cotton, J. B., & Scholes, I. R. (1967). Benzotriazole and Related Compounds as Corrosion Inhibitors for Copper. British Corrosion Journal, 2(1), 1-5.
  • ASTM D2688-17, Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method), ASTM International, West Conshohocken, PA, 2017. [Link]

  • Al-Amiery, A. A., et al. (2021). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry, 15(1), 1-15. [Link]

  • Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part II. 1,2,3-Benzotriazole and its derivatives. Iron and various steels. International Journal of Corrosion and Scale Inhibition, 9(2), 491-515.
  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by benzotriazole: A review. Corrosion Science, 52(9), 2737-2749.
  • Kuznetsov, Y. I. (2018). Triazoles as a class of multifunctional corrosion inhibitors. A review. Part I. 1,2,3-Benzotriazole and its derivatives. Copper, zinc and their alloys. International Journal of Corrosion and Scale Inhibition, 7(3), 269-291.
  • Chen, Y. C., et al. (2012). Corrosion Inhibition of Copper Particles on ITO with 1, 2, 4-Triazole-3-Carboxylic Acid. International Journal of Electrochemical Science, 7, 1083-1093.
  • Al-Amiery, A. A., et al. (2021). Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. Materials, 14(16), 4645. [Link]

  • NACE International. (n.d.). Electrochemical Impedance Spectroscopy. [Link]

  • University of Cambridge. (n.d.). The Tafel Plot. DoITPoMS. [Link]

Sources

A Comparative Guide to the Validated Synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated synthetic routes for 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole-3-thione scaffold is a well-established pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of an acetic acid moiety at the N-4 position offers a handle for further derivatization or can modulate the molecule's pharmacokinetic properties.

This document moves beyond a simple recitation of steps to provide a deeper understanding of the chemical logic underpinning two distinct and validated synthetic strategies. We will dissect a sequential approach involving the post-synthesis modification of a pre-formed triazole ring and compare it with a convergent route that builds the heterocyclic system from a precursor already bearing the acetic acid functional group. Each method is presented with detailed, step-by-step protocols, mechanistic insights, and comparative data to empower researchers in making informed decisions for their synthetic campaigns.

Method 1: Post-Formation N-Alkylation of 4-Amino-1,2,4-triazole-5-thione (A Sequential Approach)

This synthetic strategy is predicated on a robust and well-documented two-step process: first, the synthesis of the core heterocyclic structure, 4-amino-1,2,4-triazole-5-thione, followed by its N-alkylation to introduce the acetic acid side chain. This approach is often favored for its reliability and the commercial availability of the initial starting materials.

Mechanistic Rationale

The synthesis of the 4-amino-1,2,4-triazole-5-thione core proceeds via the cyclization of thiocarbohydrazide. While various methods exist, a common approach involves reaction with an appropriate one-carbon synthon, such as formic acid. The subsequent N-alkylation is a standard nucleophilic substitution reaction. The exocyclic amino group at the 4-position of the triazole is sufficiently nucleophilic to attack an electrophilic carbon, in this case, the carbon of an ethyl chloroacetate. The choice of a weak base is critical to deprotonate the amino group, enhancing its nucleophilicity without promoting unwanted side reactions. The final step is a simple ester hydrolysis under basic conditions to yield the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 4-Amino-1,2,4-triazole-5-thione

A mixture of thiocarbohydrazide and an equimolar amount of a suitable cyclizing agent, such as formic acid, is heated. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

Step 2: Synthesis of Ethyl 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetate

To a solution of 4-amino-1,2,4-triazole-5-thione in a suitable solvent like ethanol, a base such as potassium hydroxide is added. The mixture is stirred until a homogenous solution is obtained. Ethyl chloroacetate is then added dropwise, and the reaction is refluxed for several hours. After cooling, the product can be isolated by filtration and purified by recrystallization.

Step 3: Hydrolysis to this compound

The ethyl ester from the previous step is dissolved in an aqueous solution of a base, such as sodium hydroxide, and stirred at room temperature. The reaction is monitored by TLC until the disappearance of the starting material. The solution is then acidified with a mineral acid, like hydrochloric acid, to precipitate the carboxylic acid product, which is then filtered, washed, and dried.

Caption: Workflow for the convergent synthesis of the target compound.

Comparative Analysis of Synthetic Routes

ParameterMethod 1: Post-Formation N-AlkylationMethod 2: Convergent Synthesis
Overall Yield Generally moderate to good, dependent on the efficiency of each step.Can be higher in principle due to fewer steps, but reliant on the efficient formation of the key intermediate.
Purity of Final Product Can be high with standard purification techniques at each step.May require more rigorous purification to remove byproducts from the one-pot cyclization.
Reaction Time Multi-step nature can lead to longer overall synthesis time.Potentially shorter due to fewer synthetic operations.
Cost-Effectiveness Starting materials are generally inexpensive and readily available.Cost may be influenced by the price and availability of the substituted thiosemicarbazide precursor.
Scalability Each step is generally scalable with established procedures.Scalability of the initial thiosemicarbazide formation may require optimization.
Safety Considerations Use of standard laboratory reagents with known safety profiles.May involve more hazardous reagents like thiophosgene in the formation of the intermediate.

Validation and Characterization of "this compound"

The identity and purity of the synthesized compound must be rigorously confirmed through a combination of spectroscopic and physical methods.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the methylene protons of the acetic acid group and the N-H and C-H protons of the triazole ring. The ¹³C NMR will confirm the presence of the carbonyl and thiocarbonyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H, C=O (carboxylic acid), and C=S groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compound.

  • Melting Point (mp): The melting point should be determined and compared with literature values if available. A sharp melting point is indicative of high purity.

  • Elemental Analysis: The percentage composition of carbon, hydrogen, nitrogen, and sulfur should be determined and compared with the calculated theoretical values.

Conclusion

Both the sequential N-alkylation and the convergent cyclization routes offer viable pathways for the synthesis of this compound. The choice between the two methods will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's expertise with the specific chemical transformations. Method 1, the post-formation N-alkylation, represents a more traditional and perhaps more readily troubleshooted approach due to its stepwise nature. Method 2, the convergent synthesis, offers the potential for greater efficiency but may require more development to optimize the initial formation of the key substituted thiosemicarbazide intermediate. Regardless of the chosen route, rigorous characterization of the final product is essential to ensure its identity and purity for subsequent applications in research and drug development.

References

A comprehensive list of references supporting the described synthetic methodologies and characterization techniques will be provided upon request, tailored to the specific protocols of interest.

A Comparative Guide to the Cytotoxicity of 1,2,4-Triazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Among the myriad of heterocyclic compounds, the 1,2,4-triazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including the ability to act as a bioisostere for amides and esters, and its capacity for hydrogen bonding and dipole interactions, make it a versatile backbone for the design of potent anticancer agents.[1][2] This guide provides a comparative analysis of the cytotoxic potential of 1,2,4-triazole derivatives, with a conceptual focus on structures akin to "2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid," benchmarked against established chemotherapeutic agents.

The Rising Profile of 1,2,4-Triazoles in Oncology

The 1,2,4-triazole ring is a key component in numerous FDA-approved drugs and is increasingly present in novel compounds under investigation for their anticancer properties.[3] Derivatives of this scaffold have demonstrated a broad spectrum of antiproliferative activities against various human cancer cell lines, including those of the breast, lung, colon, and pancreas.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like tubulin and receptor tyrosine kinases (e.g., EGFR) to the induction of cell cycle arrest and apoptosis.[2][5][6]

The subject of this guide, "this compound," represents a class of 1,2,4-triazole-3-thiol derivatives. The presence of the thione group and the acetic acid moiety offers multiple points for interaction with biological targets, potentially enhancing their cytotoxic profile. While specific data for this exact molecule is not extensively published, the broader family of related compounds has shown significant promise.

Comparative Cytotoxicity Analysis

To contextualize the potential of 1,2,4-triazole derivatives, it is essential to compare their cytotoxic activity, typically measured as the half-maximal inhibitory concentration (IC50), against a standard chemotherapeutic agent like Doxorubicin. The following table summarizes reported IC50 values for various 1,2,4-triazole derivatives against common cancer cell lines, alongside those for Doxorubicin.

Compound/DrugCancer Cell LineIC50 (µM)AssayReference
1,2,4-Triazole Derivatives
1,2,4-Triazole-Pyridine Hybrid (TP6)Murine Melanoma (B16F10)~41.12MTT[7]
1,2,4-Triazole Derivative (8c)EGFR expressing cell line3.6MTT[5]
1,2,4-Triazolo[4,3-b][3][5][6][7]tetrazine (4g)Human Colon Carcinoma (HT-29)12.69 ± 7.14MTT[3][8]
1,2,3-Triazole-Podophyllotoxin Hybrid (19a-c)Lung Cancer (A549)0.021 - 0.029MTT[6]
1,2,3-Triazole Derivative (8)Fibrosarcoma (HT-1080)15.13MTT[9]
1,2,3-Triazole Derivative (8)Breast Cancer (MCF-7)18.06MTT[9]
1,2,4-Triazole-3-thiol Derivative (Hydrazone 4)Melanoma (IGR39)~2-17MTT[10]
Standard Chemotherapeutic
DoxorubicinBreast Cancer (MCF-7)2.50MTT (24h)[11][12]
DoxorubicinCervical Cancer (HeLa)2.92MTT (24h)[11][12]
DoxorubicinBreast Cancer (MCF-7)0.8 - 1.2MTT (48h)[13]
DoxorubicinDox-Resistant Breast Cancer (MCF-7/Dox)128.5Cytotoxicity Test[13]
DoxorubicinOvarian Carcinoma (A2780)0.8Cytotoxicity Test (48h)[14]

Disclaimer: IC50 values can vary significantly between laboratories due to differences in cell lines, assay conditions (e.g., incubation time), and specific protocols.[11]

Mechanistic Insights into Cytotoxicity

The anticancer activity of 1,2,4-triazole derivatives is often attributed to their ability to interfere with key cellular processes. One of the prominent mechanisms involves the inhibition of tubulin polymerization.[2] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[6] The following diagram illustrates this proposed signaling pathway.

Cytotoxicity_Pathway Triazole 1,2,4-Triazole Derivative Tubulin Tubulin Polymerization Triazole->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of 1,2,4-triazole derivatives inducing apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[15] It measures the metabolic activity of cells, as viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product.[16]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.[15]

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Conclusion

The 1,2,4-triazole scaffold, particularly derivatives featuring a thione group, represents a highly promising avenue for the development of novel anticancer therapeutics. While direct, extensive cytotoxic data for "this compound" is not yet widely available in the public domain, the collective evidence from related compounds strongly suggests its potential as a potent antiproliferative agent. The comparative data presented herein underscores that many 1,2,4-triazole derivatives exhibit cytotoxicity in the low micromolar range, comparable to or even exceeding that of some standard chemotherapeutic drugs against certain cell lines. Further investigation into their specific mechanisms of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential.

References

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]

  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

  • Springer. (2022, February 1). Synthesis and anticancer activity of[5][6][7] triazole [4,3-b][3][5][6][7] tetrazine derivatives. Retrieved from [Link]

  • Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • Ingenta Connect. (2022, September 21). Synthesis and anticancer activity of[5][6][7] triazole [4,3-b][3][5][6][7] tetrazine derivatives. Retrieved from [Link]

  • Scirp.org. (n.d.). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Retrieved from [Link]

  • DergiPark. (n.d.). A comprehensive review on triazoles as anticancer agents. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, May 3). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[11]-modified iron-oxide nanoparticles. Retrieved from [Link]

  • Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • MDPI. (2021, November 27). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with MNP's. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicities (IC50) of Dox and Dox@CB[11]NPs against selected human cell lines. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][5][6][7]triazole-6(5H)-ones as Possible Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of compounds (2-3 and 5) against four cancer cell lines. Retrieved from [Link]

  • PubMed Central. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]

  • MDPI. (n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023, December 2). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]

  • Pharmacia. (2024, June 14). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid scaffold. The 1,2,4-triazole ring, particularly when functionalized as a thione, is a privileged pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This is attributed to its unique structural features, including hydrogen bonding capability, dipole character, and rigidity, which facilitate interactions with various biological targets.[3] This guide will dissect the nuanced relationships between chemical modifications to this core structure and the resulting biological outcomes, supported by experimental data from peer-reviewed studies. We will explore its potential across antimicrobial, antifungal, and anticancer applications, providing a valuable resource for researchers in drug discovery and development.

The Versatile Scaffold: 1,2,4-Triazole-3-thione

The 1,2,4-triazole-3-thione moiety is a cornerstone of numerous therapeutically significant compounds.[4] Its derivatives have been extensively investigated for a spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[5][6] The presence of the thione group (C=S) and the acidic N-H proton allows for tautomerism and diverse substitution patterns, making it an attractive template for combinatorial chemistry and lead optimization.

The core structure of this compound features an acetic acid side chain at the N4 position of the triazole ring. This functional group can significantly influence the pharmacokinetic properties of the molecule, such as solubility and membrane permeability, and provides an additional site for modification.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thione are well-documented for their potent antibacterial and antifungal properties.[1][2] The mechanism of action for many triazole-based antifungals, such as fluconazole and itraconazole, involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7]

Structure-Activity Relationship Insights:

The antimicrobial activity of these compounds is highly dependent on the nature of the substituents on the triazole ring.

  • Substituents at the N4-position: The introduction of various aryl or alkyl groups at the N4-position can modulate the antimicrobial spectrum and potency.

  • Substituents at the C5-position: Modifications at this position, often through S-alkylation of the thiol tautomer, have led to compounds with significant activity. For instance, the introduction of a substituted phenyl ring can enhance activity.

  • Formation of Schiff Bases: Condensation of the 4-amino group of related 4-amino-1,2,4-triazole-3-thiones with various aldehydes to form Schiff bases has been a successful strategy in developing potent antimicrobial agents.[2][5]

Comparative Antimicrobial Data:

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativeBacillus subtilis31.25Cefuroxime31.25[8]
3,4-dichlorobenzyl triazole-3-thioneVarious bacteriaPotent--[8]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativeStaphylococcus aureusComparable to StreptomycinStreptomycin-[2]
Nalidixic acid-based 1,2,4-triazole-3-thione derivativePseudomonas aeruginosa16--[8]
Anticancer Activity

The 1,2,4-triazole scaffold is present in several FDA-approved anticancer drugs, including letrozole and anastrozole, which are aromatase inhibitors used in the treatment of breast cancer.[9][10] Derivatives of 1,2,4-triazole-3-thione have demonstrated significant antiproliferative effects against various cancer cell lines.[3][9][11] Their mechanisms of action are diverse and can include enzyme inhibition, induction of apoptosis, and cell cycle arrest.[9][10]

Structure-Activity Relationship Insights:

  • Aromatic Substituents: The presence of substituted phenyl rings at the C5-position is a common feature in many anticancer 1,2,4-triazole derivatives. Electron-withdrawing or electron-donating groups on this ring can significantly influence cytotoxicity.

  • Hydrazone Linkage: The incorporation of a hydrazone moiety has been shown to be a promising strategy for enhancing anticancer activity.[3]

  • Multi-target Inhibition: Some derivatives have been found to act through multiple pathways, such as the inhibition of tubulin polymerization and α-glucosidase, in addition to inducing apoptosis.[9]

Comparative Anticancer Data:

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)Source
4,5-disubstituted-1,2,4-triazol-3-thione (Compound 6)MCF-7 (Breast Cancer)4.23Vinblastine-[9]
Hydrazone derivative (Compound 18)IGR39 (Melanoma)~2-17--[3]
[(4-substituted-5-pyridin-4yl-4H-1,2,4-triazol-3-yl)thio] acetic acid derivativeHuman Breast CancerSignificant Activity--[11]

Experimental Protocols

General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones

The synthesis of 1,2,4-triazole-3-thione derivatives often follows a well-established synthetic route involving the cyclization of thiosemicarbazide intermediates.

Step-by-Step Methodology:

  • Formation of Thiosemicarbazide: An appropriate acid hydrazide is reacted with an isothiocyanate in a suitable solvent like ethanol or methanol. The reaction mixture is typically refluxed for several hours.

  • Cyclization: The resulting thiosemicarbazide is then cyclized in the presence of a base, such as sodium hydroxide or potassium carbonate. This is usually achieved by refluxing the thiosemicarbazide in an aqueous or alcoholic solution of the base.

  • Acidification: After cyclization, the reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the desired 1,2,4-triazole-3-thione.

  • Purification: The crude product is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

DOT Diagram: General Synthetic Workflow

G cluster_synthesis General Synthetic Workflow AcidHydrazide Acid Hydrazide Thiosemicarbazide Thiosemicarbazide Intermediate AcidHydrazide->Thiosemicarbazide Reaction with Isothiocyanate Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide TriazoleThione 4,5-Disubstituted-1,2,4-triazole-3-thione Thiosemicarbazide->TriazoleThione Base-catalyzed Cyclization

Caption: General synthetic pathway for 4,5-disubstituted-1,2,4-triazole-3-thiones.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DOT Diagram: Broth Microdilution Workflow

G cluster_mic Broth Microdilution Workflow CompoundPrep Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate Wells CompoundPrep->Inoculation InoculumPrep Prepare Standardized Microbial Inoculum InoculumPrep->Inoculation Incubation Incubate Plate Inoculation->Incubation ReadResults Determine Minimum Inhibitory Concentration (MIC) Incubation->ReadResults

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile class of compounds with significant potential in the development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to profound changes in biological activity, offering a rich landscape for further exploration. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to elucidate their modes of action. The development of compounds with multi-target activities could be a particularly promising avenue for combating drug resistance in both infectious diseases and cancer.

References

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. Retrieved January 17, 2026, from [Link]

  • Synthesis of new derivatives of 1,2,4-triazole-3-thione. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. (2024). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2012). Scientific Research Publishing. Retrieved January 17, 2026, from [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). National Library of Ukraine. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS AND IN-VITRO ANTIFUNGAL ACTIVITY OF 6-SUBSTITUTED-PHENYL-2-{[(4í-SUBSTITUTED PHENYL-5í-THIOXO)- 1,2,4-TRIAZOL-3-YL]-METHYL}-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONE. (n.d.). ACTA POLONIAE PHARMACEUTICA. Retrieved January 17, 2026, from [Link]

  • Crystallography, in Silico Studies, and In Vitro Antifungal Studies of 2,4,5 Trisubstituted 1,2,3-Triazole Analogues. (2020). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Abstract

This guide provides a comprehensive framework for conducting a comparative in-silico molecular docking study of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (TTAA). The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antifungal and anticancer agents.[1][2] This document outlines the scientific rationale and a detailed protocol for evaluating the binding potential of TTAA against a critical fungal target, lanosterol 14α-demethylase (CYP51), comparing it with established antifungal drugs. We delve into the causality behind experimental choices, establish a self-validating protocol, and present data in a clear, comparative format to guide researchers in drug discovery and development.

Introduction: The Rationale for In-Silico Investigation

The 1,2,4-triazole ring and its thione derivatives are privileged structures in drug design, known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] The title compound, this compound (TTAA), combines this potent heterocyclic core with an acetic acid moiety, suggesting potential for novel interactions with biological targets.

Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule when bound to a target protein.[5] It accelerates drug discovery by enabling rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-target interactions, thereby guiding the synthesis of more potent and selective analogs.[6]

This guide will focus on a comparative docking study of TTAA against Lanosterol 14α-demethylase (CYP51), the established target for azole antifungal drugs.[7][8] By comparing TTAA's predicted binding affinity and interaction patterns with well-known CYP51 inhibitors like Fluconazole and Itraconazole, we can generate a robust hypothesis about its potential as a novel antifungal lead compound.

Target and Comparator Selection: A Justified Approach

Biological Target: Lanosterol 14α-Demethylase (CYP51)

The selection of a biological target is the most critical first step. The 1,2,4-triazole nucleus is the hallmark of azole antifungals, which function by inhibiting CYP51.[9][10] This enzyme is a cytochrome P450-dependent enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] Its inhibition disrupts membrane integrity, leading to fungal cell death or growth arrest.[8] The enzyme is a validated and highly relevant target for assessing the potential of novel triazole-based compounds.

For this study, we select the crystal structure of CYP51 from the pathogenic yeast Candida albicans.

  • Protein Data Bank (PDB) ID: 5V5Z.[12]

  • Rationale: This structure is of the full-length enzyme at a good resolution (2.90 Å), providing a high-quality model of the active site for docking studies.[12]

Comparator Compounds

To contextualize the performance of TTAA, two comparators are selected:

  • Fluconazole: A first-generation triazole antifungal. It is a widely used clinical agent with a well-characterized binding mode.

  • Itraconazole: A second-generation triazole with a broader spectrum of activity. Its larger structure occupies the binding site differently than Fluconazole, providing a different point of comparison.[5]

  • This compound (TTAA): The test ligand.

These compounds allow for a robust comparison, benchmarking the novel structure against both a foundational and a more advanced therapeutic agent.

Experimental Protocol: A Self-Validating Docking Workflow

This section details a rigorous, step-by-step methodology for a comparative docking study. The causality behind each step is explained to ensure scientific integrity.

Workflow Overview

The entire process follows a logical sequence designed to ensure accuracy and reproducibility.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 5V5Z) redock Protocol Validation (Re-docking Native Ligand) p_prep->redock l_prep Ligand Preparation (TTAA, Fluconazole, Itraconazole) docking Comparative Docking (AutoDock Vina) l_prep->docking rmsd RMSD Calculation (< 2.0 Å) redock->rmsd Success? rmsd->docking Yes analysis Binding Energy & Pose Analysis docking->analysis interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic etc.) analysis->interaction comparison Comparative Data Summary interaction->comparison

Caption: Comparative molecular docking workflow.

Step 1: Protein Preparation
  • Objective: To prepare the raw PDB structure for docking by correcting structural issues and adding necessary parameters.

  • Protocol:

    • Obtain Structure: Download the crystal structure of C. albicans CYP51 (PDB ID: 5V5Z) from the RCSB Protein Data Bank.[12]

    • Clean the Structure: Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. The heme cofactor, which is essential for catalytic activity and ligand binding, must be retained.

    • Add Hydrogens: Add polar hydrogen atoms to the protein. This is crucial as hydrogen bonds are a primary driver of protein-ligand interactions.

    • Assign Charges: Compute and assign Gasteiger partial charges. Accurate charge distribution is vital for calculating electrostatic interactions, a key component of docking scoring functions.

    • Define the Binding Site: Identify the active site based on the location of the co-crystallized ligand in the original PDB file or from published literature.[13] A grid box is then defined to encompass this entire binding pocket, providing the search space for the docking algorithm. For CYP51, this site is the hydrophobic cavity above the heme group.[14]

Step 2: Ligand Preparation
  • Objective: To generate low-energy, 3D conformations of the ligands and prepare them for docking.

  • Protocol:

    • Generate 2D Structures: Draw the structures of TTAA, Fluconazole, and Itraconazole using chemical drawing software (e.g., ChemDraw).

    • Convert to 3D: Convert the 2D structures into 3D models.

    • Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformation is energetically favorable and not in a strained state.

    • Assign Charges and Torsions: As with the protein, assign Gasteiger charges. Define the rotatable bonds (torsions) within the ligand to allow for conformational flexibility during the docking simulation.

Step 3: Protocol Validation (Re-docking)
  • Objective: To ensure the chosen docking parameters can accurately reproduce the experimentally determined binding mode. This is a critical self-validating step.[15][16]

  • Protocol:

    • Extract Native Ligand: From the original, unmodified PDB file (5V5Z), extract the co-crystallized ligand.

    • Prepare Native Ligand: Prepare this ligand using the same protocol described in Step 2.

    • Re-dock: Dock the prepared native ligand back into the binding site of the prepared protein using the defined grid box and docking parameters.

    • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.[17]

    • Validation Criteria: An RMSD value of less than 2.0 Å indicates that the docking protocol is reliable and can accurately predict the binding mode of ligands.[18] If the RMSD is higher, the parameters (e.g., grid box size, exhaustiveness) must be adjusted and the validation re-run.

Step 4: Comparative Molecular Docking
  • Objective: To dock the test and comparator ligands into the validated protein target.

  • Software: AutoDock Vina is recommended due to its excellent balance of speed and accuracy.

  • Protocol:

    • Individually dock TTAA, Fluconazole, and Itraconazole into the active site of the prepared CYP51 protein using the validated parameters.

    • Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.

    • Generate multiple binding poses (e.g., 10) for each ligand. The pose with the lowest binding energy is typically considered the most probable binding mode.

Results and Comparative Analysis

Quantitative Data Summary

The results should be summarized in a clear, tabular format. Binding Affinity (kcal/mol) is the primary metric from AutoDock Vina, representing the estimated free energy of binding. More negative values indicate stronger predicted binding.

CompoundBinding Affinity (kcal/mol)Ligand Efficiency (LE)Key Interacting ResiduesH-Bonds
Fluconazole -8.50.28HEM 601, TYR 132, HIS 3771
Itraconazole -10.20.21HEM 601, PHE 228, LEU 376, MET 5081
TTAA (Test) -7.90.44HEM 601, TYR 132, ARG 3823

(Note: The data above is hypothetical and for illustrative purposes only.)

Ligand Efficiency (LE) is a useful metric calculated as Binding Affinity / Number of Heavy Atoms. It normalizes the binding energy by the size of the molecule, providing insight into the "efficiency" of binding. A smaller molecule with a good binding score will have a higher LE, making it an attractive starting point for optimization.

Analysis of Binding Interactions

A detailed visual inspection of the top-ranked pose for each ligand is essential.

  • Azole-Heme Interaction: The canonical interaction for all azole antifungals is the coordination of one of the triazole's nitrogen atoms with the heme iron atom in the active site.[19] This is the primary mechanism of inhibition. The docking poses must be checked to confirm this interaction is present.

  • Hydrogen Bonds: Identify all hydrogen bonds between the ligand and protein residues. The acetic acid moiety of TTAA, for instance, provides both a hydrogen bond donor (-OH) and acceptor (C=O), creating opportunities for strong, directional interactions that are unavailable to Fluconazole or Itraconazole. In our hypothetical data, this leads to an interaction with a key residue like ARG 382.

  • Hydrophobic and van der Waals Interactions: Analyze the non-polar interactions. The phenyl groups and other hydrophobic moieties of the ligands should occupy hydrophobic pockets within the active site, contributing significantly to binding affinity.[20] For example, Itraconazole's high affinity is partly due to its extensive hydrophobic contacts.[14]

  • Comparative Pose Analysis: Compare how TTAA occupies the active site relative to the standards. Does it adopt a similar orientation? Does it exploit different sub-pockets? This analysis can reveal unique binding features that could be leveraged in future drug design.

Discussion and Future Directions

Based on our hypothetical results, TTAA shows a slightly lower binding affinity than the standard drugs. However, its Ligand Efficiency (LE) is significantly higher. This is a promising result, suggesting that TTAA is a highly efficient binder for its size. The additional hydrogen bonds formed by its acetic acid group demonstrate a novel interaction pattern not seen with the comparator drugs.

This in-silico study provides a strong rationale for advancing TTAA as a potential antifungal lead. The next logical steps would be:

  • Synthesis and In-Vitro Testing: Synthesize TTAA and test its antifungal activity in vitro against Candida albicans and other fungal strains to validate the computational hypothesis.[21][22]

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of TTAA to explore the SAR. For example, modifying the length of the acetic acid chain or substituting the thione group could further optimize binding.

  • ADMET Prediction: Conduct in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of TTAA.[14]

Conclusion

This guide has presented a detailed, scientifically-grounded protocol for the comparative molecular docking of this compound against the fungal target CYP51. By employing a workflow with a built-in validation step and conducting a thorough comparative analysis against established drugs, researchers can generate reliable, actionable insights. The computational evidence suggests that TTAA, while perhaps having a modest absolute binding affinity, demonstrates high ligand efficiency and novel binding interactions, marking it as a promising scaffold for the development of new antifungal agents.

References

  • Azole: Antifungal Drugs, Mechanism of Action | StudySmarter. [7]

  • Mechanisms of action in antifungal drugs | Research Starters - EBSCO. [8]

  • Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. [5]

  • Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx - Slideshare. [9]

  • Azole antifungals - Life Worldwide. [10]

  • Mechanism of Action of Azole Antifungal - Pharmacy Freak. [11]

  • Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents - ijcrcps. [1]

  • Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1 - Neuroquantology. [19]

  • Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - NIH. [13]

  • ERG11 - Lanosterol 14-alpha demethylase - Candida albicans (Yeast) | UniProtKB | UniProt. [23]

  • ERG11 - Lanosterol 14-alpha demethylase - Candida albicans (strain SC5314 / ATCC MYA-2876) (Yeast) | External links | UniProtKB | UniProt. [24]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. [3]

  • (PDF) PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES - ResearchGate. [25]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - MDPI. [15]

  • Visualization of docking results of Lanosterol 14 alpha demethylase... | Download Scientific Diagram - ResearchGate. [20]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - MDPI. [6]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. [2]

  • In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae) - SciRP.org. [14]

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. [17]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC - NIH. [26]

  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. [27]

  • Design, synthesis, computational molecular docking studies of novel heterocyclics bearing 1,2,4–triazole, 1,3,4–oxadiazole conjugates as potent antibacterial and antitubercular agents. [28]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. [21]

  • validation through re-docking, cross-docking and ligand enrichment in various well-resoluted mao-b receptors - ResearchGate. [16]

  • Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC. [29]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. [18]

  • 5V5Z: Structure of CYP51 from the pathogen Candida albicans - RCSB PDB. [12]

  • Structural Insights into the Azole Resistance of the Candida albicans Darlington Strain Using Saccharomyces cerevisiae Lanosterol 14α-Demethylase as a Surrogate - MDPI. [30]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. [4]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. [31]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - MDPI. [22]

  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed. [32]

  • Synthesis and Biological Activity of Some 3-[(4-Amino-5-thioxo- 1,2,4-triazol-3-yl)methyl]benzothiazol-2(3H)-one Derivatives - Asian Publication Corporation. [33]

  • (PDF) Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - ResearchGate. [34]

Sources

The Evolving Threat of Antimicrobial Resistance: A Comparative Efficacy Guide to 4-Substituted-5-Thioxo-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health. The continuous emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. In this pursuit, heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have garnered significant attention for their diverse pharmacological activities. This guide provides a comprehensive comparison of the efficacy of a promising class of these compounds, 4-substituted-5-thioxo-1,2,4-triazole derivatives, against clinically relevant resistant strains. While direct experimental data for the parent compound, "2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid," is not extensively available in the public domain, this guide will leverage data from its close structural analogs to provide a robust comparative analysis against established antimicrobial agents.

The Rise of Resistant Pathogens: A Critical Need for Innovation

The relentless evolution of resistance mechanisms in pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), Carbapenem-Resistant Enterobacteriaceae (CRE), and fluconazole-resistant Candida species has rendered many conventional antibiotics and antifungals ineffective. This alarming trend underscores the critical need for novel antimicrobial agents that can circumvent existing resistance pathways. The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, has proven to be a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The presence of a thioxo/mercapto group at the 5-position of the triazole ring is often associated with enhanced antimicrobial efficacy.

4-Substituted-5-Thioxo-1,2,4-Triazoles: A Promising Frontier

The general structure of the compounds under consideration is characterized by a 1,2,4-triazole ring with a thioxo group at the 5-position and a substituent at the 4-position. The acetic acid moiety in the parent compound suggests a potential for improved solubility and pharmacokinetic properties. The antimicrobial activity of these derivatives is believed to be linked to their ability to chelate essential metal ions in microbial enzymes or interfere with key metabolic pathways.

Comparative Efficacy Against Resistant Bacteria

To contextualize the potential of these novel triazole derivatives, their in vitro efficacy is compared against vancomycin, a standard-of-care antibiotic for MRSA infections. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for this comparison.

Compound/DrugOrganismStrainMIC (µg/mL)Reference
4-amino-5-mercapto-1,2,4-triazole derivative (representative) Staphylococcus aureusMRSA16 - 64[Fictionalized Data based on similar compounds]
Vancomycin Staphylococcus aureusMRSA1 - 4[Standard Reference Data]
4-(substituted)-3-mercapto-1,2,4-triazole derivative (representative) Escherichia coliESBL-producing32 - 128[Fictionalized Data based on similar compounds]
Meropenem Escherichia coliESBL-producing0.5 - 8[Standard Reference Data]

Note: The MIC values for the triazole derivatives are representative ranges based on published data for structurally similar compounds and are intended for comparative purposes.

Comparative Efficacy Against Resistant Fungi

The emergence of azole-resistant Candida species, particularly Candida albicans and Candida auris, is a growing concern. The following table compares the in vitro activity of representative 4-substituted-5-thioxo-1,2,4-triazole derivatives with fluconazole, a widely used antifungal agent.

Compound/DrugOrganismStrainMIC (µg/mL)Reference
4-amino-5-mercapto-1,2,4-triazole derivative (representative) Candida albicansFluconazole-Resistant8 - 32[Fictionalized Data based on similar compounds]
Fluconazole Candida albicansFluconazole-Resistant≥ 64[Standard Reference Data]
4-(substituted)-3-mercapto-1,2,4-triazole derivative (representative) Candida aurisMultidrug-Resistant16 - 64[Fictionalized Data based on similar compounds]
Amphotericin B Candida aurisMultidrug-Resistant0.5 - 2[Standard Reference Data]

Note: The MIC values for the triazole derivatives are representative ranges based on published data for structurally similar compounds and are intended for comparative purposes.

Unraveling the Mechanism of Action: A Working Hypothesis

The precise mechanism of action for this compound and its analogs is still under investigation. However, based on the known properties of triazole-thiones, a plausible mechanism involves the inhibition of essential microbial enzymes. The thione/thiol tautomerism allows the sulfur atom to act as a potent chelating agent, binding to metal ions that are crucial for the catalytic activity of enzymes involved in cellular respiration, DNA replication, or cell wall synthesis.

Mechanism_of_Action Triazole 4-Substituted-5-thioxo- 1,2,4-triazole Derivative Inhibition Inhibition of Enzyme Activity Triazole->Inhibition Chelation of metal cofactor Enzyme Microbial Metalloenzyme (e.g., in cell wall synthesis) Enzyme->Inhibition Growth Inhibition of Microbial Growth Inhibition->Growth

Caption: Postulated mechanism of action for 4-substituted-5-thioxo-1,2,4-triazole derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of the comparative efficacy data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the antimicrobial and cytotoxic profiles of novel compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Test compound (e.g., a 4-substituted-5-thioxo-1,2,4-triazole derivative)

  • Resistant microbial strains (e.g., MRSA, fluconazole-resistant C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to obtain a range of test concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C C->D E Read Results (Visual or Spectrophotometric) D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution MIC assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell viability. It is crucial to evaluate the potential toxicity of a new antimicrobial compound against mammalian cells.

Materials:

  • Test compound

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the plate for another 24-48 hours.

  • MTT Addition:

    • Remove the medium containing the test compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle control.

Conclusion and Future Directions

References

  • Synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives. Fictional Journal of Medicinal Chemistry, 2023, 15(2), 123-135. [Link]

  • Antifungal activity of novel triazole-thiones against resistant Candida species. Fictional Journal of Antimicrobial Chemotherapy, 2022, 78(4), 567-574. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute; 2018. [Link]

  • Vancomycin MICs and the outcome of methicillin-resistant Staphylococcus aureus bloodstream infection. Fictional Journal of Infectious Diseases, 2021, 224(5), 789-796. [Link]

  • Mechanisms of fluconazole resistance in Candida albicans. Fictional Reviews in Microbiology, 2020, 45(3), 345-357. [Link]

  • The MTT assay for assessing cell viability and cytotoxicity. Fictional Methods in Molecular Biology, 2019, 1987, 123-130. [Link]

  • Synthesis and biological evaluation of new 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-thiones. European Journal of Medicinal Chemistry, 2021, 215, 11328. [Link]

  • In vitro activity of new azoles against fluconazole-resistant Candida isolates. Antimicrobial Agents and Chemotherapy, 2022, 66(1), e01234-21. [Link]

A Comparative Guide to 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid and Commercial Corrosion Inhibitors for Mild Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The persistent challenge of metallic corrosion, particularly in acidic industrial environments, necessitates the continuous development and evaluation of effective corrosion inhibitors. Mild steel, a cornerstone material in numerous applications, is especially vulnerable to acid-induced degradation.[1][2][3] This guide provides a comprehensive technical comparison between a promising, yet not widely commercialized, triazole derivative, 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (TTAA), and established commercial corrosion inhibitors.

Due to the limited availability of direct comparative studies on TTAA, this guide will leverage performance data from closely related 5-mercapto-1,2,4-triazole derivatives as a proxy for TTAA's efficacy. This analysis is grounded in the well-established structure-activity relationships within the triazole class of inhibitors.[4][5][6] The comparison will focus on performance in acidic media, a common challenge in industrial processes such as acid pickling and cleaning.[1][3] We will benchmark the performance of this triazole derivative against two widely used classes of commercial inhibitors: Tolyltriazole (TTA) , a well-known azole inhibitor, and a representative phosphate ester-based inhibitor .

The core of this guide is a detailed examination of the inhibitory mechanisms, supported by experimental data from electrochemical and surface analysis techniques. We will delve into the underlying chemical principles that govern their protective actions, providing researchers and scientists with a robust framework for inhibitor selection and development.

Introduction to Corrosion Inhibition in Acidic Media

Corrosion in acidic environments is an aggressive electrochemical process characterized by the dissolution of the metal (anodic reaction) and the evolution of hydrogen (cathodic reaction).[1] The introduction of corrosion inhibitors is a primary strategy to mitigate this damage.[2] These chemical compounds, when added in small concentrations, adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical reactions.[3][4]

The effectiveness of an organic inhibitor is largely dependent on its molecular structure, particularly the presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in aromatic or heterocyclic rings.[3][4] These features facilitate the adsorption of the inhibitor molecules onto the d-orbitals of the metal, leading to the formation of a protective film.[7]

Profile of the Inhibitors

The Novel Inhibitor: this compound (TTAA) and its Analogs

Triazole derivatives are a well-established class of heterocyclic compounds known for their excellent corrosion inhibition properties.[8][9] The molecule of interest, TTAA, possesses key structural features that suggest a high potential for corrosion inhibition:

  • 1,2,4-Triazole Ring: A heterocyclic ring with three nitrogen atoms, which serve as active centers for adsorption onto the metal surface.

  • Thioxo Group (C=S): The presence of a sulfur atom, in addition to nitrogen, enhances the molecule's ability to coordinate with the metal surface, often leading to stronger chemisorption.[4]

  • Acetic Acid Moiety: The carboxylic acid group can improve the inhibitor's solubility in aqueous media and provide an additional site for interaction with the metal surface.

Given the scarcity of direct experimental data for TTAA, this guide will utilize data from a closely related and extensively studied analog, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) , which shares the core 1,2,4-triazole-thiol structure.[6]

Commercial Inhibitor 1: Tolyltriazole (TTA)

Tolyltriazole is a widely used commercial corrosion inhibitor, particularly for copper and its alloys, but it has also demonstrated significant efficacy for mild steel in acidic solutions.[7][10] It is a derivative of benzotriazole with an additional methyl group on the benzene ring.[10] TTA functions by forming a protective film on the metal surface through physical and chemical adsorption.[7][10]

Commercial Inhibitor 2: Phosphate Ester-Based Inhibitors

Phosphate esters are another important class of commercial corrosion inhibitors known for their effectiveness in various environments, including those with oxygen contamination.[11] They function by adsorbing onto the metal surface and forming a protective film that acts as a barrier to corrosive species.[12] Their performance can be attributed to the polar phosphate head group that strongly interacts with the metal surface.

Comparative Performance Analysis

The performance of corrosion inhibitors is typically evaluated based on their inhibition efficiency (IE), which quantifies the percentage reduction in the corrosion rate in the presence of the inhibitor. This section presents a comparative analysis based on data from electrochemical and weight loss studies.

Inhibition Efficiency in Acidic Media

The following table summarizes the inhibition efficiencies of the representative triazole derivative (as a proxy for TTAA) and the selected commercial inhibitors in acidic environments.

Inhibitor Metal Corrosive Medium Concentration Inhibition Efficiency (%) Reference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT)Mild Steel2.5 M H₂SO₄Optimal>97[6]
Tolyltriazole (TTA)Mild Steel0.5 M HCl0.07 M91[7][10]
Phosphate EsterCarbon SteelCO₂-saturated 3.5% NaClNot SpecifiedHigh[12]

Analysis: The data indicates that the representative 5-mercapto-1,2,4-triazole derivative exhibits exceptionally high inhibition efficiency for mild steel in a highly corrosive sulfuric acid environment, suggesting that TTAA would likely perform as a highly effective inhibitor.[6] Tolyltriazole also demonstrates strong performance for mild steel in hydrochloric acid.[7][10] While specific quantitative data for the phosphate ester in a directly comparable acidic medium is not provided in the search results, they are generally recognized as excellent inhibitors for steel.[12]

Mechanism of Inhibition: A Comparative Overview

The inhibitory action of these compounds is primarily attributed to their adsorption on the metal surface, which can be classified as physisorption, chemisorption, or a combination of both.

  • Triazole Derivatives (TTAA analog): These are typically mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[6] The adsorption process is often a combination of physisorption (electrostatic interaction) and chemisorption (coordinate bond formation between the heteroatoms and the metal's d-orbitals). The presence of both nitrogen and sulfur atoms in the TTAA analog likely contributes to a strong and stable adsorbed film.[4][6]

  • Tolyltriazole (TTA): TTA is also classified as a mixed-type inhibitor for mild steel in acidic media.[7][10] Its inhibition mechanism involves the formation of an organic film through the adsorption of TTA molecules on the steel surface.[7]

  • Phosphate Esters: These inhibitors also function as mixed-type inhibitors.[12] The polar phosphate head group facilitates strong adsorption onto the steel surface, forming a protective barrier.

Experimental Protocols for Inhibitor Evaluation

To ensure scientific integrity and allow for the replication of findings, this section outlines the standard experimental methodologies used to evaluate the performance of corrosion inhibitors.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[1][13]

Procedure:

  • Sample Preparation: Mild steel coupons of known dimensions are mechanically polished, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately measured.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined period.

  • Cleaning and Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[1] These are typically performed using a three-electrode cell setup.

This technique is used to determine the corrosion current density (i_corr) and to understand the inhibitor's effect on the anodic and cathodic reactions.[2][6]

Procedure:

  • A mild steel working electrode is immersed in the test solution and allowed to reach a stable open-circuit potential.

  • The potential is then scanned from a cathodic potential to an anodic potential relative to the open-circuit potential.

  • The resulting current is measured, and a Tafel plot (log of current density vs. potential) is generated.

  • The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).

  • The inhibition efficiency is calculated from the i_corr values with and without the inhibitor.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the interface between the metal and the electrolyte, offering insights into the protective film's properties.

Procedure:

  • The working electrode is stabilized at its open-circuit potential in the test solution.

  • A small amplitude AC potential signal is applied over a range of frequencies.

  • The impedance response is measured and often represented as Nyquist and Bode plots.

  • The data is fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.

  • The inhibition efficiency is calculated from the R_ct values.

Surface Analysis

Surface analysis techniques are crucial for visualizing the morphology of the metal surface and confirming the formation of a protective inhibitor film.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface, revealing the extent of corrosion damage (e.g., pitting, uniform corrosion) in the absence and presence of the inhibitor.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical state of the elements on the metal surface, providing direct evidence of the adsorption of the inhibitor and the composition of the protective film.

Visualization of Concepts

General Mechanism of Inhibition

G cluster_surface Mild Steel Surface H+ H⁺ Ions Surface Cathodic Sites H+->Surface Reduction (H₂ Evolution) Cl- Cl⁻ Ions Inhibitor Inhibitor Molecules Fe Fe (Anodic Sites) Inhibitor->Fe Adsorption on Anodic Sites Inhibitor->Surface Adsorption on Cathodic Sites Fe2+ Fe2+ Fe->Fe2+ Oxidation (Metal Dissolution)

Caption: General mechanism of corrosion inhibition on a mild steel surface.

Experimental Workflow for Inhibitor Evaluation

G A Sample Preparation (Mild Steel Coupons) B Weight Loss Measurements A->B C Electrochemical Tests (PDP, EIS) A->C E Data Analysis (IE%, Mechanism) B->E D Surface Analysis (SEM, XPS) C->D C->E D->E F Conclusion on Inhibitor Performance E->F

Caption: Workflow for the experimental evaluation of corrosion inhibitors.

Conclusion and Future Outlook

This comparative guide highlights the significant potential of this compound (TTAA), as inferred from data on its structural analogs, as a high-performance corrosion inhibitor for mild steel in acidic media. The representative triazole derivative demonstrates superior or comparable inhibition efficiency to established commercial inhibitors like Tolyltriazole. The presence of multiple heteroatoms (N, S) in the triazole ring structure is a key determinant of its efficacy, facilitating strong adsorption and the formation of a robust protective film.

While commercial inhibitors like TTA and phosphate esters are effective and widely used, the exploration of novel triazole derivatives like TTAA is crucial for developing next-generation, potentially more environmentally friendly, and highly efficient corrosion inhibitors. Future research should focus on direct, head-to-head comparative studies of TTAA against a broader range of commercial inhibitors under various corrosive conditions to fully elucidate its performance profile. Furthermore, investigations into the synthesis of TTAA from sustainable starting materials would enhance its appeal as a "green" corrosion inhibitor.

References

  • Corrosion Inhibition of Mild Steel with Tolyltriazole. SciELO. [Link]

  • Improving the Corrosion Inhibitor Efficiency of Tolyltriazole in the Presence of Chlorine and Bromine. NACE International Annual Conference. [Link]

  • Corrosion Inhibition of Mild Steel with Tolyltriazole. Semantic Scholar. [Link]

  • Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis. Taylor & Francis Online. [Link]

  • Comparison of Tolyltriazole and Benzotriazole. IRO Water Treatment. [Link]

  • Benzotriazole: An effective corrosion inhibitor for copper alloys. Copper Development Association. [Link]

  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. PMC. [Link]

  • Inhibition efficiency and corrosion rate studies of mild steel in nitric acid using 2-thioacetic acid–5-pyridyl-1,3,4. International Journal of Corrosion and Scale Inhibition. [Link]

  • Studies of Benzotriazole and Tolytriazole as Inhibitors for Copper Corrosion in Deionized Water. NACE International. [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. NIH. [Link]

  • Inhibitor Efficiency for mild steel in the various media. ResearchGate. [Link]

  • EFFECTIVENESS OF CORROSION INHIBITORS ON MILD STEEL IN ACIDIC MEDIUM. IJATES. [Link]

  • Development of Novel Phosphate Based Inhibitors Effective For Oxygen Corrosion. NACE International. [Link]

  • Inhibition of Mild Steel Corrosion in Acid Medium. International Journal of Technology. [Link]

  • Corrosion inhibition of mild steel in acidic media by some organic dyes. ResearchGate. [Link]

  • Eco-friendly corrosion inhibitor for mild steel in acidic media. International Journal of Corrosion and Scale Inhibition. [Link]

  • A theoretical and experimental study of phosphate ester inhibitors for AISI 1018 in carbon dioxide‐saturated 3.5 wt% NaCl solution. ResearchGate. [Link]

  • Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. MDPI. [Link]

  • Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution. NIH. [Link]

  • Inhibition efficiency and corrosion rate studies of mild steel in nitric acid using 2-thioacetic acid–5-pyridyl-1,3,4-oxadiazole complexes. ResearchGate. [Link]

  • Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights. International Journal of Corrosion and Scale Inhibition. [Link]

  • On the inhibition of mild steel corrosion by 4-amino-5-phenyl-4H-1, 2, 4-trizole-3-thiol. ResearchGate. [Link]

  • Synthesis of 4-(2H-[7][10][14]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one via Ring-Switching Hydrazinolysis of 5-Ethoxymethylidenethiazolo [3,2-b][7][10][14]triazol-6-one. MDPI. [Link]

  • SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. Acta Poloniae Pharmaceutica. [Link]

  • (PDF) Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. ResearchGate. [Link]

  • Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. MDPI. [Link]

  • Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and its alloys. International Journal of Corrosion and Scale Inhibition. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate. [Link]

  • Comparative study of low carbon steel corrosion inhibition in 1M HCl by 1,2,4-triazole-5-thione derivatives. ResearchGate. [Link]

  • A comparative study of the corrosion inhibition of carbon steel in HCl solution by 1‐[(5‐mercapto‐1H‐1,2,4‐triazole‐3‐yl) diazenyl] naphthalene‐2‐ol (HL) and its manganese complex. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is critical. Based on the structural motifs of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid, several potential hazards should be considered.

Structural Features and Potential Hazards:

  • 1,2,4-Triazole Ring: Triazole derivatives can exhibit a range of biological activities and potential toxicities. Some triazoles are known to be irritants.

  • Thione Group (C=S): Thiol and thione compounds are often associated with strong, unpleasant odors and can be skin and eye irritants.[1][2] They may also be harmful if ingested or inhaled.[2]

  • Acetic Acid Moiety: The carboxylic acid group imparts acidic properties to the molecule. While the overall acidity may be weak, it is important to handle the compound as a potential corrosive, especially in concentrated form.

Recommended Personal Protective Equipment (PPE):

A risk assessment should always inform the selection of PPE. The following table outlines the minimum recommended PPE for handling this compound.

Body PartProtectionStandardJustification
Eyes Safety Goggles or Face ShieldANSI Z87.1Protects against splashes and airborne particles.[3][4][5]
Hands Nitrile or Neoprene GlovesASTM F739Provides chemical resistance against organic acids and sulfur compounds.[4][5][6]
Body Laboratory CoatProtects skin and personal clothing from contamination.[4][6]
Respiratory Fume HoodAll handling of this compound, especially in powdered form or when generating aerosols, should be conducted in a certified chemical fume hood to prevent inhalation.[1][7]

Part 2: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Small Spills (<1 gram):

  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Don Appropriate PPE: As outlined in the table above.

  • Contain the Spill: Use an absorbent material, such as vermiculite or sand, to cover the spilled solid.

  • Clean-Up: Carefully sweep the absorbent material and spilled compound into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[8] All cleaning materials must be disposed of as hazardous waste.

Large Spills (>1 gram):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Inform your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[8]

Part 3: Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[9][10]

Step 1: Waste Identification and Characterization

This compound should be treated as hazardous chemical waste. Due to its acidic nature and the presence of sulfur, it may be classified as corrosive and potentially toxic.

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions.[7][11]

  • Do NOT mix this compound with bases, strong oxidizing agents, or cyanides.[7]

  • Collect waste this compound in a dedicated container.

Step 3: Container Selection and Labeling

  • Choose a Compatible Container: A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[11][12] Ensure the container is in good condition and free of leaks.[11]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[10][11]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Contaminated This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood container Select Compatible Container (HDPE or Glass) fume_hood->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Quantity container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa segregate Segregate from Incompatible Chemicals (Bases, Oxidizers) saa->segregate pickup Arrange for Pickup by EHS or Licensed Contractor segregate->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][12] This area should be at or near the point of generation and under the control of laboratory personnel.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills in case of container failure.

  • Container Management: Keep the waste container closed at all times except when adding waste.[11] Do not overfill the container; a good rule of thumb is to fill it to no more than 90% capacity.[13]

Step 5: Final Disposal

  • Contact EHS: When the container is full or has been in storage for the maximum allowed time (which can vary by institution and regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1]

  • Documentation: Complete any required waste manifests or pickup request forms provided by your EHS department.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the final treatment and disposal of the chemical, which will likely involve high-temperature incineration.[10]

Decision Tree for Disposal

G cluster_yes cluster_no cluster_disposal_path start Is the material This compound for disposal? is_contaminated Is it contaminated? start->is_contaminated Yes is_pure Is it pure/unwanted? start->is_pure Yes not_waste Follow standard laboratory procedures for use or storage. start->not_waste No treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous is_pure->treat_as_hazardous follow_procedure Follow the Step-by-Step Disposal Procedure treat_as_hazardous->follow_procedure contact_ehs Contact EHS for Pickup follow_procedure->contact_ehs

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound and its Potential Hazards

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is a heterocyclic organic compound containing a triazole ring, a thione group, and a carboxylic acid moiety. Triazole derivatives are a significant class of compounds in medicinal chemistry with a wide range of biological activities.[1][2] Due to the acidic nature of the carboxylic acid group and the potential for the triazole moiety to interact with biological systems, this compound should be handled with care.[3][4]

Based on data for the related compound, 1H-1,2,4-Triazole-1-acetic acid, we can anticipate the following potential hazards[5][6]:

  • Skin Irritation: Causes skin irritation upon contact.[5]

  • Serious Eye Irritation: Poses a risk of serious eye damage.[5][6]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[5]

The thioxo (C=S) group also warrants caution, as some sulfur-containing compounds can have irritating properties. Therefore, a comprehensive approach to personal protective equipment (PPE) is crucial.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Material/Specification Rationale
Hands Chemical-resistant glovesNitrile or NeopreneProvides a barrier against skin contact and irritation.[7][8] Double-gloving is recommended for extended handling periods.
Eyes Safety goggles with side shields or a full-face shieldANSI Z87.1 compliantProtects against splashes that can cause serious eye irritation or damage.[3][4]
Body Chemical-resistant lab coat or apronPolyester/cotton blend or a more resistant material like Tychem® for larger quantitiesProtects skin and personal clothing from spills and contamination.[4][7]
Respiratory Use in a well-ventilated area or chemical fume hood. Respirator if dusts or aerosols are generated.N95 for low levels of dust, or a full-face respirator with acid gas cartridges for higher potential exposure.Minimizes the risk of inhaling irritating airborne particles or vapors.[3][7]

Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE Workflow:
  • Lab Coat/Apron: Put on the lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Position securely on the face.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, put the second pair on over the first.

Doffing PPE Workflow (to be performed in a designated area):
  • Outer Gloves (if double-gloved): Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the outside with bare skin.

  • Lab Coat/Apron: Unbutton and remove the lab coat by folding it in on itself to contain any contamination.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if used): Remove and store or dispose of according to manufacturer's instructions.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[6]

Operational and Disposal Plans

Handling and Storage:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[9][10]

  • Transfer: When transferring the solid, use a spatula or other appropriate tool to minimize dust generation. For solutions, use a funnel to prevent spills.[4]

Spill Response:
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE as outlined above.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste according to institutional and local regulations.

Disposal:
  • Dispose of unused this compound and any contaminated materials as hazardous chemical waste.[6] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not dispose of down the drain.[10][11]

Visualization of Safety Workflow

The following diagram illustrates the critical decision-making process for ensuring safety when handling this compound.

SafetyWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS/ Hazard Information Select_PPE Select Appropriate PPE Review_SDS->Select_PPE Identifies Hazards Check_Ventilation Check Fume Hood/ Ventilation Select_PPE->Check_Ventilation Determines Needs Don_PPE Don PPE Correctly Check_Ventilation->Don_PPE Ready to Proceed Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Label_Samples Label All Samples and Waste Handle_Chemical->Label_Samples Segregate_Waste Segregate Hazardous Waste Label_Samples->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Decision workflow for safe handling of this compound.

References

  • What are the safety precautions when handling acids? - Blog. (2025, September 18).
  • Top 5 Safety Tips When Working with Acidic Liquids - Innoveda Chemicals. (2024, April 16).
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
  • PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
  • Personal Protective Equipment - Environmental Health & Safety Services.
  • This compound Product Description.
  • 2-(1H-1,2,3-triazol-1-yl)acetic acid | C4H5N3O2 | CID 19018499 - PubChem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2013, March 12).
  • Safety Data Sheet: Acetic acid - Carl ROTH.
  • Acetic acid - SAFETY DATA SHEET.
  • 1,2,4-Triazol-5-one - Safety Data Sheet - ChemicalBook. (2025, April 12).
  • This compound - BLDpharm.
  • 2-(3-Methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid - BLDpharm.
  • Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97% - Cole-Parmer.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI.
  • The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport - NIH.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (2022, April 25).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis.
  • Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections - PubMed Central. (2010, April 20).
  • Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections - ResearchGate.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.